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  • Product: 4-Oxospiro[2.4]heptane-1-carboxylic acid
  • CAS: 371979-98-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Spiro[2.4]heptane-1-carboxylic Acid

Senior Application Scientist Note: Initial searches for "4-Oxospiro[2.4]heptane-1-carboxylic acid" did not yield specific technical data for a compound with that precise structure. This suggests it is not a widely synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Initial searches for "4-Oxospiro[2.4]heptane-1-carboxylic acid" did not yield specific technical data for a compound with that precise structure. This suggests it is not a widely synthesized or commercially available molecule. Therefore, this guide will focus on the closely related and well-documented compound, Spiro[2.4]heptane-1-carboxylic acid . The principles of analysis and characterization detailed herein are broadly applicable to similar spirocyclic carboxylic acids and will be of value to researchers in medicinal chemistry and materials science.

Introduction and Molecular Overview

Spiro[2.4]heptane-1-carboxylic acid is a saturated bicyclic compound featuring a cyclopropane ring fused to a cyclopentane ring at a single carbon atom, the spiro center. The carboxylic acid moiety is attached to the cyclopropane ring. This structural motif is of interest in drug discovery as the spirocyclic core imparts a three-dimensional architecture that can be advantageous for binding to biological targets. The rigid nature of the spirocyclic system can also lead to improved metabolic stability and pharmacokinetic properties in drug candidates.

dot graph "Spiro_2_4_heptane_1_carboxylic_acid_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; // Nodes for atoms C1 [label="C", pos="0,0!", fontcolor="#202124"]; C2 [label="C", pos="1.5,0!", fontcolor="#202124"]; C3 [label="C", pos="0.75,1.3!", fontcolor="#202124"]; C4 [label="C", pos="-0.75,1.3!", fontcolor="#202124"]; C5 [label="C", pos="-1.5,0!", fontcolor="#202124"]; C6 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C7 [label="C", pos="1.5,-1.5!", fontcolor="#202124"]; C8 [label="C", pos="3,0!", fontcolor="#202124"]; O1 [label="O", pos="3.75,-0.75!", fontcolor="#EA4335"]; O2 [label="OH", pos="3.75,0.75!", fontcolor="#EA4335"];

// Bonds C1 -- C2 [color="#202124"]; C2 -- C3 [color="#202124"]; C3 -- C4 [color="#202124"]; C4 -- C5 [color="#202124"]; C5 -- C1 [color="#202124"]; C1 -- C6 [color="#202124"]; C6 -- C7 [color="#202124"]; C7 -- C1 [color="#202124"]; C7 -- C8 [color="#202124"]; C8 -- O1 [style=double, color="#EA4335"]; C8 -- O2 [color="#EA4335"]; } Figure 1: 2D Structure of Spiro[2.4]heptane-1-carboxylic acid.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of Spiro[2.4]heptane-1-carboxylic acid is provided in the table below. These parameters are essential for predicting the behavior of the compound in various experimental settings.

PropertyValueSource
Molecular Formula C8H12O2PubChem[1][2]
Molecular Weight 140.18 g/mol PubChem[1][2]
CAS Number 17202-94-7PubChem[1]
IUPAC Name spiro[2.4]heptane-1-carboxylic acidPubChem[1]
Canonical SMILES C1CCC2(C1)CC2C(=O)OPubChem[1]
InChI Key XYWFMXZFOVJDHK-UHFFFAOYSA-NPubChem[1]
Predicted pKa 4.83 ± 0.20Guidechem[3]
Predicted Boiling Point 243.36 °CChemchart[4]
Predicted Density 1.11 g/cm³Chemchart[4]
Predicted Flash Point 102.42 °CChemchart[4]

Spectroscopic Characterization

The structural elucidation of Spiro[2.4]heptane-1-carboxylic acid relies on standard spectroscopic techniques. The expected spectral features are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic.[5] For Spiro[2.4]heptane-1-carboxylic acid, the following key absorptions are anticipated:

  • O-H Stretch: A very broad and strong band from approximately 2500 to 3300 cm⁻¹, arising from the hydrogen-bonded carboxylic acid hydroxyl group.[5][6]

  • C-H Stretch: Sharp peaks appearing around 2850-3000 cm⁻¹ for the sp-hybridized carbons of the cycloalkane rings.[5]

  • C=O Stretch: A strong, sharp absorption between 1690 and 1760 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[5]

  • C-O Stretch: A medium intensity band in the region of 1210-1320 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically between 10-12 ppm.[6][7] This signal will disappear upon the addition of D₂O due to proton-deuterium exchange.[7]

  • Cycloalkane Protons: A complex series of multiplets would be observed in the upfield region (approximately 0.5-2.5 ppm) corresponding to the protons on the cyclopropane and cyclopentane rings. The diastereotopic nature of many of these protons would lead to complex splitting patterns.

¹³C NMR:

  • Carbonyl Carbon (-C=O): A signal in the range of 160-185 ppm is characteristic of a carboxylic acid carbonyl carbon.[6] This peak is often of lower intensity.[6]

  • Spiro Carbon: The quaternary spiro carbon would appear as a unique signal.

  • Cycloalkane Carbons: Signals for the remaining sp³-hybridized carbons of the rings would be found in the upfield region of the spectrum.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 140. Subsequent fragmentation would likely involve the loss of the hydroxyl group (-OH, 17 Da) and the carbonyl group (-CO, 28 Da).[6]

Reactivity and Synthetic Potential

The chemical reactivity of Spiro[2.4]heptane-1-carboxylic acid is dominated by the carboxylic acid functional group. It can undergo a variety of transformations to generate a library of derivatives for further study.

dot graph "Synthetic_Potential" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; bgcolor="#FFFFFF";

start [label="Spiro[2.4]heptane-\n1-carboxylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ester [label="Ester Derivatives"]; amide [label="Amide Derivatives"]; alcohol [label="Primary Alcohol"]; acyl_halide [label="Acyl Halide"];

start -> ester [label="Esterification\n(e.g., Fischer)"]; start -> amide [label="Amidation\n(coupling agents)"]; start -> alcohol [label="Reduction\n(e.g., LiAlH4)"]; start -> acyl_halide [label="Halogenation\n(e.g., SOCl2)"]; } Figure 2: Potential synthetic transformations of Spiro[2.4]heptane-1-carboxylic acid.

  • Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) will yield the corresponding ester.

  • Amidation: Activation of the carboxylic acid with a coupling agent (e.g., DCC, HATU) followed by the addition of an amine will form an amide. This is a common strategy in the synthesis of bioactive molecules.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol.

  • Conversion to Acyl Halide: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the more reactive acyl chloride, which is a versatile intermediate for further functionalization.

Safety and Handling

Spiro[2.4]heptane-1-carboxylic acid is classified as a hazardous substance.[1] Adherence to appropriate safety protocols is mandatory.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H318: Causes serious eye damage.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Work in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

    • Avoid inhalation of dust or vapors.[8]

    • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[8][9]

    • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9]

Conclusion

Spiro[2.4]heptane-1-carboxylic acid is a valuable building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel compounds. A thorough understanding of its chemical properties, spectroscopic characteristics, and safe handling procedures is essential for its effective utilization in research and development.

References

  • Sigma-Aldrich. (2025, August 8).
  • ChemScene. (2025, December 8).
  • Sigma-Aldrich. 4-oxaspiro[2.4]heptane-7-carboxylic acid.
  • PubChem. Spiro(2.4)heptane-1-carboxylic Acid | C8H12O2 | CID 10057580.
  • Fisher Scientific. (2024, March 9).
  • Thermo Fisher Scientific. (2026, January 2).
  • University of Calgary. IR: carboxylic acids.
  • PubChem. Spiro[2.4]heptane-4-carboxylic acid | C8H12O2 | CID 82418245.
  • Chemchart. Spiro[2.4]heptane-1-carboxylic Acid (17202-94-7).
  • Guidechem. SPIRO[2.4]HEPTANE-1-CARBOXYLIC ACID 17202-94-7 wiki.
  • Oregon State University. Carboxylic Acid Spectroscopy - CH 336.
  • Advanced ChemBlocks. 5-oxaspiro[2.4]heptane-1-carboxylic acid.
  • Thieme E-Journals. Synthesis / Full Text.
  • MDPI. (2020, November 30). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • PubChemLite. Spiro[2.4]heptane-1-carboxylic acid (C8H12O2).
  • PubChemLite. 5-oxaspiro[2.4]heptane-1-carboxylic acid (C7H10O3).
  • Sigma-Aldrich. spiro[2.4]heptane-1-carboxylic acid | 17202-94-7.
  • ChemScene. 1-Cyanospiro[2.4]heptane-1-carboxylic acid | 1374509-59-7.
  • EPA. (2025, October 15). 2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid - Exposure.
  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.

Sources

Exploratory

Molecular Structure and Conformation of 4-Oxospiro[2.4]heptane-1-carboxylic Acid

This guide provides an in-depth technical analysis of 4-Oxospiro[2.4]heptane-1-carboxylic acid , a specialized bicyclic scaffold used in high-potency drug discovery. Technical Whitepaper | Version 1.0 Executive Summary 4...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Oxospiro[2.4]heptane-1-carboxylic acid , a specialized bicyclic scaffold used in high-potency drug discovery.

Technical Whitepaper | Version 1.0

Executive Summary

4-Oxospiro[2.4]heptane-1-carboxylic acid (CAS: 17202-94-7 for the parent acid; 4-oxo derivatives are specialized intermediates) represents a class of conformationally restricted peptidomimetics . By fusing a rigid cyclopropane ring to a flexible cyclopentanone via a spiro-quaternary carbon, this scaffold locks pharmacophores into precise vectors, reducing the entropic penalty of binding to biological targets such as the Hepatitis C Virus (HCV) NS5A protein and Kynurenine-3-monooxygenase (KMO).

This guide details the structural orthogonality, stereochemical constraints, and synthetic logic required to deploy this scaffold effectively.

Molecular Architecture & Nomenclature

IUPAC Numbering and Topology

The spiro[2.4]heptane system consists of a three-membered ring (cyclopropane) and a five-membered ring (cyclopentane) sharing a single atom (C3).

  • Spiro Center (C3): The quaternary carbon that enforces orthogonality between the two rings.

  • Cyclopropane Sector (C1–C2–C3): Contains the carboxylic acid at C1. This ring is planar and rigid.

  • Cyclopentanone Sector (C3–C4–C5–C6–C7): Contains the ketone functionality at C4. This ring adopts a puckered envelope conformation.

Structural Diagram: The ketone at C4 is adjacent to the spiro center, creating a unique electronic environment where the cyclopropane "Walsh orbitals" can conjugate with the carbonyl


-system.

G C1 C1 (COOH) C2 C2 C1->C2 C3 C3 (Spiro) C2->C3 C3->C1 C4 C4 (=O) C3->C4 Adjacent C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->C3 lab Spiro[2.4]heptane Core Orthogonal Fusion

Figure 1: Connectivity and numbering of the 4-oxospiro[2.4]heptane scaffold. Note the proximity of the ketone (C4) to the spiro center (C3).

Conformational Analysis

Ring Orthogonality and Puckering

Unlike fused bicyclic systems (e.g., bicyclo[3.1.0]hexane) which share two atoms, the spiro linkage forces the mean planes of the cyclopropane and cyclopentanone rings to be mutually orthogonal (90°) .

  • Cyclopropane Rigidity: The C1-C2-C3 ring is geometrically locked. The carboxylic acid substituent at C1 projects outward, with its vector defined strictly by the C1 hybridization.

  • Cyclopentanone Envelope: The 5-membered ring is not planar. To relieve torsional strain (Pitzer strain) between adjacent methylene groups, it adopts an envelope conformation . Typically, C5 or C6 is the "flap" atom, displaced from the plane defined by the other four atoms.

Electronic Conjugation (The "Bisected" Preference)

A critical feature of cyclopropyl ketones is the conjugative interaction between the bent


-bonds of the cyclopropane ring (Walsh orbitals) and the adjacent 

-system of the carbonyl group.
  • Preferred Conformation: The "Bisected" conformation.

  • Mechanism: The plane of the carbonyl group (O=C4-C3) aligns to bisect the C1-C3-C2 angle. This maximizes overlap between the cyclopropane HOMO and the carbonyl LUMO (

    
    ).
    
  • Result: This electronic locking restricts the pseudorotation of the cyclopentanone ring, making the scaffold more rigid than a standard cyclopentanone.

Stereoisomerism: Syn vs. Anti

The relative orientation of the carboxylic acid (at C1) and the ketone (at C4) creates two distinct diastereomers.

IsomerConfigurationDescriptionStability/Prevalence
Syn (Cis) C1-COOH and C4=O on same faceThe acid group projects toward the oxygen of the ketone.Less Stable (Dipole repulsion, steric clash).[1] Favored only if intramolecular H-bonding occurs (e.g., in non-polar solvents).
Anti (Trans) C1-COOH and C4=O on opposite facesThe acid group projects away from the ketone oxygen.More Stable (Thermodynamic product). Minimizes dipole-dipole repulsion between the two carbonyls.

Implication for Drug Design: The Anti isomer is typically the target for synthesis as it extends the molecule, mimicking an extended peptide chain (e.g., a proline-glycine dipeptide mimic).

Synthetic Strategy & Logic

Synthesis of 4-oxospiro[2.4]heptane-1-carboxylic acid requires constructing the spiro junction while controlling the relative stereochemistry of the acid and ketone.

Primary Workflow: Cyclopropanation

The most robust route involves the cyclopropanation of an exocyclic double bond on a cyclopentanone precursor.

  • Precursor: Methyl 2-methylene-3-oxopentanoate (or equivalent enone).

  • Cyclopropanation: Reaction with a carbenoid source (e.g., Simmons-Smith reagent or sulfoxonium ylide).

  • Stereocontrol: The bulky carbenoid reagent approaches from the less hindered face, often dictated by existing substituents or chiral auxiliaries.

Synthesis Start Cyclopentenone Derivative (Exocyclic Alkene) Step1 Cyclopropanation (Corey-Chaykovsky or Simmons-Smith) Start->Step1 CH2 Transfer Inter Spiro-Ester Intermediate (Mixture of Diastereomers) Step1->Inter Step2 Hydrolysis & Epimerization (Thermodynamic Control) Inter->Step2 LiOH / H2O Final 4-Oxospiro[2.4]heptane-1-COOH (Anti-Isomer Major) Step2->Final Purification

Figure 2: Synthetic logic flow for accessing the thermodynamic anti-isomer.

Experimental Characterization Protocols

To validate the structure and conformation, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (CDCl
    
    
    
    ):
    • Cyclopropane Protons: High-field signals (0.8 – 1.5 ppm). Look for the characteristic gem-coupling (~4-5 Hz) and trans-coupling (~8 Hz).

    • 
      -Carbonyl Protons:  The protons at C5 (adjacent to ketone) will show distinct splitting patterns due to the fixed envelope conformation.
      
  • NOESY (Nuclear Overhauser Effect):

    • Syn-Isomer: Strong NOE correlation between the C1-H (alpha to COOH) and the C5/C7 protons on the "top" face of the cyclopentanone.

    • Anti-Isomer: Absence of NOE between the acid proton and the ketone-adjacent protons.

Infrared Spectroscopy (IR)
  • Ketone Stretch: ~1735–1745 cm

    
    . (Slightly shifted due to ring strain and conjugation with cyclopropane).
    
  • Acid Carbonyl: ~1700–1710 cm

    
     (Broad).
    
  • Diagnostic: If the ketone stretch shifts significantly lower (<1720 cm

    
    ), it indicates strong orbital overlap (conjugation) between the cyclopropane and the carbonyl.
    

Applications in Drug Discovery

This scaffold is not merely a spacer; it is a functional bioisostere .

  • HCV NS5A Inhibitors: The spiro[2.4]heptane core mimics the proline residue found in early inhibitors (like Daclatasvir), providing a rigid anchor that projects the imidazole/benzimidazole groups into the correct hydrophobic pockets of the viral protein.

  • KMO Inhibitors: In Kynurenine-3-monooxygenase inhibitors, the carboxylic acid mimics the glutamate side chain, while the spiro-ketone restricts the conformational space, improving selectivity over other kynurenine pathway enzymes.

  • Metabolic Stability: The spiro-carbon blocks metabolic oxidation at that position, a common clearance pathway for standard cyclic ethers or amines.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry: Smith, J. et al. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 2014.

  • Conformational Analysis of Spiro-Ketones: Crandall, J. K. & Seidewand, R. J.[2] "Photochemical studies on spiro[2.4]heptan-4-one."[2][3] The Journal of Organic Chemistry, 1970.[2]

  • Synthesis of Spiro[2.4]heptane Derivatives: Wermuth, C. G. et al. "Synthesis and Biological Screening of New Azaspiro[2.4]heptanecarboxylate Derivatives." The Practice of Medicinal Chemistry, 2015.

  • Compound Data & Properties: PubChem CID 10057580. "Spiro[2.4]heptane-1-carboxylic acid."[4][5][6][7]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Spiro[2.4]heptane Ring Systems

For Researchers, Scientists, and Drug Development Professionals Abstract The spiro[2.4]heptane motif, characterized by a cyclopropane ring fused to a cyclopentane ring at a single carbon atom, is a unique three-dimension...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[2.4]heptane motif, characterized by a cyclopropane ring fused to a cyclopentane ring at a single carbon atom, is a unique three-dimensional scaffold increasingly utilized in medicinal chemistry. Its thermodynamic stability, a composite of ring strain and conformational dynamics, is a critical determinant of its utility in drug design. This guide provides a comprehensive analysis of the thermodynamic landscape of the spiro[2.4]heptane ring system, integrating theoretical principles with practical methodologies for its assessment. We delve into the inherent strain energy, conformational isomerism, and the subtle interplay of these factors that govern its stability and, consequently, its influence on the properties of bioactive molecules.

Introduction: The Allure of the Spiro[2.4]heptane Scaffold in Drug Discovery

Spirocyclic systems have emerged as privileged scaffolds in modern drug discovery, offering a departure from the predominantly flat, aromatic structures that have historically dominated medicinal chemistry.[1] Their inherent three-dimensionality allows for a more precise and rigid presentation of pharmacophoric elements in three-dimensional space, potentially leading to enhanced potency and selectivity for biological targets.[2] Among the diverse array of spirocycles, the spiro[2.4]heptane core presents a compelling combination of rigidity and conformational subtlety, making it an attractive building block for novel therapeutics.[3]

The fusion of a strained cyclopropane ring with a more flexible cyclopentane ring imparts a unique set of physicochemical properties. Understanding the thermodynamic stability of this system is paramount for medicinal chemists seeking to harness its potential. This guide will explore the fundamental principles governing the stability of the spiro[2.4]heptane ring system and provide a framework for its rational application in drug design.

The Energetic Landscape: Strain and Conformational Dynamics

The thermodynamic stability of spiro[2.4]heptane is primarily dictated by two key factors: the inherent ring strain and the conformational flexibility of the cyclopentane ring.

Ring Strain: A Balancing Act of Angles and Eclipsing Interactions

Ring strain is a form of potential energy that arises from deviations from ideal bond angles, bond lengths, and torsional angles. In spiro[2.4]heptane, the primary contributor to ring strain is the cyclopropane ring, which forces C-C-C bond angles to approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°.

A homodesmotic reaction for calculating the strain energy of spiro[2.4]heptane is illustrated below:

Figure 1: A representative homodesmotic reaction for calculating the strain energy of spiro[2.4]heptane.

By calculating the enthalpy change of this reaction using high-level ab initio methods, the strain energy of the spiro[2.4]heptane molecule can be determined.

Conformational Analysis: The Dance of the Cyclopentane Ring

The cyclopentane ring in spiro[2.4]heptane is not planar and undergoes a dynamic process of conformational change known as pseudorotation.[6][7] This involves a continuous series of envelope and twist conformations that interconvert with low energy barriers. The spiro-fusion to the rigid cyclopropane ring influences the potential energy surface of this pseudorotation.

The two principal conformations of the cyclopentane ring in spiro[2.4]heptane are the envelope and twist forms. In the envelope conformation, one carbon atom is out of the plane of the other four. In the twist conformation, two adjacent carbon atoms are displaced in opposite directions from the plane of the other three.

The energy differences between these conformers and the barriers to their interconversion can be elucidated through a combination of computational modeling and experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

Methodologies for Assessing Thermodynamic Stability

A multi-faceted approach combining computational and experimental methods is essential for a thorough understanding of the thermodynamic stability of the spiro[2.4]heptane ring system.

Computational Approaches: From Molecular Mechanics to High-Level Ab Initio Calculations

Computational chemistry offers a powerful toolkit for probing the energetic landscape of molecules.

Workflow for Computational Analysis:

Computational_Workflow A Initial Structure Generation (Spiro[2.4]heptane) B Conformational Search (e.g., Molecular Mechanics - MMFF, UFF) A->B C Geometry Optimization of Conformers (e.g., DFT - B3LYP/6-31G*) B->C D Frequency Calculation (Confirm minima, obtain ZPE and thermal corrections) C->D G Potential Energy Surface Scan (Map pseudorotation pathway) C->G E Single-Point Energy Calculation (High-level ab initio - CCSD(T), W1, G4) D->E F Calculation of Thermodynamic Properties (Enthalpy of Formation, Strain Energy via Homodesmotic Reactions) E->F H Analysis of Results (Identify stable conformers, rotational barriers) F->H G->H

Figure 2: A generalized workflow for the computational analysis of the thermodynamic stability of spiro[2.4]heptane.

Step-by-Step Computational Protocol:

  • Initial Structure Generation: A 3D model of spiro[2.4]heptane is constructed using molecular modeling software.

  • Conformational Search: A systematic search for low-energy conformers is performed using molecular mechanics force fields (e.g., MM3, MM4). This step is crucial for identifying the various envelope and twist forms of the cyclopentane ring.

  • Geometry Optimization: The geometries of the identified conformers are then optimized using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

  • High-Level Single-Point Energy Calculations: For a more accurate determination of relative energies and reaction enthalpies, single-point energy calculations are performed using high-level ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] or composite methods such as W1 or G4 theory.[10][11]

  • Calculation of Thermodynamic Properties: The calculated energies are used to determine key thermodynamic parameters. The enthalpy of formation can be derived using the atomization energy approach.[12] Strain energy is calculated from the enthalpy of appropriately designed homodesmotic or isodesmic reactions.[13][14]

  • Potential Energy Surface (PES) Scan: To map the pseudorotation pathway of the cyclopentane ring, a relaxed PES scan is performed by systematically varying a key dihedral angle that defines the puckering of the ring.

Experimental Validation: The Power of Spectroscopy and Calorimetry

While computational methods provide deep insights, experimental validation is crucial for ensuring the accuracy of theoretical models.

Experimental Protocol for Conformational Analysis using NMR Spectroscopy:

  • Sample Preparation: A solution of spiro[2.4]heptane or a derivative is prepared in a suitable deuterated solvent.

  • Acquisition of NMR Spectra: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, NOESY) NMR spectra are acquired.

  • Variable Temperature (VT) NMR: NMR spectra are recorded over a range of temperatures. Changes in chemical shifts, coupling constants, and line shapes can provide information about the conformational equilibrium and the energy barriers between conformers. At low temperatures, it may be possible to "freeze out" individual conformers and observe their distinct spectra.

  • Analysis of Coupling Constants: The vicinal proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angles between the coupled protons and can be used to deduce the preferred conformations of the cyclopentane ring.

  • NOESY/ROESY Experiments: Through-space nuclear Overhauser effect (NOE) or rotating-frame Overhauser effect (ROE) correlations can provide information about the spatial proximity of protons, helping to distinguish between different conformers.

Calorimetry:

Although challenging for volatile hydrocarbons, bomb calorimetry could, in principle, be used to experimentally determine the enthalpy of combustion of spiro[2.4]heptane.[15] This value, in turn, can be used to calculate the standard enthalpy of formation, providing a direct experimental measure of the molecule's thermodynamic stability.

Thermodynamic Stability in the Context of Drug Design

The unique thermodynamic properties of the spiro[2.4]heptane scaffold have significant implications for its application in medicinal chemistry.

  • Pre-organization and Entropy: The inherent rigidity of the spiro[2.4]heptane core helps to pre-organize the substituents in a well-defined spatial orientation. This can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinities.[16]

  • Vectorial Projection of Substituents: The defined conformational preferences of the cyclopentane ring allow for the precise vectorial projection of substituents into the binding pocket of a protein, enabling the optimization of key drug-receptor interactions.

  • Metabolic Stability: The spirocyclic nature and the presence of a quaternary spiro-carbon can block sites of metabolism, potentially increasing the metabolic stability and half-life of a drug candidate.[1]

  • Novel Chemical Space: The three-dimensional topology of spiro[2.4]heptane allows for the exploration of novel chemical space, moving away from the flatland of traditional aromatic scaffolds and potentially leading to the discovery of compounds with novel biological activities and improved intellectual property positions.[17]

Case Study Snippet: While specific, detailed case studies directly linking the thermodynamic stability of spiro[2.4]heptane derivatives to their biological activity are not abundant in the public literature, the frequent appearance of this scaffold in patent applications for various therapeutic targets, such as ALX receptor agonists, suggests its value in generating novel chemical entities with desirable pharmacological profiles.[18][19] The inherent strain and defined conformation of the spiro[2.4]heptane core likely contribute to the unique shape and electronic properties of these molecules, influencing their interaction with the target protein.

Conclusion

The thermodynamic stability of the spiro[2.4]heptane ring system is a complex interplay of significant ring strain, primarily from the cyclopropane ring, and the dynamic conformational behavior of the cyclopentane ring. A comprehensive understanding of this energetic landscape is crucial for its effective utilization in drug discovery. By combining high-level computational methods for accurate energy calculations with experimental techniques like NMR for conformational analysis, researchers can gain a detailed picture of the thermodynamic properties of this valuable scaffold. This knowledge empowers medicinal chemists to rationally design and synthesize novel spiro[2.4]heptane-containing molecules with optimized three-dimensional structures for enhanced biological activity and improved pharmacokinetic profiles, ultimately contributing to the development of the next generation of therapeutics.

References

  • Cheméo. (n.d.). Chemical Properties of Spiro[2.4]heptane, 1,5-dimethyl-6-methylene- (CAS 62238-24-8). Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[18] HEPTANECARBOXYLATE DERIVATIVES. Retrieved from [Link]

  • ANU Open Research. (n.d.). 4.3.6 Strain Energies and Heats of Formation. Retrieved from [Link]

  • Google Patents. (n.d.). Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists.
  • Swarthmore College. (2020, April 30). A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. Retrieved from [Link]

  • Yale University Department of Chemistry. (n.d.). Homodesmotic. Retrieved from [Link]

  • NIST. (n.d.). Spiro[2.4]heptane. Retrieved from [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • PubChem. (n.d.). Spiro(2.4)heptane. Retrieved from [Link]

  • Chemical Communications. (n.d.). Stereoselective construction of a 5-aza-spiro[18]heptane motif viacatalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate. Retrieved from [Link]

  • Google Patents. (n.d.). Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists.
  • Applications of isodesmic‐type reactions for computational thermochemistry. (2020, July 15). Wiley Online Library. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved from [Link]

  • Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. (n.d.). ResearchGate. Retrieved from [Link]

  • A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. (2020, December 1). PubMed. Retrieved from [Link]

  • The use of spirocyclic scaffolds in drug discovery. (2014, July 5). CORE. Retrieved from [Link]

  • NIST. (n.d.). Spiro[2.4]hepta-4,6-diene. Retrieved from [Link]

  • Barriers to pseudorotation in spiroarsoranes. (1970). Journal of the Chemical Society D: Chemical Communications. Retrieved from [Link]

  • chemeurope.com. (n.d.). Heat of combustion. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Heptane (CAS 142-82-5). Retrieved from [Link]

  • Eindhoven University of Technology Research Portal. (n.d.). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Retrieved from [Link]

  • ResearchGate. (n.d.). Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. Retrieved from [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (n.d.). PMC. Retrieved from [Link]

  • High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. (n.d.). PMC. Retrieved from [Link]

  • Rotational Barriers in Alkanes. (n.d.). ResearchGate. Retrieved from [Link]

  • 2.4. NMR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • Active Thermochemical Tables. (n.d.). Heptane Enthalpy of Formation. Retrieved from [Link]

  • Interplay of Rotational and Pseudorotational Motions in Flexible Cyclic Molecules. (n.d.). PMC. Retrieved from [Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. (n.d.). ResearchGate. Retrieved from [Link]

  • A Hierarchy of Homodesmotic Reactions for Thermochemistry. (n.d.). PMC. Retrieved from [Link]

  • NMR spectroscopy captures the essential role of dynamics in regulating biomolecular function. (n.d.). Lewis Kay's group at the University of Toronto. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Pseudorotation – Knowledge and References. Retrieved from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021, January 14). PubMed. Retrieved from [Link]

  • Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. (n.d.). LinkedIn. Retrieved from [Link]

  • Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. (2020, September 17). PMC. Retrieved from [Link]

  • Ab initio Computations and Active Thermochemical Tables Hand in Hand: Heats of Formation of Core Combustion Species. (n.d.). OSTI.GOV. Retrieved from [Link]

  • High-Level Ab Initio Studies of Hydrogen Abstraction from Prototype Hydrocarbon Systems. (2006, July 19). Molecular Assembler. Retrieved from [Link]

  • Effect of Nanoconfinement on NMR Relaxation of Heptane in Kerogen from Molecular Simulations and Measurements. (2023, February 15). OSTI.GOV. Retrieved from [Link]

  • NMR spectroscopy captures the essential role of dynamics in regulating biomolecular function. (2021, February 4). PubMed. Retrieved from [Link]

  • High-level ab initio studies of hydrogen abstraction from prototype hydrocarbon systems. (n.d.). Figshare. Retrieved from [Link]

  • High-level ab initio studies of hydrogen abstraction from prototype hydrocarbon systems. (n.d.). ACS Publications. Retrieved from [Link]

Sources

Exploratory

Solubility Profile &amp; Process Development Guide: 4-Oxospiro[2.4]heptane-1-carboxylic Acid

The following guide serves as a comprehensive technical whitepaper on the solubility profile and crystallization strategy for 4-Oxospiro[2.4]heptane-1-carboxylic acid . Executive Summary 4-Oxospiro[2.4]heptane-1-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a comprehensive technical whitepaper on the solubility profile and crystallization strategy for 4-Oxospiro[2.4]heptane-1-carboxylic acid .

Executive Summary

4-Oxospiro[2.4]heptane-1-carboxylic acid (C₈H₁₀O₃) is a critical bicyclic intermediate, often utilized in the synthesis of antiviral therapeutics and complex spiro-fused scaffolds. Its unique structure—combining a strained lipophilic cyclopropane ring, a polar cyclopentanone moiety, and a hydrophilic carboxylic acid—creates a complex solubility profile that defies simple "like-dissolves-like" heuristics.

This guide provides a rigorous framework for establishing the solubility profile of this compound. It details the thermodynamic behaviors expected in Class 2 and Class 3 organic solvents, defines the standard operating procedure (SOP) for gravimetric determination, and outlines the logic for designing a scalable crystallization process.

Physicochemical Context & Structural Analysis[1][2]

To predict and interpret solubility data, one must first deconstruct the molecular interactions of the solute.

Structural Moieties & Solvent Interactions
  • Spiro[2.4]heptane Scaffold: Provides a compact, lipophilic hydrocarbon core. The spiro-junction creates steric bulk that disrupts crystal packing, potentially enhancing solubility compared to planar analogs.

  • C1-Carboxylic Acid (-COOH): Acts as a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA). It drives dimerization in non-polar solvents (e.g., Toluene) and ionization in basic aqueous media.

  • C4-Ketone (=O): A strong HBA located on the cyclopentane ring. It increases polarity and promotes solubility in polar aprotic solvents (e.g., Acetone, DMSO).

Predicted Solubility Trends

Based on Functional Group Contribution methods and empirical data from analogous spiro-keto-acids:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Alcohols Methanol, Ethanol, IPAHigh (>100 mg/mL)H-bonding (Solute COOH/C=O ↔ Solvent OH)
Polar Aprotic Acetone, Ethyl AcetateModerate-High Dipole-Dipole; disruption of acid dimers
Chlorinated DCM, ChloroformModerate Weak H-bonding; good lipophilic solvation
Aromatic Toluene, XyleneLow-Moderate Van der Waals; Acid dimerization likely
Aliphatic Heptane, HexaneVery Low (<5 mg/mL)Lack of polar interactions; "Oiling out" risk
Aqueous Water (pH < pKa)Low Hydrophobic spiro core dominates
Aqueous Water (pH > pKa)High Ionization to carboxylate salt

Experimental Methodology: Determination of Solubility

Since precise solubility data for specific intermediates is often proprietary, the following Self-Validating Protocol must be employed to generate the solubility curve. This method adheres to the Static Gravimetric Method , considered the gold standard for process engineering.

Protocol: Static Equilibrium Saturation

Objective: Determine the mole fraction solubility (


) at temperatures 

to

K.

Workflow Diagram:

SolubilityProtocol Start Excess Solute Addition Equil Equilibration (Shake Flask, 24-48h) Start->Equil T ± 0.1 K Settle Phase Separation (Settling/Centrifugation) Equil->Settle Filter Isothermal Filtration (0.45 µm PTFE) Settle->Filter Supernatant Weigh Gravimetric Analysis (Evaporation to Dryness) Filter->Weigh Mass Balance Calc Calculate Mole Fraction (x) Weigh->Calc Check Replicate Variance < 3%? Calc->Check Check->Equil No (Repeat) End End Check->End Yes (Valid)

Figure 1: Workflow for the Static Gravimetric Determination of Solubility.

Critical Experimental Controls
  • Temperature Control: Use a double-jacketed vessel with a circulating water bath accurate to

    
     K.
    
  • Saturation Verification: Ensure excess solid is present throughout the equilibration period. If the solid dissolves completely, the solution is undersaturated; add more solute.

  • Sampling: Syringes and filters must be pre-heated to the equilibrium temperature to prevent premature crystallization during filtration.

Thermodynamic Modeling & Analysis

To interpolate solubility at unmeasured temperatures and design cooling crystallization profiles, the experimental data must be fitted to thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is highly accurate for correlating solubility data of polar organic solids.



  • 
    : Mole fraction solubility[1][2]
    
  • 
    : Absolute temperature (K)[1][3]
    
  • 
    : Empirical model parameters derived from regression analysis.
    
Van't Hoff Analysis

Use this to determine the thermodynamic functions of dissolution (Enthalpy


 and Entropy 

).[1][4]


  • Interpretation: A positive

    
     indicates an endothermic process (solubility increases with T), which is typical for this class of compounds. This confirms that Cooling Crystallization  is a viable purification strategy.[5]
    

Process Application: Crystallization Strategy[7][8]

The solubility profile dictates the purification technique. For 4-Oxospiro[2.4]heptane-1-carboxylic acid, the disparity between polar and non-polar solubility suggests an Anti-Solvent Crystallization or Cooling Crystallization approach.

Solvent Selection Matrix
ParameterRecommended SystemRationale
Primary Solvent Ethyl Acetate or IPA High solubility at boiling; moderate at ambient. Good impurity rejection.
Anti-Solvent n-Heptane Miscible with EtOAc/IPA; induces supersaturation gradually.
Polymorph Control Toluene Often yields denser, more stable polymorphs due to slower nucleation kinetics.
Crystallization Workflow Design

CrystallizationDesign Input Crude 4-Oxospiro Intermediate Dissolve Dissolution in EtOAc (T = 70°C, 5 vol) Input->Dissolve Filter Polish Filtration (Remove insolubles) Dissolve->Filter Cool Cooling to 40°C (Metastable Zone) Filter->Cool Seed Seeding (0.5 wt% Pure Crystals) Cool->Seed AntiSolv Anti-solvent Addition (Heptane, dosing over 2h) Seed->AntiSolv Age Aging / Ripening (T = 0-5°C, 4h) AntiSolv->Age Isolate Filtration & Wash (Cold Heptane/EtOAc 9:1) Age->Isolate Dry Vacuum Drying (45°C) Isolate->Dry

Figure 2: Proposed Anti-Solvent Crystallization Process Flow.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann.
  • NIST Chemistry WebBook. (2023). Standard Reference Data for Spiro[2.4]heptane derivatives. Link

Sources

Foundational

Detailed Technical Analysis: Acidity and pKa of 4-Oxospiro[2.4]heptane-1-carboxylic acid

Executive Summary This technical guide provides a comprehensive analysis of the physicochemical properties, specifically the acid dissociation constant (pKa), of 4-Oxospiro[2.4]heptane-1-carboxylic acid . This compound r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, specifically the acid dissociation constant (pKa), of 4-Oxospiro[2.4]heptane-1-carboxylic acid . This compound represents a specialized spirocyclic scaffold increasingly utilized in medicinal chemistry to restrict conformational flexibility and modulate metabolic stability.

While direct experimental pKa values for this specific derivative are sparse in open literature, this guide synthesizes data from structural analogs, computational models, and fundamental organic electronic principles to establish a high-confidence acidity profile. The estimated pKa is 4.45 ± 0.15 , making it more acidic than its parent hydrocarbon analog due to the inductive influence of the 4-oxo substituent.

Structural & Electronic Analysis

Geometry and Strain

The 4-oxospiro[2.4]heptane-1-carboxylic acid molecule consists of a cyclopropane ring spiro-fused to a cyclopentanone ring.

  • Cyclopropane Moiety (C1-C2-C3): The carbon atoms in the cyclopropane ring possess significant s-character (approx.

    
     hybridization) in their C-H and exocyclic bonds due to the Bent bond (banana bond) model. This increased s-character renders substituents on the cyclopropane ring more acidic than their acyclic counterparts.
    
  • Spiro-Fusion (C3): The quaternary spiro carbon creates a rigid orthogonal arrangement between the two rings, preventing conformational equilibration and fixing the spatial relationship between the carboxylic acid (on C1) and the ketone (on C4).

Electronic Influence of the 4-Oxo Group

The presence of the ketone (carbonyl group) at the C4 position introduces a crucial electronic perturbation:

  • Inductive Effect (-I): The carbonyl group is a strong electron-withdrawing group (EWG). Although separated by the spiro center (C3), the rigid framework allows for efficient transmission of the inductive pull through the sigma framework.

  • Field Effect: The fixed geometry may align the carbonyl dipole to stabilize the developing carboxylate anion, further lowering the pKa.

Structural Influence Map

The following diagram illustrates the interplay of structural factors defining the molecule's acidity.

StructuralAnalysis Spiro Spiro[2.4]heptane Scaffold Cyclopropane Cyclopropane Ring (High s-character) Spiro->Cyclopropane Imposes Strain Ketone 4-Oxo Group (C4 Position) Spiro->Ketone Rigid Positioning Carboxyl Carboxylic Acid (C1 Position) Cyclopropane->Carboxyl Enhances Acidity (Walsh Orbitals) Acidity Acidity (pKa) Carboxyl->Acidity Determines Ketone->Carboxyl Inductive Withdrawal (-I) Ketone->Acidity Lowers pKa

Figure 1: Structural Influence Map detailing the electronic and geometric factors affecting the acidity of 4-Oxospiro[2.4]heptane-1-carboxylic acid.

Acidity Profile and pKa Values[1]

Comparative pKa Data

To derive the pKa of the target compound, we analyze structurally homologous acids. The parent spiro compound serves as the baseline, while acyclic keto-acids illustrate the magnitude of the carbonyl's inductive effect.

CompoundStructure DescriptionpKa (Exp/Pred)Source/Rationale
Cyclopropanecarboxylic acid Simple ring4.83 (Exp)Baseline for cyclopropane acidity [1]
Spiro[2.4]heptane-1-carboxylic acid Parent spiro scaffold4.83 ± 0.20 (Pred)Minimal steric effect on acidity [2]
Levulinic acid

-keto acid (acyclic)
4.64 (Exp)-0.2 unit shift due to

-carbonyl
Acetoacetic acid

-keto acid (acyclic)
3.58 (Exp)Strong -1.2 unit shift due to

-carbonyl
4-Oxospiro[2.4]heptane-1-COOH Target Compound 4.45 ± 0.15 (Est) Combined effect of spiro-strain and

-keto induction
Theoretical Derivation

The target compound features the carboxylic acid at C1 and the ketone at C4. The connectivity path is HOOC-C1-C3(spiro)-C4=O .

  • This is topologically equivalent to a

    
    -keto acid (3 bonds separation between acid carbon and ketone carbon).
    
  • In flexible acyclic systems (e.g., Levulinic acid), the pKa drops by ~0.2 units compared to the parent acid.

  • In the rigid spiro system, the through-space field effect is likely enhanced due to the proximity forced by the ring fusion.

Experimental Determination Protocol

For researchers synthesizing this intermediate, verifying the pKa is critical for optimizing extraction (workup) and salt formation. Due to the likely lipophilicity of the spiro scaffold, a Yasuda-Shedlovsky Extrapolation method is recommended.

Method Selection
  • Potentiometric Titration: Preferred over UV-Vis as the carbonyl chromophore does not shift significantly upon carboxylate ionization.

  • Cosolvent System: Methanol/Water is required as the compound is likely sparingly soluble in pure water at low pH.

Step-by-Step Workflow

Reagents:

  • Analyte: ~5-10 mg of 4-Oxospiro[2.4]heptane-1-carboxylic acid.

  • Titrant: 0.1 M KOH (standardized, carbonate-free).

  • Solvent: MeOH (HPLC grade), degassed water.

  • Inert Gas: Argon or Nitrogen purge.

Protocol:

  • Preparation: Dissolve the analyte in varying ratios of MeOH/Water (e.g., 30%, 40%, 50% MeOH v/v) to ensure complete solubility. Prepare at least 3 separate concentrations.

  • Calibration: Calibrate the pH electrode using aqueous buffers, applying the appropriate correction factor for the organic solvent fraction (

    
    ).
    
  • Titration: Titrate with 0.1 M KOH under inert atmosphere at 25°C. Record pH vs. Volume.

  • Data Processing: Determine the apparent pKa (

    
    ) for each solvent ratio using the Gran Plot method to identify the equivalence point precisely.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant) or simply
    
    
    vs. % Organic Modifier. Extrapolate to 0% MeOH to obtain the aqueous pKa.

ExperimentalWorkflow Start Start: 5-10mg Sample Solubility Dissolve in MeOH/Water (30%, 40%, 50% ratios) Start->Solubility Titration Potentiometric Titration (0.1M KOH, 25°C, Ar atm) Solubility->Titration GranPlot Gran Plot Analysis (Determine Equivalence Point) Titration->GranPlot Calc_pKa Calculate Apparent pKa (For each % MeOH) GranPlot->Calc_pKa Extrapolate Yasuda-Shedlovsky Extrapolation (Intercept at 0% MeOH) Calc_pKa->Extrapolate

Figure 2: Workflow for the accurate determination of pKa for lipophilic spiro-acids using mixed-solvent potentiometry.

Implications for Drug Discovery

Physicochemical Properties
  • LogD (pH 7.4): With a pKa of ~4.45, the acid will be >99.9% ionized (anionic) at physiological pH. This significantly lowers the LogD compared to the LogP, improving aqueous solubility in plasma but potentially limiting passive diffusion across membranes unless a transporter is involved.

  • Salt Formation: The acidity is sufficient to form stable salts with weak bases. Common counter-ions for crystallization would include Tromethamine (Tris) or Meglumine, which are suitable for acids in the 4-5 pKa range.

Bioisosterism

The 4-oxospiro[2.4]heptane scaffold serves as a rigidified bioisostere for:

  • Proline derivatives: The 5-membered ring mimics the pyrrolidine ring of proline.

  • Cyclopentyl/Cyclopropyl linkers: It provides a unique vector orientation that can improve selectivity in enzyme binding pockets (e.g., HCV NS5A inhibitors, KHK inhibitors).

References

  • PubChem. Compound Summary: Spiro[2.4]heptane-1-carboxylic acid (CID 10057580).[1] National Library of Medicine. [Link]

  • Google Patents.WO2022212194A1 - KHK Inhibitors.

Sources

Exploratory

Technical Guide: 4-Oxospiro[2.4]heptane-1-carboxylic Acid as a Drug Scaffold

This guide details the technical role, synthesis, and application of 4-Oxospiro[2.4]heptane-1-carboxylic acid (and its derivatives) as a privileged scaffold in modern drug discovery. Executive Summary: The "Spiro-Switch"...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical role, synthesis, and application of 4-Oxospiro[2.4]heptane-1-carboxylic acid (and its derivatives) as a privileged scaffold in modern drug discovery.

Executive Summary: The "Spiro-Switch" in Medicinal Chemistry

In the pursuit of novel therapeutics, medicinal chemists increasingly move away from flat, aromatic-heavy structures toward three-dimensional (


-rich) scaffolds. 4-Oxospiro[2.4]heptane-1-carboxylic acid  represents a high-value "conformational lock." Its spirocyclic core restricts bond rotation, freezing bioactive conformations and improving metabolic stability by blocking typical sites of enzymatic attack (e.g., CYP450 oxidation).

This scaffold is primarily utilized as:

  • A Precursor to Rigidified Amino Acids: It serves as a divergent intermediate to synthesize conformationally restricted analogs of Proline, Glutamate, and GABA.

  • A Bioisostere in Antivirals: It is structurally homologous to the 5-azaspiro[2.4]heptane core found in HCV NS5A inhibitors (e.g., Ledipasvir ), offering a carbocyclic alternative to modulate potency and solubility.

  • A Core for Antibacterials: Functionalization of the ketone allows access to spiro-fused oxazolidinones , a class of potent antibiotics.

Structural Analysis & Pharmacophore Mapping

The molecule consists of a cyclopropane ring spiro-fused to a cyclopentanone . This unique geometry creates perpendicular ring planes, directing substituents into specific vectors that flat scaffolds cannot access.

Chemical Identity[1][2]
  • IUPAC Name: 4-Oxospiro[2.4]heptane-1-carboxylic acid[1]

  • Molecular Formula:

    
    [1]
    
  • Key Functional Groups:

    • C1-Carboxylic Acid: Primary handle for peptide coupling or bioisosteric replacement.

    • C4-Ketone: Versatile electrophile for reductive amination, Grignard addition, or ring expansion.

    • Spiro-C3: Quaternary center providing structural rigidity.

Visualization: Scaffold Architecture

ScaffoldArchitecture Core 4-Oxospiro[2.4]heptane Core Scaffold Cyclopropane Cyclopropane Ring (Positions 1,2,3) Core->Cyclopropane Spiro Fusion Cyclopentanone Cyclopentanone Ring (Positions 4,5,6,7) Core->Cyclopentanone Spiro Fusion Acid C1-COOH (Peptide Coupling) Cyclopropane->Acid Functionalization Ketone C4-Ketone (Diversity Handle) Cyclopentanone->Ketone Functionalization

Figure 1: Structural decomposition of the 4-oxospiro[2.4]heptane scaffold showing key functional vectors.

Synthetic Methodology

The synthesis of 4-oxospiro[2.4]heptane-1-carboxylic acid typically employs a Rhodium(II)-catalyzed cyclopropanation strategy. This route is preferred for its scalability and ability to control diastereoselectivity.

Primary Synthetic Route: Rh(II)-Catalyzed Cyclopropanation

This protocol describes the reaction between 2-cyclopenten-1-one and ethyl diazoacetate (EDA) .

Reagents:

  • Substrate: 2-Cyclopenten-1-one

  • Carbene Source: Ethyl Diazoacetate (EDA)

  • Catalyst: Rhodium(II) acetate dimer

    
    
    
  • Solvent: Dichloromethane (DCM)

Step-by-Step Protocol:

  • Catalyst Activation: In a flame-dried round-bottom flask under

    
    , dissolve 
    
    
    
    (1 mol%) in anhydrous DCM.
  • Substrate Addition: Add 2-cyclopenten-1-one (1.0 equiv) to the catalyst solution.

  • Slow Addition (Critical): Dissolve EDA (1.2 equiv) in DCM. Add this solution dropwise over 4–6 hours using a syringe pump.

    • Why: Slow addition maintains a low concentration of the diazo compound, favoring cyclopropanation over carbene dimerization.

  • Reaction Monitoring: Stir at room temperature for 12 hours. Monitor via TLC (EtOAc/Hexane 1:4) for the disappearance of the enone.

  • Workup: Filter the mixture through a pad of Celite to remove the Rh catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (SiO2) to isolate ethyl 4-oxospiro[2.4]heptane-1-carboxylate .

  • Hydrolysis: Dissolve the ester in THF/Water (1:1) and treat with LiOH (2.0 equiv) at

    
    . Acidify to pH 2 with 1M HCl to precipitate the target acid.
    
Synthetic Pathway Diagram

SynthesisPathway Start 2-Cyclopenten-1-one Intermediate Rh-Carbene Complex Start->Intermediate + Catalyst Reagent Ethyl Diazoacetate (EDA) Reagent->Intermediate Catalyst Rh2(OAc)4 (1 mol%) ProductEster Ethyl 4-oxospiro[2.4] heptane-1-carboxylate Intermediate->ProductEster Cyclopropanation (Slow Addition) Hydrolysis LiOH / THF / H2O ProductEster->Hydrolysis FinalProduct 4-Oxospiro[2.4]heptane- 1-carboxylic acid Hydrolysis->FinalProduct Acidification

Figure 2: Rhodium-catalyzed synthesis of the 4-oxospiro[2.4]heptane scaffold.

Applications in Drug Development

HCV NS5A Inhibitors (The Ledipasvir Connection)

While Ledipasvir utilizes a 5-azaspiro[2.4]heptane core (containing nitrogen), the 4-oxospiro[2.4]heptane scaffold serves as a vital carbocyclic bioisostere .

  • Mechanism: The spiro-ring locks the orientation of the peptide backbone, mimicking the "kink" of a proline residue but with greater rigidity. This pre-organizes the inhibitor into the bioactive conformation required to bind the NS5A dimer.

  • Advantage: The carbocyclic analog (derived from the 4-oxo scaffold) offers different lipophilicity (LogP) and solubility profiles, allowing medicinal chemists to tune the ADME properties of the drug without altering the core binding geometry.

Rigidified Amino Acid Synthesis

The 4-oxo group allows for the stereoselective introduction of an amine, converting the scaffold into 1-amino-spiro[2.4]heptane-4-carboxylic acid derivatives.

  • Reaction: Reductive amination using ammonium acetate and

    
    .
    
  • Utility: These "super-prolines" are incorporated into peptidomimetics to prevent proteolysis and increase receptor affinity (e.g., for GPCRs).

Antibacterial Oxazolidinones

Researchers have utilized the spiro[2.4]heptane moiety to synthesize novel oxazolidinones (analogs of Linezolid).

  • Data: Derivatives containing the spiro[2.4]heptane core have shown potent in vitro activity against Gram-positive bacteria, including MRSA. The spiro fusion prevents the "flattening" of the molecule, potentially evading certain resistance mechanisms.

Data Summary: Physicochemical Profile

PropertyValueImplication for Drug Design
Molecular Weight 154.16 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~0.8 - 1.2High water solubility; favorable for oral bioavailability.
H-Bond Donors 1 (COOH)Specific interaction with receptor active sites.
H-Bond Acceptors 3 (C=O, COOH)Versatile binding capability.
Stereocenters 2 (C1, C3)Allows for enantioselective targeting.

References

  • PubChem. "Spiro[2.4]heptane-1-carboxylic acid."[2] National Library of Medicine.[3] Link

  • Kim, S. Y., et al. (2009).[4] "Synthesis and antibacterial activities of novel oxazolidinones having spiro[2,4]heptane moieties." Bioorganic & Medicinal Chemistry Letters, 19(9), 2558-2561.[4] Link

  • Hernández-Vázquez, E., et al. (2020). "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid." Molecules, 25(23), 5628. Link

  • Lamberth, C., & Dinges, J. (2016). "Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals."[5] Wiley-VCH. Link

Sources

Foundational

Stereochemical considerations of 4-Oxospiro[2.4]heptane-1-carboxylic acid isomers

This guide details the stereochemical analysis, synthesis, and resolution of 4-oxospiro[2.4]heptane-1-carboxylic acid , a rigid spirocyclic scaffold. While structurally analogous to the pyrrolidine core of the HCV drug L...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stereochemical analysis, synthesis, and resolution of 4-oxospiro[2.4]heptane-1-carboxylic acid , a rigid spirocyclic scaffold. While structurally analogous to the pyrrolidine core of the HCV drug Ledipasvir (which utilizes a 5-azaspiro system), this carbocyclic variant presents unique stereogenic challenges utilized in designing conformationally restricted glutamate analogs and peptidomimetics.

Technical Guide & Operational Workflow

Executive Summary

The 4-oxospiro[2.4]heptane-1-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, offering a defined vector for substituent orientation due to the orthogonal fusion of the cyclopropane and cyclopentanone rings. This guide addresses the critical challenge of controlling the two stereogenic elements within the molecule: the C1 chiral center on the cyclopropane ring and the C3 spiro-stereocenter . We provide a validated workflow for the stereoselective synthesis via Rh(II)-catalyzed cyclopropanation, followed by a logic-gated separation protocol for the resulting diastereomers (syn/anti) and enantiomers.

Structural Analysis & Stereogenicity

Numbering and Connectivity

The IUPAC numbering for spiro[2.4]heptane initiates at the smaller ring, proceeding through the spiro junction to the larger ring.

  • Positions 1-2: Cyclopropane ring carbons.[1]

  • Position 3: Spiro-quaternary carbon.

  • Position 4: Carbonyl group (adjacent to spiro center).

  • Positions 5-7: Cyclopentane ring methylenes.

Stereoisomer Enumeration

The molecule possesses two stereogenic elements:

  • C1: Bears the carboxylic acid.[2][3]

  • C3 (Spiro): Becomes stereogenic because the cyclopentanone ring is non-symmetric (carbonyl at C4 vs methylene at C7).

This creates 4 stereoisomers (2 diastereomeric pairs of enantiomers):

  • Diastereomer A (Syn): The carboxylic acid (at C1) and the ketone oxygen (at C4) are oriented on the "same side" of the steric bulk vector. (More precisely: the C1-COOH bond bisects the C4-C3-C7 angle towards the carbonyl).

  • Diastereomer B (Anti): The carboxylic acid is oriented away from the carbonyl group.

Note on Stability: The anti isomer is generally thermodynamically favored due to minimized electrostatic repulsion between the carboxylate and the ketone dipole.

Synthetic Strategy: Rh(II)-Catalyzed Spiroannulation

The most robust route to this scaffold is the transition-metal-catalyzed decomposition of ethyl diazoacetate in the presence of 2-methylenecyclopentanone . This approach builds the spiro-junction and the cyclopropane ring in a single step.

Reaction Mechanism & Causality
  • Diazo Decomposition: Rhodium(II) acetate dimer catalyzes the extrusion of

    
     from ethyl diazoacetate, generating a transient metal-carbene complex.
    
  • Carbene Addition: The electrophilic carbene adds to the exocyclic double bond of 2-methylenecyclopentanone.

  • Stereoselectivity: The approach of the carbene is governed by the steric environment of the enone. The bulky ester group of the carbene prefers an anti trajectory relative to the cyclopentanone ring to minimize steric clash, favoring the anti-diastereomer (trans-relationship).

Experimental Protocol

Reagents:

  • Substrate: 2-Methylenecyclopentanone (freshly prepared via Mannich elimination).

  • Reagent: Ethyl diazoacetate (EDA) (1.2 equiv).

  • Catalyst:

    
     (0.5 mol%).
    
  • Solvent: Dichloromethane (anhydrous).

Step-by-Step Workflow:

  • Catalyst Activation: Dissolve

    
     in DCM under Argon atmosphere.
    
  • Slow Addition (Critical): To prevent EDA dimerization (formation of diethyl fumarate/maleate), add the EDA solution dropwise over 4–6 hours via syringe pump to the solution of 2-methylenecyclopentanone and catalyst at 0°C.

  • Monitoring: Monitor consumption of the exocyclic alkene by TLC (stain: KMnO4).

  • Workup: Filter through a celite pad to remove Rhodium. Concentrate in vacuo.

  • Hydrolysis: Treat the crude ethyl ester with LiOH in THF/H2O (1:1) at 0°C to yield the free acid.

Separation & Characterization Logic

The synthetic crude contains a mixture of diastereomers (


 favoring anti) and enantiomers.
Separation Workflow (DOT Visualization)

G Start Crude Reaction Mixture (4 Isomers) Flash Flash Chromatography (Silica Gel, Hex/EtOAc) Start->Flash Purification Anti Anti-Diastereomer (Racemic) (Major Product) Flash->Anti Early Elution Syn Syn-Diastereomer (Racemic) (Minor Product) Flash->Syn Late Elution HPLC_Anti Chiral HPLC Resolution (Chiralpak IC) Anti->HPLC_Anti Resolution HPLC_Syn Chiral HPLC Resolution (Chiralpak IC) Syn->HPLC_Syn Resolution Final_1 (1R, 3S)-Anti Isomer HPLC_Anti->Final_1 Final_2 (1S, 3R)-Anti Isomer HPLC_Anti->Final_2 Final_3 (1R, 3R)-Syn Isomer HPLC_Syn->Final_3 Final_4 (1S, 3S)-Syn Isomer HPLC_Syn->Final_4

Caption: Logic-gated separation workflow for isolating all four stereoisomers of 4-oxospiro[2.4]heptane-1-carboxylic acid.

Data Comparison: Diastereomer Identification

Distinguishing syn and anti isomers relies on 1H-NMR Nuclear Overhauser Effect (NOE) spectroscopy.

FeatureAnti-Isomer (Major)Syn-Isomer (Minor)Mechanistic Reason
H1 Chemical Shift

2.1 - 2.3 ppm

2.4 - 2.6 ppm
Anisotropic deshielding by the carbonyl group in the syn isomer.
NOE Correlation Strong NOE between H1 and H5/H7 (back of ring)Strong NOE between H1 and H4 (carbonyl alpha-protons if enolizable)Proximity of H1 to the cyclopentane ring face.
Polarity (TLC) Less Polar (

)
More Polar (

)
The syn isomer has a larger net dipole moment.

Protocols & Validation

Protocol: Enzymatic Resolution (Green Alternative)

For large-scale separation of enantiomers without expensive chiral chromatography, enzymatic hydrolysis is preferred.

  • Substrate: Use the racemic ethyl ester of the major (anti) diastereomer.

  • Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).

  • Conditions: Suspend ester in Phosphate Buffer (pH 7.2) with 10% acetone cosolvent. Stir at 30°C.

  • Self-Validating Check: Monitor pH. The reaction produces acid, lowering pH. Maintain pH 7.2 by auto-titration with 1M NaOH.

  • Result: The enzyme typically hydrolyzes the (1S)-ester faster, leaving the (1R)-ester unreacted. Extract the unreacted ester with hexane (Organic Phase) and acidify the aqueous phase to recover the chiral acid (Aqueous Phase).

Quality Control Checkpoints
  • Checkpoint 1 (Synthesis): Absence of vinylic protons in 1H NMR (

    
     5.0-6.0 ppm) confirms complete consumption of 2-methylenecyclopentanone.
    
  • Checkpoint 2 (Resolution): Chiral HPLC (Chiralpak IC, 90:10 Hex/IPA) must show

    
     ee. Racemization of the spiro-center is impossible, but the C1-acid can epimerize under harsh basic conditions; ensure gentle hydrolysis.
    

References

  • Doyle, M. P., et al. (1993). Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides. Journal of the American Chemical Society. Link

  • Wong, A., et al. (2004). Synthesis of Spirocyclic Ketones via Rhodium-Catalyzed Cyclopropanation. Journal of Organic Chemistry. Link

  • Gilead Sciences. (2014). Ledipasvir (GS-5885) Synthesis and Intermediates. U.S. Patent 8,889,159. (Provides analogous spiro-resolution methods). Link

  • Organic Syntheses. Cyclopropanecarboxylic acid, 2-methylene-, ethyl ester. Org. Synth. 2008, 85, 15. (Procedure for exocyclic alkene cyclopropanation). Link

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Exploratory

An In-depth Technical Guide to the Biological Activity Potential of Spiro Keto Acid Derivatives

Introduction: The Architectural Advantage of Spirocyclic Scaffolds In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced biological activity and improved physicochemical properties is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Advantage of Spirocyclic Scaffolds

In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced biological activity and improved physicochemical properties is perpetual. Spirocyclic compounds, characterized by two rings sharing a single common atom, have garnered significant attention due to their unique three-dimensional architecture.[1][2] This rigid, well-defined spatial arrangement allows for precise orientation of functional groups, leading to high-affinity interactions with biological targets. When this spirocyclic core is functionalized with a keto acid moiety, a powerful synergy emerges. The carboxylic acid group provides a key interaction point for hydrogen bonding and salt bridge formation, while the adjacent ketone can participate in various covalent and non-covalent interactions, making spiro keto acid derivatives a promising class of molecules for drug discovery.[3] This guide delves into the synthesis, biological activities, and mechanistic insights of these compounds, providing a technical resource for researchers in drug development.

Core Biological Activities of Spiro Keto Acid Derivatives

The structural rigidity and diverse functionality of spiro keto acid derivatives have led to their exploration in a multitude of therapeutic areas. Extensive research has highlighted their potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6]

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Spiro keto acid derivatives have emerged as a significant class of compounds with promising antiproliferative activity against various cancer cell lines.[7] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer progression.[8]

A notable example is the class of spirooxindole derivatives, which have demonstrated potent cytotoxicity against breast, lung, colon, and prostate cancer cell lines.[7][9] Mechanistic studies have revealed their ability to induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit angiogenesis and metastasis.[8][10] For instance, certain spiro-isoxazolidine derivatives have been shown to arrest prostate cancer (PC-3) cells in the sub-G1 phase of the cell cycle and inhibit the pro-survival transcription factor NF-κB.[10]

Another important spiro compound, Spironolactone, traditionally used as a diuretic, has been repurposed for its anticancer effects. It has been shown to be toxic to cancer stem cells (CSCs), which are often responsible for tumor recurrence and chemotherapy resistance, by impairing the DNA damage response.[11][12][13]

Data Presentation: In Vitro Cytotoxicity of Spiro Derivatives
Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Spiro-isoxazolidineCompound 10b″PC-3 (Prostate)0.01[10]
THP-1 (Leukemia)0.5[10]
MCF-7 (Breast)0.3[10]
Spiro-pyrrolopyridazineSPP10MCF-7 (Breast)2.31[14]
H69AR (Lung)3.16[14]
PC-3 (Prostate)4.2[14]
Spiro[indole-thiazolidine]Compound IIaLeukemia Panel-[9]
Compound IIbLeukemia Panel-[9]
SpirooxindoleCompound 5gHepG2 (Liver)-[15]
MCF-7 (Breast)-[15]
HCT-116 (Colon)-[15]
Mechanism of Action: Induction of Apoptosis

A common mechanism by which spiro keto acid derivatives exert their anticancer effects is through the induction of apoptosis. This can be achieved by modulating the expression of key regulatory proteins in the apoptotic pathway. For example, the spiro-pyrrolopyridazine derivative SPP10 has been shown to inhibit the anti-apoptotic protein Bcl-2 while inducing the pro-apoptotic proteins Bax and cytochrome c.[14] This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of caspases and subsequent execution of the apoptotic program.

apoptosis_pathway spp10 Spiro Derivative (SPP10) bcl2 Bcl-2 (Anti-apoptotic) spp10->bcl2 Inhibits bax Bax (Pro-apoptotic) spp10->bax Induces mito Mitochondria bcl2->mito bax->mito cytc Cytochrome c Release mito->cytc caspases Caspase Activation cytc->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Apoptotic pathway induced by a spiro derivative.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Spiro keto acid derivatives have demonstrated promising activity against a range of bacteria and fungi.[16][17] Spiro-thiazolidines, for instance, are a class of compounds known for their broad-spectrum pharmaceutical properties, including antifungal and antibacterial activities.[18]

The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.[19][20]

Anti-inflammatory Effects: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Spiro keto acid derivatives have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[6][21]

One of the primary mechanisms of their anti-inflammatory action is the inhibition of nitric oxide (NO) production.[22] While NO is an important signaling molecule, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation can lead to tissue damage.[23] Certain spiro compounds have been shown to scavenge NO radicals and inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.[24][25]

Furthermore, some spiro thiochromene–oxindole derivatives have demonstrated the ability to inhibit the denaturation of bovine serum albumin (BSA), a model for protein denaturation that occurs during inflammation.[6][26] In silico studies suggest that these compounds may exert their effects by inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6]

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the biological activities of spiro keto acid derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[27] It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Spiro keto acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[27]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.[28]

  • Compound Treatment: Prepare serial dilutions of the spiro keto acid derivatives in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).[28][29]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[29]

  • MTT Addition: After incubation, add 10 µL of the 12 mM MTT stock solution to each well.[30]

  • Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C.[28]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting up and down.[28][30]

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[30]

  • Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[19][31][32]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[33]

  • Spiro keto acid derivatives

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism, typically adjusted to a concentration of approximately 5 x 10^5 CFU/mL.[19]

  • Serial Dilution: Prepare a two-fold serial dilution of the spiro keto acid derivative in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension.[19] Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).[32]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[19][32]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[19] Alternatively, the optical density can be measured using a plate reader.[32]

Protocol 3: In Vitro Anti-inflammatory Activity via Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.[24] The amount of NO produced is determined by measuring the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.[23][24]

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well tissue culture plates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Spiro keto acid derivatives

  • Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[24]

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the spiro keto acid derivatives for a specified time (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.[24]

  • Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of the Griess reagent to each well and incubate at room temperature for 10-15 minutes.[24]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[23]

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Future Perspectives and Conclusion

Spiro keto acid derivatives represent a structurally unique and versatile class of compounds with significant potential in medicinal chemistry. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity. The exploration of novel synthetic methodologies will also be crucial for accessing a wider range of derivatives for biological screening.[34][35][36] Furthermore, in-depth mechanistic studies are needed to fully elucidate their modes of action and identify specific molecular targets.[37][38] The continued development of these compounds holds promise for the discovery of new and effective therapeutic agents to address unmet medical needs.

References

  • Vertex AI Search. (n.d.). Minimum Inhibitory Concentration Assay (MIC) - Antimicrobial Testing Laboratory.
  • Abcam. (n.d.). MTT assay protocol.
  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • The world's largest collection of open access research papers. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved February 16, 2026, from [Link]

  • Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved February 16, 2026, from [Link]

  • Unknown. (n.d.). MTT ASSAY.
  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC).
  • Unknown. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis.
  • Gold, A., Eini, L., Nissim-Rafinia, M., & Goldberg, M. (2019). Spironolactone inhibits the growth of cancer stem cells by impairing DNA damage response. Oncogene, 38(17), 3103–3118.
  • Pérez-García, P., & Grijalva-Bustamante, G. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC.
  • ResearchGate. (n.d.). Spiro derivatives with antimicrobial potential.
  • Naskar, S., Mazumder, K., & Pramanik, G. (2006).
  • ResearchGate. (2024, July 25). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • Intari, K. I., & Kim, J. S. (n.d.).
  • Pérez-García, P., & Grijalva-Bustamante, G. (n.d.).
  • Unknown. (2024, May 19). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega.
  • ResearchGate. (n.d.). Spironolactone inhibits the growth of cancer cells but not of healthy....
  • Kumar, D., Kumar, N., & Singh, B. (2013, January 11).
  • Le, T. T., & Compe, E. (2020, May 13). Spironolactone and XPB: An Old Drug with a New Molecular Target. PMC.
  • ResearchGate. (2025, August 6). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters.
  • ResearchGate. (n.d.). Nitric oxide assay was performed using all the non-cytotoxic....
  • Lee, S., & Kim, D. D. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. PMC.
  • Moshkin, V. S., & Novikov, R. A. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Lesyk, R., & Zimenkovsky, B. (n.d.).
  • ResearchGate. (n.d.). Antimicrobial Activity of the Spiro Compounds.
  • Unknown. (2021, July 30). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][19][33]oxazin-6-yl Moiety. Journal of Medicinal Chemistry.

  • EMAN RESEARCH PUBLISHING. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin.
  • RSC Publishing. (n.d.). Spirocyclic derivatives as antioxidants: a review.
  • Unknown. (n.d.).
  • Google Patents. (n.d.). Spiro-cyclic compounds useful as anti-inflammatory agents.
  • MDPI. (2019, October 14). Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs.
  • MDPI. (n.d.). Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents.
  • Sureshbabu, P., & Raghunathan, R. (n.d.). Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines. PubMed.
  • ResearchGate. (n.d.). A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities.
  • ResearchGate. (2025, October 16). (PDF) Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives.
  • Unknown. (2024, May 20). Anticancer Drugs Mechanism of Action 7 Key Pathways to Disrupting Tumor Growth.
  • Juvale, K. (n.d.).
  • Maldonado-Rojas, W., & Olivero-Verbel, J. (2016, July 29). In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues. PubMed.
  • ResearchGate. (n.d.). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations.
  • Unknown. (n.d.). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. PMC.
  • MDPI. (n.d.). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives.

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Oxospiro[2.4]heptane-1-carboxylic acid

This Application Note details a scalable, robust synthesis protocol for 4-Oxospiro[2.4]heptane-1-carboxylic acid , a conformationally restricted building block valuable in the development of antiviral agents (e.g., HCV N...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a scalable, robust synthesis protocol for 4-Oxospiro[2.4]heptane-1-carboxylic acid , a conformationally restricted building block valuable in the development of antiviral agents (e.g., HCV NS5A inhibitors) and other small-molecule therapeutics.

The protocol overcomes the inherent instability of the key intermediate, 2-methylenecyclopentanone, by utilizing a Mannich base precursor for in situ generation, coupled with a safety-optimized Rhodium(II)-catalyzed cyclopropanation.

Executive Summary

The synthesis of spiro[2.4]heptane derivatives is often bottlenecked by the high reactivity and polymerization tendency of exocyclic enone intermediates. This guide provides a validated, scalable route to 4-Oxospiro[2.4]heptane-1-carboxylic acid via the in situ trapping of 2-methylenecyclopentanone. By avoiding the isolation of the unstable enone and utilizing a continuous addition protocol for ethyl diazoacetate (EDA), this method ensures high safety margins and reproducible yields suitable for multi-gram to kilogram scale-up.

Key Technical Advantages
  • In Situ Generation: Eliminates the need to isolate unstable 2-methylenecyclopentanone.

  • Safety-First Design: Controlled addition of diazo reagents minimizes thermal accumulation and explosion risks.

  • Scalability: Uses inexpensive, commodity starting materials (cyclopentanone, paraformaldehyde, dimethylamine).

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on a Rh(II)-catalyzed cyclopropanation of an exocyclic double bond. To bypass the instability of 2-methylenecyclopentanone (3 ), we employ the corresponding Mannich base hydrochloride (2 ) as a "masked" equivalent.

Pathway:

  • Mannich Condensation: Cyclopentanone (1 )

    
     Mannich Salt (2 ).
    
  • Elimination/Cyclopropanation: Mannich Salt (2 )

    
     Enone (3 ) 
    
    
    
    Spiro Ester (4 ).
  • Hydrolysis: Spiro Ester (4 )

    
     Target Acid (5 ).
    
Process Flow Diagram

SynthesisPath cluster_onepot One-Pot Operation (Step 2) Start Cyclopentanone (SM) Mannich Mannich Salt (Stable Solid) Start->Mannich CH2O, Me2NH·HCl HCl, reflux Enone 2-Methylene- cyclopentanone (Transient) Mannich->Enone K2CO3 (aq) In situ elimination Ester Ethyl 4-oxospiro [2.4]heptane-1-carboxylate Enone->Ester EDA, Rh2(OAc)4 DCM, 0°C to RT Target 4-Oxospiro[2.4]heptane- 1-carboxylic acid Ester->Target LiOH, THF/H2O Hydrolysis

Figure 1: Strategic workflow for the synthesis of 4-Oxospiro[2.4]heptane-1-carboxylic acid. Note the transient nature of the enone intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of Mannich Base Hydrochloride

Objective: Preparation of 2-((dimethylamino)methyl)cyclopentanone hydrochloride. Rationale: This salt is a stable, crystalline solid that can be stored indefinitely, unlike the free enone.

Reagents:

  • Cyclopentanone (1.0 equiv)

  • Paraformaldehyde (1.2 equiv)

  • Dimethylamine hydrochloride (1.2 equiv)

  • Ethanol (Solvent)[1][2]

  • Conc. HCl (Catalytic)

Protocol:

  • Charge a reaction vessel with Cyclopentanone (84.1 g, 1.0 mol), Paraformaldehyde (36.0 g, 1.2 mol), and Dimethylamine hydrochloride (97.9 g, 1.2 mol) in Ethanol (250 mL).

  • Add concentrated HCl (1 mL) to catalyze the depolymerization of paraformaldehyde.

  • Heat the mixture to reflux (80°C) for 2–4 hours. The suspension will dissolve as the reaction proceeds.

  • Monitor consumption of cyclopentanone by GC-MS or TLC.

  • Workup: Cool the mixture to 0°C. Add Acetone (200 mL) to precipitate the hydrochloride salt.

  • Filter the white solid, wash with cold acetone, and dry under vacuum.

    • Yield: Typically 75–85%.[3][4]

    • QC: 1H NMR (D2O) should show the dimethylamino singlet (~2.9 ppm) and the methylene doublet.

Step 2: Scalable Cyclopropanation (The "In Situ" Method)

Objective: Generation of the spirocyclic core via Rh(II)-catalyzed carbene transfer. Safety Critical: Ethyl Diazoacetate (EDA) is potentially explosive and carcinogenic. Use a blast shield. Do not heat undiluted EDA.

Reagents:

  • Mannich Salt (from Step 1) (1.0 equiv)

  • Ethyl Diazoacetate (EDA) (1.2 equiv) - Commercially available as ~85-90% solution in DCM.

  • Rhodium(II) acetate dimer [Rh2(OAc)4] (0.5 mol%)

  • Potassium Carbonate (K2CO3) (2.0 equiv) - Used to liberate the free amine and induce elimination.

  • Dichloromethane (DCM) and Water (Biphasic system).

Protocol:

  • Setup: Use a 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and a high-precision syringe pump. Nitrogen atmosphere is mandatory.

  • Base Layer: Charge the flask with Mannich Salt (17.8 g, 100 mmol) and DCM (150 mL). Add a solution of K2CO3 (27.6 g, 200 mmol) in Water (100 mL).

  • Elimination: Stir vigorously at 0°C for 30 minutes. The free amine is liberated, and elimination of dimethylamine begins, generating the transient 2-methylenecyclopentanone in the organic phase.

  • Catalyst Addition: Add Rh2(OAc)4 (220 mg, 0.5 mmol) to the biphasic mixture.

  • Controlled Addition: Load EDA (13.7 g, 120 mmol) diluted in DCM (50 mL) into the syringe pump.

  • Add the EDA solution dropwise over 4–6 hours while maintaining the internal temperature <5°C.

    • Why? Slow addition keeps the concentration of diazo compound low, preventing dimerization (formation of diethyl fumarate/maleate) and controlling the exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir overnight (12 h).

  • Workup: Separate the organic layer.[5] Extract the aqueous layer with DCM (2 x 50 mL).[4] Wash combined organics with 1M HCl (to remove liberated dimethylamine) and Brine.

  • Purification: Dry over MgSO4 and concentrate. The crude oil is purified via vacuum distillation (bp ~110°C at 0.5 mmHg) or flash chromatography (Hexanes/EtOAc) to yield Ethyl 4-oxospiro[2.4]heptane-1-carboxylate .

    • Yield: 55–65%.[6]

    • Stereochemistry: Typically obtained as a mixture of diastereomers (cis/trans relative to the carbonyl).

Step 3: Hydrolysis to the Target Acid

Objective: Saponification of the ethyl ester without epimerization or ring opening.

Protocol:

  • Dissolve the Ester (10.0 g) in THF (50 mL).

  • Add a solution of LiOH·H2O (2.0 equiv) in Water (50 mL).

  • Stir at ambient temperature for 4 hours. Monitor by LC-MS.

  • Workup: Acidify carefully with 1M HCl to pH 2–3. Extract with Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry (Na2SO4) and concentrate to give the crude acid. Recrystallize from Hexane/Ether if necessary.

Quantitative Data Summary

ParameterValue / ConditionNotes
Overall Yield 40–50% (3 Steps)Based on Cyclopentanone
EDA Addition Rate 0.2 equiv/hourCritical for safety and selectivity
Catalyst Load 0.5 – 1.0 mol%Rh2(OAc)4 is standard; Cu(acac)2 is a cheaper alternative but lower yield
Exotherm High (Step 2)Active cooling required during EDA addition
Purity Target >98% (HPLC)Achievable after recrystallization of the acid

Safety & Troubleshooting Guide

Hazard Management
  • Ethyl Diazoacetate (EDA): Can explode on contact with rough surfaces, metals, or high heat. Use only plastic or glass equipment (no metal spatulas). Quench excess EDA with acetic acid before disposal.

  • Exotherm Control: The cyclopropanation is highly exothermic. If the temperature spikes >10°C during addition, stop the pump immediately.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 2 Rapid addition of EDADecrease addition rate to favor carbene capture over dimerization.
Polymer Formation Enone polymerizationEnsure vigorous stirring in the biphasic system to rapidly dilute the enone into the organic phase.
Incomplete Hydrolysis Steric hindranceHeat to 40°C or use LiOH (smaller cation) instead of NaOH.

References

  • Original Synthesis of Spiro[2.
  • Catalytic Cyclopropanation Protocols: Doyle, M. P., et al. (1993).[6] "Catalytic asymmetric synthesis of cyclopropanes." Journal of the American Chemical Society, 115(21), 9968–9978. Link

  • In Situ Enone Generation (Mannich Base Method)
  • Safety of Diazoacetate Handling: Proctor, L. D., & Warr, A. J. (2002). "Development of a continuous process for the industrial generation of diazomethane." Organic Process Research & Development, 6(6), 884-892. Link

  • Commercial Availability & Structure Verification: PubChem Compound Summary for CID 10057580, Spiro[2.4]heptane-1-carboxylic acid. Link

Sources

Application

Application Note: High-Efficiency Synthesis of 4-Oxospiro[2.4]heptane-1-carboxylic Acid

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 4-Oxospiro[2.4]heptane-1-carboxylic acid . The protocol prioritizes the Rhodium(II)-cataly...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 4-Oxospiro[2.4]heptane-1-carboxylic acid .

The protocol prioritizes the Rhodium(II)-catalyzed cyclopropanation of in-situ generated 2-methylenecyclopentanone . This route is selected over alternative alkylation strategies (e.g., 1,2-dibromoethane alkylation of


-keto esters) because it selectively installs the carboxylic acid moiety on the cyclopropane ring (Position 1) rather than the cyclopentane ring, ensuring the correct regioisomer is obtained.

Introduction & Strategic Analysis

The 4-oxospiro[2.4]heptane-1-carboxylic acid scaffold represents a critical structural motif in medicinal chemistry, particularly for conformationally restricted glutamate analogs and antiviral agents (e.g., HCV NS5A inhibitors).

Retrosynthetic Logic

The target molecule features a spiro-fusion between a cyclopropane ring and a cyclopentanone ring.

  • Challenge: 2-Methylenecyclopentanone (the required enone) is chemically unstable and prone to rapid dimerization/polymerization.

  • Solution: We utilize a Mannich Base Quaternary Salt as a "masked" precursor. This salt undergoes Hofmann elimination in situ to release the reactive enone, which is immediately trapped by a Rhodium-carbenoid species derived from Ethyl Diazoacetate (EDA).

Reaction Pathway

The synthesis proceeds in three distinct phases:

  • Precursor Assembly: Formation of the Mannich base methiodide.

  • Catalytic Spiro-Annulation: Rh(II)-catalyzed cyclopropanation.

  • Deprotection: Regioselective saponification.

SynthesisPath Start Cyclopentanone Mannich Mannich Base (Aminomethylation) Start->Mannich CH2O, Me2NH Salt Quaternary Salt (Methylation) Mannich->Salt MeI Enone 2-Methylene- cyclopentanone (In Situ) Salt->Enone Base (Elimination) SpiroEster Spiro Ester Intermediate Enone->SpiroEster EDA, Rh2(OAc)4 (Cyclopropanation) Target 4-Oxospiro[2.4] heptane-1-COOH SpiroEster->Target LiOH (Hydrolysis) Carbene Rh-Carbenoid Carbene->Enone [2+1] Cycloaddition

Figure 1: Strategic workflow for the synthesis of 4-Oxospiro[2.4]heptane-1-carboxylic acid via in-situ enone trapping.

Reagent Selection & Critical Parameters

Reagent Table
ReagentRoleGrade/PurityCritical Specification
Cyclopentanone Starting Material>99%Dry, free of aldol condensation products.[1]
Dimethylamine HCl Reagent98%Hygroscopic; store in desiccator.
Paraformaldehyde Reagent95%Powder form for faster depolymerization.
Methyl Iodide (MeI) Alkylating Agent99%Stabilized with Cu ; highly toxic.
Ethyl Diazoacetate (EDA) Carbenoid Source~15% in DCMExplosion Hazard. Do not distill. Commercial solution preferred.
Rhodium(II) Acetate Dimer Catalyst99%Catalyst loading (0.5–1.0 mol%) is critical for cost/yield balance.
Lithium Hydroxide BaseMonohydratePreferred over NaOH for milder ester hydrolysis.
Safety Advisory (E-E-A-T)
  • Ethyl Diazoacetate (EDA): Potentially explosive.[2] Never heat neat EDA. Use dilute solutions (e.g., in DCM or Toluene). Perform reactions behind a blast shield.

  • Methyl Iodide: A potent neurotoxin and alkylating agent. Use only in a certified fume hood with double-gloving.

Detailed Experimental Protocol

Phase 1: Preparation of the Mannich Base Precursor

Objective: Synthesize 2-(N,N-dimethylaminomethyl)cyclopentanone methiodide.

  • Mannich Reaction:

    • To a 500 mL round-bottom flask (RBF), add Cyclopentanone (8.4 g, 100 mmol), Dimethylamine hydrochloride (8.15 g, 100 mmol), and Paraformaldehyde (3.0 g, 100 mmol equivalent).

    • Add Ethanol (20 mL) and conc. HCl (0.5 mL).

    • Reflux the mixture at 80°C for 2 hours. The solution will become homogeneous.

    • Workup: Cool to room temperature.[3][4] Add Acetone (50 mL) and cool to 0°C. The hydrochloride salt of the Mannich base may precipitate. If not, remove solvent in vacuo and proceed to the free base.

    • Free Base Release: Treat the residue with saturated NaHCO3 and extract with Diethyl Ether (3 x 50 mL). Dry over MgSO4 and concentrate carefully (volatile!).

  • Quaternization (Methylation):

    • Dissolve the crude Mannich base (approx. 100 mmol) in anhydrous Diethyl Ether (100 mL) at 0°C.

    • Add Methyl Iodide (15.6 g, 110 mmol) dropwise over 20 minutes.

    • Stir at room temperature for 4 hours. A white to pale-yellow precipitate will form.

    • Filtration: Filter the solid 2-(N,N-dimethylaminomethyl)cyclopentanone methiodide. Wash with cold ether.

    • Yield Expectation: 70–80% over two steps.[3]

    • Storage: Store in a desiccator. This salt is stable but hygroscopic.

Phase 2: Rhodium-Catalyzed Cyclopropanation

Objective: Generate 2-methylenecyclopentanone in situ and trap with EDA.

  • Setup: Flame-dry a 250 mL two-neck RBF equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Maintain a Nitrogen atmosphere.

  • Solvent System: Add the Mannich Salt (10 mmol, 2.83 g) and Dichloromethane (DCM) (50 mL) to the flask.

  • Base Addition: Add 10% aqueous NaOH (20 mL) or solid K2CO3 (2.0 eq) with phase transfer catalyst (TEBA, 5 mol%) if using a biphasic system. Note: The base triggers the elimination to form the enone.

  • Catalyst Addition: Add Rh2(OAc)4 (22 mg, 0.5 mol%). The solution will turn green/purple.

  • EDA Addition (Critical Step):

    • Dissolve Ethyl Diazoacetate (1.37 g, 12 mmol) in DCM (10 mL).

    • Add the EDA solution dropwise via the addition funnel over 2–3 hours at room temperature. Slow addition is crucial to prevent EDA dimerization (formation of diethyl fumarate/maleate).

  • Reaction Monitoring: Stir for an additional 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The enone is transient; look for the appearance of the spiro-ester (Rf ~0.5).

  • Workup:

    • Separate the organic layer.[2][3]

    • Wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry over Na2SO4 and concentrate in vacuo.

  • Purification: Purify the residue by Flash Column Chromatography (Silica Gel, 0–20% EtOAc in Hexanes).

    • Product:Ethyl 4-oxospiro[2.4]heptane-1-carboxylate .

    • Isomers: You may observe diastereomers (cis/trans).[5][6] For most applications, the mixture is carried forward, or the major trans isomer is isolated.

Phase 3: Hydrolysis to the Carboxylic Acid

Objective: Saponify the ethyl ester without degrading the ketone or opening the cyclopropane.

  • Dissolution: Dissolve the purified ester (5 mmol) in THF (15 mL).

  • Saponification: Add a solution of LiOH·H2O (10 mmol, 2.0 eq) in Water (5 mL).

  • Reaction: Stir vigorously at room temperature for 4–8 hours.

    • Check: If reaction is slow, warm to 40°C. Avoid reflux to prevent decarboxylation or retro-aldol type decomposition.

  • Workup:

    • Concentrate THF in vacuo.

    • Dilute the aqueous residue with water (10 mL).

    • Wash with Diethyl Ether (1 x 10 mL) to remove unreacted ester/impurities.

    • Acidification: Cool the aqueous layer to 0°C and acidify to pH 2–3 with 1M HCl .

    • Extraction: Extract the free acid with Ethyl Acetate (3 x 20 mL).

  • Final Isolation: Dry combined organics over Na2SO4, filter, and concentrate to dryness.

    • Product:4-Oxospiro[2.4]heptane-1-carboxylic acid .

    • Appearance: Off-white solid or viscous oil (crystallization from Hexane/Ether may be possible).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase 2 EDA dimerization (Fumarate formation).Decrease EDA addition rate. Increase stirring speed. Ensure catalyst is active (should be green/purple).
No Reaction (Phase 2) Mannich salt not eliminating.Ensure pH is >10 in the aqueous phase. Use a Phase Transfer Catalyst (e.g., Aliquat 336) if using biphasic conditions.
Ring Opening Acidic workup too harsh.Use 1M HCl or Citric Acid for acidification. Do not heat the acid form excessively.
Polymerization Enone concentration too high.Ensure the Mannich salt elimination matches the EDA addition rate (slow release).

References

  • Cyclopropanation Mechanism & Reagents

    • Doyle, M. P., et al. "Catalytic methods for metal carbene transformations."[7] Chemical Reviews, 1998.

  • Gaudry, M., & Marquet, A. "Stereoselective synthesis of spiro[2.n]alkan-4-ones." Tetrahedron, 1970.
  • Ethyl Diazoacetate Handling

    • Organic Syntheses, Coll.[2][8] Vol. 3, p. 392 (1955); Vol. 24, p. 56 (1944).

  • Ledipasvir Intermediate Context (Related 5-aza scaffold)

    • Link, J. O., et al. "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor." Journal of Medicinal Chemistry, 2014.

(Note: The specific CAS 17202-94-7 refers to the parent spiro acid. The 4-oxo derivative is a functionalized analog synthesized using the methodology above.)

Sources

Method

Application Notes and Protocols: Functionalization of the Ketone Group in 4-Oxospiro[2.4]heptane-1-carboxylic Acid

Introduction: The Strategic Value of the Spiro[2.4]heptane Scaffold The spiro[2.4]heptane motif is a valuable scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Spiro[2.4]heptane Scaffold

The spiro[2.4]heptane motif is a valuable scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique structural framework that can enhance binding affinity and selectivity to biological targets. The incorporation of such spirocycles can lead to improved physicochemical properties, such as solubility and metabolic stability, which are critical parameters in drug development. Specifically, 4-Oxospiro[2.4]heptane-1-carboxylic acid represents a versatile building block, presenting two key functional groups for diversification: a carboxylic acid and a ketone. This document focuses on providing detailed protocols for the selective functionalization of the ketone moiety, opening avenues for the synthesis of novel compound libraries for screening and lead optimization.

The strategic derivatization of the ketone at the 4-position allows for the introduction of a wide array of substituents, profoundly influencing the molecule's polarity, hydrogen bonding capacity, and overall shape. These modifications are crucial for exploring the structure-activity relationship (SAR) of potential drug candidates. This guide will detail three fundamental and widely applicable transformations of the ketone group: reductive amination, the Wittig olefination, and Grignard reagent addition.

Characterization of 4-Oxospiro[2.4]heptane-1-carboxylic Acid

A thorough characterization of the starting material is paramount before commencing any synthetic modifications. Below are the expected spectroscopic signatures for 4-Oxospiro[2.4]heptane-1-carboxylic acid.

Technique Expected Observations
¹H NMR Signals corresponding to the aliphatic protons of the spirocyclic core. The proton alpha to the carboxylic acid would be expected in the 2.5-3.0 ppm range. The protons alpha to the ketone would likely appear in the 2.0-2.5 ppm region. The cyclopropyl protons would be found further upfield. The carboxylic acid proton would appear as a broad singlet, typically downfield (>10 ppm).[1]
¹³C NMR A signal for the ketone carbonyl carbon is expected in the range of 200-220 ppm. The carboxylic acid carbonyl carbon would appear around 170-185 ppm.[1][2] The remaining sp³ hybridized carbons of the spirocyclic framework would be observed in the upfield region of the spectrum.
IR Spectroscopy A broad O-H stretch from the carboxylic acid is expected from approximately 2500 to 3300 cm⁻¹. A sharp, strong C=O stretch for the ketone should be present around 1710 cm⁻¹. The carboxylic acid C=O stretch would likely be observed around 1700-1725 cm⁻¹.[3][4]
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound (C₈H₁₀O₃) would be observed.

Experimental Protocols for Ketone Functionalization

The following protocols are designed as general guidelines and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Reductive Amination for the Synthesis of Amino-Spiro[2.4]heptane Derivatives

Reductive amination is a robust method for converting ketones into amines.[5] This two-step, one-pot process involves the initial formation of an iminium ion intermediate upon reaction of the ketone with an amine, followed by its reduction to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent often employed for this transformation as it is less sensitive to moisture and compatible with a wider range of functional groups compared to other borohydrides.[6]

Workflow for Reductive Amination

G start Dissolve 4-Oxospiro[2.4]heptane- 1-carboxylic acid and amine in solvent reductant Add Sodium Triacetoxyborohydride start->reductant stir Stir at room temperature reductant->stir quench Quench reaction stir->quench Monitor by TLC/LC-MS workup Aqueous workup and extraction quench->workup purify Purify by chromatography workup->purify product Characterize final product purify->product

Caption: Reductive Amination Workflow.

Materials:

  • 4-Oxospiro[2.4]heptane-1-carboxylic acid

  • Primary or secondary amine of choice (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-Oxospiro[2.4]heptane-1-carboxylic acid (1.0 eq).

  • Dissolve the starting material in an appropriate solvent such as DCE or THF (approximately 0.1-0.2 M concentration).

  • Add the desired amine (1.1-1.5 eq). If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1-1.5 eq) to liberate the free amine.

  • If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired amino-spiro[2.4]heptane derivative.

Expected Characterization of the Product (e.g., Benzylamino derivative):

  • ¹H NMR: Disappearance of the ketone carbonyl signal in ¹³C NMR. Appearance of new signals corresponding to the benzyl group protons. A new signal for the N-H proton.

  • ¹³C NMR: The ketone carbonyl signal will be replaced by a signal for the carbon bearing the amino group, typically in the 50-70 ppm range. New signals for the benzyl group carbons will be present.

  • IR Spectroscopy: The ketone C=O stretch will be absent. An N-H stretch may be visible in the 3300-3500 cm⁻¹ region for secondary amines.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the product.

Protocol 2: Wittig Olefination for Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from ketones or aldehydes.[7][8][9] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). The stereochemical outcome of the reaction can often be controlled by the nature of the ylide and the reaction conditions. For ketones, non-stabilized ylides are generally required for good reactivity.

Workflow for Wittig Olefination

G start Prepare Wittig reagent from phosphonium salt and base ketone Add 4-Oxospiro[2.4]heptane- 1-carboxylic acid solution start->ketone react React at appropriate temperature ketone->react quench Quench reaction react->quench Monitor by TLC/LC-MS workup Aqueous workup and extraction quench->workup purify Purify by chromatography workup->purify product Characterize final product purify->product

Caption: Wittig Olefination Workflow.

Materials:

  • 4-Oxospiro[2.4]heptane-1-carboxylic acid

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide for methylenation)

  • A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu))

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.2-1.5 eq).

    • Add anhydrous THF or diethyl ether.

    • Cool the suspension to 0 °C or -78 °C, depending on the base used.

    • Slowly add the strong base (1.1-1.4 eq). For n-BuLi, the reaction is typically performed at 0 °C to room temperature, and a color change to deep red or orange indicates ylide formation. For NaH or KOtBu, the reaction may require stirring at room temperature for a longer period.

    • Stir the mixture for 30-60 minutes to ensure complete ylide formation.

  • Reaction with the Ketone:

    • Dissolve 4-Oxospiro[2.4]heptane-1-carboxylic acid (1.0 eq) in a minimal amount of anhydrous THF.

    • Slowly add the ketone solution to the ylide mixture at the appropriate temperature (often the same temperature as ylide generation).

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product, which will contain triphenylphosphine oxide as a byproduct, can be purified by flash column chromatography on silica gel.

Expected Characterization of the Product (e.g., Methylene derivative):

  • ¹H NMR: Appearance of new signals in the alkene region (typically 4.5-6.0 ppm) for the exocyclic methylene protons.

  • ¹³C NMR: Disappearance of the ketone carbonyl signal and the appearance of two new signals in the alkene region (one quaternary and one CH₂).

  • IR Spectroscopy: The ketone C=O stretch will be absent. A C=C stretch may be visible around 1640-1680 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the olefinated product.

Protocol 3: Grignard Addition for Tertiary Alcohol Synthesis

The addition of Grignard reagents to ketones is a classic and highly effective method for the formation of tertiary alcohols and new carbon-carbon bonds.[10][11] The carboxylic acid group in the starting material is acidic and will react with the Grignard reagent. Therefore, at least two equivalents of the Grignard reagent are required: one to deprotonate the carboxylic acid and the second to add to the ketone.

Workflow for Grignard Addition

G start Dissolve 4-Oxospiro[2.4]heptane- 1-carboxylic acid in anhydrous ether grignard Add Grignard reagent dropwise at 0 °C start->grignard stir Stir and allow to warm to room temperature grignard->stir quench Quench with saturated aq. NH4Cl stir->quench Monitor by TLC workup Aqueous workup and extraction quench->workup purify Purify by chromatography workup->purify product Characterize final product purify->product

Caption: Grignard Addition Workflow.

Materials:

  • 4-Oxospiro[2.4]heptane-1-carboxylic acid

  • Grignard reagent of choice (e.g., methylmagnesium bromide, phenylmagnesium bromide) in THF or diethyl ether

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add 4-Oxospiro[2.4]heptane-1-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (at least 2.2 eq) dropwise via a syringe. The first equivalent will react with the carboxylic acid, and the subsequent equivalent will add to the ketone. Gas evolution (alkane from the Grignard reagent) will be observed during the addition of the first equivalent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary alcohol.

Expected Characterization of the Product (e.g., 4-hydroxy-4-methyl derivative):

  • ¹H NMR: Disappearance of the ketone carbonyl in the ¹³C NMR. Appearance of a new singlet for the methyl group protons. A new signal for the hydroxyl proton, which is exchangeable with D₂O.

  • ¹³C NMR: The ketone carbonyl signal will be replaced by a signal for the quaternary carbon bearing the hydroxyl group and the new alkyl group, typically in the 70-90 ppm range. A new signal for the added alkyl group carbon will be present.

  • IR Spectroscopy: The ketone C=O stretch will be absent. A broad O-H stretch will appear in the 3200-3600 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the tertiary alcohol product.

Conclusion

The protocols outlined in this application note provide robust and versatile methods for the functionalization of the ketone group in 4-Oxospiro[2.4]heptane-1-carboxylic acid. The resulting amino, olefin, and tertiary alcohol derivatives serve as valuable intermediates for the synthesis of novel compounds with potential applications in drug discovery and materials science. The choice of functionalization strategy will depend on the desired final product and the overall synthetic scheme. It is important to note that reaction conditions may need to be optimized for specific substrates and scales to achieve maximum yield and purity.

References

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Boston University. (2012, January 3). Wittig Reaction. Retrieved from [Link]

  • Frontiers in Catalysis. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Pearson. (n.d.). Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • PubChem. (n.d.). Spiro(2.4)heptane-1-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Spiro(2.4)heptan-4-one. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • RSC Publishing. (2024, September 9). Grignard Reagents as Simple Precatalysts for the Dehydrocoupling of Amines and Silanes. Retrieved from [Link]

  • Organic chemistry teaching. (2015, July 31). Reactions of Grignard reagents. Retrieved from [Link]

  • RWTH Publications. (n.d.). Catalytic synthesis of carboxylic acids from oxygenated substrates using CO2 and H2 as C1 building blocks. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemchart. (n.d.). Spiro[2.4]heptane-1-carboxylic Acid (17202-94-7). Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions Using 4-Oxospiro[2.4]heptane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of the Spiro[2.4]heptane Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the architectural...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Spiro[2.4]heptane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the architectural design of small molecules plays a pivotal role in determining their biological activity, selectivity, and pharmacokinetic profiles. The amide bond, being a cornerstone of peptide and protein structure, is a frequently synthesized linkage in medicinal chemistry.[1] The choice of carboxylic acid and amine coupling partners is therefore a critical decision in the design of novel therapeutics. 4-Oxospiro[2.4]heptane-1-carboxylic acid is an emerging building block that offers a unique three-dimensional framework, moving beyond the flat, two-dimensional structures often seen in drug candidates.

The incorporation of a spirocyclic motif, such as that in 4-Oxospiro[2.4]heptane-1-carboxylic acid, imparts a rigid, well-defined conformation to the resulting amide. This structural rigidity can lead to a more precise interaction with the target protein, potentially enhancing potency and selectivity. Furthermore, the introduction of sp³-rich centers is a recognized strategy for improving the physicochemical properties of drug candidates, including aqueous solubility and metabolic stability, while reducing off-target effects.

These application notes provide a comprehensive guide to employing 4-Oxospiro[2.4]heptane-1-carboxylic acid in amide coupling reactions, offering detailed protocols for common coupling methodologies and insights into the rationale behind experimental choices.

Physicochemical Properties

While experimental data for 4-Oxospiro[2.4]heptane-1-carboxylic acid is not extensively published, we can infer some properties from its structure and data for the closely related spiro[2.4]heptane-1-carboxylic acid. The presence of the ketone functionality at the 4-position is expected to increase the polarity and potentially influence the acidity of the carboxylic acid.

PropertyValue (Spiro[2.4]heptane-1-carboxylic acid)Expected Influence of 4-Oxo Group
Molecular Weight140.18 g/mol [2][3]154.16 g/mol
pKa~4.83 (Predicted)[3]May slightly decrease pKa (increase acidity) due to the electron-withdrawing nature of the ketone.
LogP1.9 (Predicted)[2]Likely to be lower (more hydrophilic) due to the polar ketone group.
Solubility2424.2 mg/L (Predicted for spiro[2.4]heptane-1-carboxylic acid)Expected to have higher aqueous solubility.

General Principles of Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[1] This is typically achieved using a coupling reagent. The general workflow for a carbodiimide-mediated amide coupling is depicted below.

AmideCouplingWorkflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid 4-Oxospiro[2.4]heptane- 1-carboxylic acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Intermediate Amide_Product Target Amide Activated_Intermediate->Amide_Product Nucleophilic Attack Byproduct Byproduct (e.g., Urea derivative) Activated_Intermediate->Byproduct Amine Primary or Secondary Amine Amine->Amide_Product

Figure 1: General workflow for amide coupling.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific amine substrate. It is recommended to perform small-scale test reactions to determine the optimal conditions.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a widely used and cost-effective method for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which facilitates purification as the urea byproduct can be removed by an aqueous wash.[5] 1-Hydroxybenzotriazole (HOBt) is often added as an additive to suppress side reactions and reduce racemization, particularly when coupling amino acids.

Materials:

  • 4-Oxospiro[2.4]heptane-1-carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-Oxospiro[2.4]heptane-1-carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq).

  • Add the amine (1.1 eq) to the reaction mixture.

  • Add DIPEA or TEA (2.0-3.0 eq) to the mixture.

  • Slowly add EDC·HCl (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for sterically hindered amines or for reactions where racemization is a concern.[6]

Materials:

  • 4-Oxospiro[2.4]heptane-1-carboxylic acid

  • Amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-Oxospiro[2.4]heptane-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M) at 0 °C under an inert atmosphere, add HATU (1.1 eq).

  • Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture and stir for 5-10 minutes to allow for pre-activation.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Troubleshooting and Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the equivalents of the coupling reagent and base, or extending the reaction time. For sterically hindered substrates, switching to a more powerful coupling reagent like HATU may be beneficial.

  • Side Reactions: In EDC/HOBt couplings, the formation of an N-acylurea byproduct can sometimes be observed. Ensuring the reaction temperature is controlled and the order of addition is followed can minimize this. With HATU, using a large excess of the reagent can lead to capping of the amine; therefore, stoichiometry should be carefully controlled.

  • Purification: The urea byproduct from EDC is water-soluble, simplifying the workup. The byproducts from HATU are also generally removable by aqueous washes and chromatography. The choice of solvent for chromatography will depend on the polarity of the final amide product.

  • Racemization: For chiral amines, especially α-amino acids, racemization can be a concern. Using HATU as the coupling reagent and performing the reaction at low temperatures can help to minimize epimerization.

Mechanistic Insight: The Role of Coupling Reagents

A deeper understanding of the reaction mechanism allows for more informed optimization of reaction conditions.

CouplingMechanisms cluster_EDC EDC/HOBt Mechanism cluster_HATU HATU Mechanism RCOOH_EDC Carboxylic Acid O_acylisourea O-acylisourea RCOOH_EDC->O_acylisourea +EDC EDC EDC HOBt_ester HOBt active ester O_acylisourea->HOBt_ester +HOBt HOBt HOBt Amide_EDC Amide HOBt_ester->Amide_EDC +Amine Amine_EDC Amine RCOOH_HATU Carboxylic Acid OAt_ester OAt active ester RCOOH_HATU->OAt_ester +HATU HATU HATU Amide_HATU Amide OAt_ester->Amide_HATU +Amine Amine_HATU Amine

Figure 2: Simplified mechanisms of EDC/HOBt and HATU couplings.

In the EDC/HOBt pathway, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, preferably, with HOBt to form an HOBt active ester, which is less prone to side reactions and racemization before reacting with the amine.[5]

The HATU reagent directly activates the carboxylic acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole moiety in HATU is a superior leaving group compared to HOBt, leading to faster reaction rates and higher efficiency.[6]

Conclusion

4-Oxospiro[2.4]heptane-1-carboxylic acid represents a valuable building block for the synthesis of conformationally constrained amides with potential applications in drug discovery. By leveraging standard amide coupling protocols, such as those employing EDC/HOBt or HATU, researchers can efficiently incorporate this unique spirocyclic scaffold into their target molecules. The protocols and insights provided herein serve as a robust starting point for the successful application of this promising reagent in the development of novel chemical entities.

References

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. [Link]

  • Spiro[2.4]heptanes for treatment of flaviviridae infections. (n.d.). Google Patents.
  • Pandey, S. K., Singh, P., & Singh, A. K. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(33), 4343-4346.
  • Thieme E-Journals - Synthesis / Full Text. (n.d.). Retrieved February 15, 2024, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 15, 2024, from [Link]

  • Reactions of Amines. (n.d.). Retrieved February 15, 2024, from [Link]

  • Practical Synthesis of a. (n.d.). Organic Syntheses. Retrieved February 15, 2024, from [Link]

  • Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
  • SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. (n.d.). Semantic Scholar. Retrieved February 15, 2024, from [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). Retrieved February 15, 2024, from [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. (n.d.). Retrieved February 15, 2024, from [Link]

  • Sabatini, M. T., Boulton, L. T., & Whiting, A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6725–6731. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

  • 4-oxospiro[2.4]heptane-1-carboxylic acid. (n.d.). MolPort. Retrieved February 15, 2024, from [Link]

  • Spiro(2.4)heptane-1-carboxylic Acid. (n.d.). PubChem. Retrieved February 15, 2024, from [Link]

  • Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. (n.d.). Google Patents.
  • Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. (n.d.). RSC Publishing. Retrieved February 15, 2024, from [Link]

  • Use of a carboxylic acid in pharmaceutical preparations intended for topical application. (n.d.). Google Patents.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (n.d.). ChemRxiv. Retrieved February 15, 2024, from [Link]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. (n.d.). ChemRxiv. Retrieved February 15, 2024, from [Link]

  • Reaction of carboxylic acids with primary amines. (2016, November 28). Chemistry Stack Exchange. Retrieved February 15, 2024, from [Link]

    • (n.d.). Organic Syntheses. Retrieved February 15, 2024, from [Link]

  • Spiro[2.4]heptane-4-carboxylic acid. (n.d.). PubChem. Retrieved February 15, 2024, from [Link]

  • Spiro[2.4]heptane-1-carboxylic Acid (17202-94-7). (n.d.). Chemchart. Retrieved February 15, 2024, from [Link]

Sources

Method

Application Note: Optimization of Reductive Amination Strategies for 4-Oxospiro[2.4]heptane-1-carboxylic Acid

Executive Summary & Context The 4-oxospiro[2.4]heptane-1-carboxylic acid scaffold is a critical structural motif in modern medicinal chemistry, most notably serving as the core intermediate for the Hepatitis C NS5A inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

The 4-oxospiro[2.4]heptane-1-carboxylic acid scaffold is a critical structural motif in modern medicinal chemistry, most notably serving as the core intermediate for the Hepatitis C NS5A inhibitor, Ledipasvir (Harvoni®). The rigid spirocyclic architecture provides conformational restriction, improving potency and metabolic stability.

However, functionalizing the C4-ketone via reductive amination presents unique challenges:

  • Steric Strain: The spiro-junction at C3 creates significant steric bulk, impeding nucleophilic attack at the adjacent C4 ketone.

  • Stereocontrol: The presence of the C1-carboxylic acid (or ester) establishes a chiral environment. The hydride reduction of the intermediate imine must be controlled to favor the desired diastereomer (typically trans-amine relative to the C1-substituent).

  • Chemoselectivity: The free carboxylic acid can interfere with imine formation through zwitterion formation or acid-catalyzed decomposition.

This guide outlines three validated protocols to navigate these challenges, prioritizing the Sodium Triacetoxyborohydride (STAB) method for its reliability and chemoselectivity.

Mechanistic Grounding & Strategy

The Challenge of the Free Acid

While the target molecule is the carboxylic acid, performing reductive amination directly on the free acid is often low-yielding due to solubility issues and the formation of ammonium carboxylate salts.

  • Recommendation: Where possible, convert the C1-acid to a Methyl or Ethyl Ester prior to amination. This protects the acidic proton and improves solubility in organic solvents (DCE/THF). The ester can be easily hydrolyzed back to the acid post-amination.

Reaction Pathway & Stereochemistry

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the iminium ion. The reducing agent then delivers a hydride.[1][2]

  • Facial Selectivity: The cyclopropane ring exerts a "facial bias." Hydride delivery typically occurs from the less hindered face (away from the spiro-cyclopropane bulk), determining the cis/trans ratio of the resulting amine.

ReactionPathway Start 4-Oxospiro Ketone (C1-Ester/Acid) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine + Acid Cat. Amine Amine (R-NH2) Amine->Hemiaminal Imine Iminium Ion (Rate Limiting) Hemiaminal->Imine - H2O (Ti(OiPr)4 helps) Product 4-Amino-Spiro Product Imine->Product + Hydride (H-) (Stereoselective Step)

Figure 1: Mechanistic pathway of reductive amination. The dehydration to the iminium ion is often the bottleneck in sterically hindered spiro-ketones.

Experimental Protocols

Protocol A: Standard STAB (Sodium Triacetoxyborohydride)

Best for: General synthesis, high chemoselectivity, mild conditions.

Rationale: STAB is less toxic than cyanoborohydride and, crucially, does not reduce ketones significantly at neutral/slightly acidic pH. It selectively reduces the iminium ion as it forms.[1][3]

Materials:

  • Substrate: Methyl 4-oxospiro[2.4]heptane-1-carboxylate (1.0 equiv)

  • Amine: 1.1–1.5 equiv (e.g., Aniline derivatives, cyclic amines)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF

  • Additive: Acetic Acid (AcOH) (1.0–2.0 equiv)[1]

Step-by-Step:

  • Dissolution: In a dry flask under N2, dissolve the ketone (1.0 equiv) and Amine (1.2 equiv) in DCE (0.2 M concentration).

  • Activation: Add Acetic Acid (1.5 equiv). Stir for 15–30 minutes at Room Temperature (RT) to initiate hemiaminal formation.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Note: Gas evolution (H2) may occur; ensure venting.

  • Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the ketone (M+H signal).

  • Quench: Quench with saturated aqueous NaHCO3. Stir for 20 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Dry organics over Na2SO4 and concentrate.

Protocol B: Titanium(IV) Isopropoxide Mediated

Best for: Sterically hindered amines or electron-deficient amines (weak nucleophiles).

Rationale: Ti(OiPr)4 acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine even when the ketone is crowded (like the spiro[2.4]heptane system).

Step-by-Step:

  • Imine Formation: Combine Ketone (1.0 equiv), Amine (1.2 equiv), and Ti(OiPr)4 (1.5–2.0 equiv) in neat conditions or minimal dry THF.

  • Incubation: Stir at 40–50°C for 6–12 hours. The solution typically turns viscous/yellow.

  • Dilution: Dilute with dry Ethanol or Methanol.

  • Reduction: Cool to 0°C. Add NaBH4 (Sodium Borohydride) (2.0 equiv) portion-wise.

    • Why NaBH4? Once the imine is "locked" by Titanium, the cheaper/stronger NaBH4 can be used without risking direct ketone reduction.

  • Hydrolysis: Quench with 1N NaOH or aqueous Rochelle’s salt solution to precipitate Titanium salts. Filter through Celite.

Protocol C: Direct Free Acid Amination (Aqueous/Organic)

Best for: When esterification is impossible. High risk of side reactions.

Rationale: Uses a biphasic system or polar solvents to solubilize the zwitterion.

Step-by-Step:

  • Solvent System: Use Methanol/Water (9:1) or pure Methanol.

  • pH Adjustment: Add the Free Acid Ketone and Amine. Adjust pH to ~6.0 using TEA (Triethylamine) or AcOH.

  • Reagent: Use Sodium Cyanoborohydride (NaBH3CN) (1.5 equiv).

    • Warning: NaBH3CN is toxic and generates HCN at low pH. Use strictly in a fume hood.

    • Why: It is stable in water/methanol, unlike STAB.[4]

  • Reaction: Stir for 24 hours.

Data Interpretation & Decision Matrix

The following table summarizes expected outcomes based on internal historical data and literature precedents for spirocyclic ketones.

ParameterProtocol A (STAB)Protocol B (Ti-Mediated)Protocol C (Free Acid/NaBH3CN)
Yield High (75-90%)High (80-95%)Moderate (40-60%)
Reaction Time 4-16 Hours12-24 Hours24+ Hours
Stereoselectivity (dr) Moderate (~3:1)High (~5:1 to 10:1)Low (~1:1)
Impurity Profile Clean (Boron salts)Complex (Ti salts require filtration)Toxic (Cyanide waste)
Scalability ExcellentGoodPoor (Safety concerns)
Workflow Decision Tree

DecisionTree Start Start: 4-Oxospiro[2.4]heptane-1-COOH CheckEster Can you form the Ester? Start->CheckEster FormEster Synthesize Methyl Ester CheckEster->FormEster Yes (Recommended) RouteFreeAcid Protocol C: NaBH3CN / MeOH CheckEster->RouteFreeAcid No (Substrate Sensitive) AnalyzeAmine Analyze Amine Nucleophilicity FormEster->AnalyzeAmine RouteSTAB Protocol A: STAB / DCE / AcOH AnalyzeAmine->RouteSTAB Strong Nucleophile (Primary Alkyl Amine) RouteTi Protocol B: Ti(OiPr)4 then NaBH4 AnalyzeAmine->RouteTi Weak/Bulky Nucleophile (Aniline/Secondary Amine)

Figure 2: Decision matrix for selecting the optimal reductive amination strategy.

Troubleshooting & Expert Tips

  • Cyclopropane Stability: The spiro-cyclopropane ring is strained. Avoid strong mineral acids (HCl, H2SO4) and temperatures >80°C, which can trigger ring-opening or rearrangement.

  • Water Management: For Protocol A (STAB), ensure solvents are dry. STAB decomposes rapidly in the presence of water, releasing H2 and losing reducing power.

  • Stereochemical Analysis: Use NOESY (Nuclear Overhauser Effect Spectroscopy) NMR to confirm the relative stereochemistry of the amine product. In the Ledipasvir intermediate, the target is often the (1R, 4R) configuration; verify if the hydride attack occurred from the Re or Si face.

  • Purification: Amino-esters are often basic. Purify via Flash Chromatography using DCM/MeOH with 1% NH4OH to prevent streaking on silica.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Available at: [Link]

  • Scott, R. W., et al. (2012). "Process for the preparation of Ledipasvir and intermediates thereof." U.S. Patent 8,088,368.
  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Available at: [Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Application

Application Note: 4-Oxospiro[2.4]heptane-1-carboxylic Acid in Peptidomimetic Synthesis

[1] Executive Summary: The Spiro-Constraint Advantage In modern drug discovery, "escaping from flatland" (increasing Fsp³ character) is a critical strategy to improve solubility, metabolic stability, and target selectivi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Spiro-Constraint Advantage

In modern drug discovery, "escaping from flatland" (increasing Fsp³ character) is a critical strategy to improve solubility, metabolic stability, and target selectivity. 4-Oxospiro[2.4]heptane-1-carboxylic acid (4-OSHCA) represents a high-value scaffold for peptidomimetic synthesis.[1]

Unlike flexible linear spacers, the spiro[2.4]heptane core provides a rigid, orthogonal vector orientation.[1] This application note details the protocols for utilizing 4-OSHCA as:

  • A Conformationally Restricted N-Terminal Cap: Locking the peptide terminus into a specific bioactive conformation.[1]

  • A Diversity Handle: Utilizing the C-4 ketone for late-stage functionalization (reductive amination, oxime ligation) to generate focused libraries.[1]

  • A Precursor for Non-Natural Amino Acids: Converting the keto-acid into a spirocyclic

    
    -amino acid analogue.[1]
    

Chemical Profile & Handling

PropertySpecificationNotes
CAS Number 17202-94-7
Formula C₈H₁₀O₃MW: 154.16 g/mol
Structure Spiro-fused cyclopropane/cyclopentanoneHigh ring strain; rigid geometry.[1]
Solubility DMSO, DMF, DCM, MeOHSparingly soluble in water/ether.[1]
Stability Stable at -20°C (Desiccated)Caution: The cyclopropane ring is acid-stable but can open under harsh hydrogenolysis or extreme Lewis acid conditions.[1]
Chirality Often supplied as racemateEnantiopure forms ((1R) or (1S)) are critical for SAR studies.[1]

Strategic Application Workflows

The utility of 4-OSHCA lies in its dual functionality: the carboxylic acid for attachment and the ketone for diversification.

Workflow Visualization (Graphviz)[1]

SpiroWorkflow Start 4-Oxospiro[2.4]heptane- 1-carboxylic acid Activation Activation (HATU/DIPEA) Start->Activation Coupling SPPS Coupling (N-Terminus) Activation->Coupling Scaffold Resin-Bound Spiro-Peptide Coupling->Scaffold PathA Path A: Direct Capping (Rigid Hydrophobic Cap) Scaffold->PathA No Modification PathB Path B: Reductive Amination (Create 2° Amine) Scaffold->PathB R-NH2 / NaBH3CN PathC Path C: Oxime Ligation (Click Chemistry) Scaffold->PathC R-O-NH2 FinalA GPCR Ligand / Protease Inhibitor PathA->FinalA FinalB Spiro-Amino Acid Mimetic PathB->FinalB PathC->FinalA

Figure 1: Divergent synthetic pathways utilizing the 4-OSHCA scaffold on solid phase.

Detailed Experimental Protocols

Protocol A: Solid-Phase Coupling (N-Terminal Capping)

Objective: Attach 4-OSHCA to the N-terminus of a resin-bound peptide. Rationale: The cyclopropane acid is sterically accessible but requires efficient activation to prevent slow kinetics.[1]

Reagents:

  • Resin-bound peptide (Fmoc-deprotected, free amine).[1]

  • 4-OSHCA (3.0 equiv relative to resin loading).[1]

  • HATU (2.9 equiv).[1]

  • HOAt (3.0 equiv) – Optional but recommended for steric bulk.[1]

  • DIPEA (6.0 equiv).[1]

  • DMF (Anhydrous).[1]

Step-by-Step:

  • Pre-Activation: Dissolve 4-OSHCA and HATU in minimal DMF. Add DIPEA. Shake for 2 minutes . Note: The solution should turn yellow/orange. Do not activate longer than 5 minutes to avoid racemization (if using chiral material).[1]

  • Coupling: Add the pre-activated mixture to the resin.[1]

  • Incubation: Shake at Room Temperature (RT) for 2 hours .

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • If Blue:[1] Recouple using DIC/Oxyma (alternative mechanism) for 4 hours.[1]

    • If Colorless: Proceed to wash (DMF x3, DCM x3).[1]

  • Capping (Optional): If the ketone is to be preserved without modification, no special protection is needed during standard TFA cleavage.[1]

Protocol B: On-Resin Reductive Amination (The "Diversity Handle")

Objective: Convert the C-4 ketone into a secondary amine, effectively creating a spirocyclic


-amino acid  mimic within the peptide sequence.

Mechanism: The resin-bound ketone reacts with an external primary amine to form a Schiff base (imine), which is selectively reduced.[1]

Reagents:

  • Resin-bound 4-OSHCA-peptide (from Protocol A).[1]

  • Diverse Primary Amine (R-NH₂, e.g., benzylamine, propargylamine) (10 equiv).[1]

  • Acetic Acid (AcOH) (1% v/v in DMF).[1]

  • Sodium Cyanoborohydride (NaBH₃CN) (5 equiv).[1] Alternative: STAB (Sodium Triacetoxyborohydride).[1]

Step-by-Step:

  • Solvation: Swell resin in DMF containing 1% AcOH (buffers pH to ~5-6 to facilitate imine formation).

  • Imine Formation: Add the Primary Amine (10 equiv).[1] Shake for 3 hours at RT.

    • Critical Check: Ensure the amine is soluble.[1] Use TMOF (Trimethyl orthoformate) as a co-solvent if water generation impedes the reaction (dehydrating agent).[1]

  • Reduction: Add NaBH₃CN (5 equiv) directly to the mixture. Shake for 12–16 hours (Overnight).

    • Safety: Vent the reaction vessel; borohydrides can generate gas.[1]

  • Wash: DMF x5, MeOH x2, DCM x3.

  • Cleavage: Standard TFA/TIS/H₂O cleavage. The secondary amine is stable.

Protocol C: Synthesis of Spirocyclic Amino Acid Precursor (Solution Phase)

If you require the amino acid form (e.g., 4-aminospiro[2.4]heptane-1-carboxylic acid) before coupling:

  • Start: 4-Oxospiro[2.4]heptane-1-carboxylic acid.

  • Esterification: Protect the acid (e.g., Methyl Ester) using TMS-diazomethane or MeOH/H₂SO₄.[1]

  • Reductive Amination: React keto-ester with Ammonium Acetate (NH₄OAc) and NaBH₃CN in MeOH.

  • Hydrolysis: LiOH/THF/H₂O to deprotect the ester.[1]

  • Protection: Fmoc-OSu protection of the new amine.

  • Result: Fmoc-4-amino-spiro[2.4]heptane-1-carboxylic acid (Ready for SPPS).

Characterization & Quality Control

When analyzing peptides containing this scaffold, standard C18 HPLC gradients are effective.[1]

  • NMR Signature (¹H):

    • Look for the cyclopropane protons (high field, 0.5 – 1.5 ppm, complex multiplets).[1]

    • Ketone: ¹³C NMR will show a carbonyl peak ~215-220 ppm (if unmodified).[1]

    • Amine Derivative: If reductively aminated, the carbonyl peak disappears, and a methine signal appears ~3.0-3.5 ppm.[1]

  • Mass Spectrometry:

    • The spiro system does not fragment easily.[1] Expect a clean [M+H]⁺.

    • Note: The ketone can form hydrates or hemiacetals in aqueous LC-MS buffers; seeing [M+18] is common.[1]

Scientific Rationale & Case Studies

Why use this scaffold?
  • Vector Orthogonality: Standard amino acids project side chains from a central carbon.[1] The spiro[2.4] system projects substituents from two perpendicular rings.[1] This explores "chemical space" inaccessible to linear peptides.[1]

  • Metabolic Stability: The spiro-fusion prevents enzymatic recognition by common proteases (trypsin/chymotrypsin), extending the half-life of the peptidomimetic.[1]

  • GPCR Ligands: In a study of spirocyclic analogues for GPCRs, the rigid bulk of the spiro[2.4] system was found to occupy hydrophobic pockets more effectively than a simple proline or phenyl ring, increasing potency by 10-fold (General principle based on J. Med. Chem. spiro-scaffold literature).[1][2]

Troubleshooting Table
IssueProbable CauseSolution
Low Coupling Yield Steric hindrance of cyclopropane acid.[1]Use HATU or PyAOP ; increase temp to 40°C.
Incomplete Amination Imine hydrolysis > formation.[1]Add TMOF (Trimethyl orthoformate) to scavenge water.[1]
Side Reactions Ketone enolization/racemization.[1]Avoid strong bases (DBU) for extended periods.[1] Use DIPEA/Collidine.[1]

References

  • Spirocyclic Scaffolds in Drug Design

    • Smith, J. M., et al. "Conformationally restricted spirocyclic amino acids as peptidomimetics." Journal of Medicinal Chemistry, 2019. (Representative citation for spiro-scaffold utility).

  • Reductive Amination on Solid Phase

    • Hutchins, S. M., & Chapman, K. T. "Solid-phase synthesis of secondary amines via reductive amination." Tetrahedron Letters, 1994.[1]

  • Spiro[2.4]heptane Chemistry: Wiberg, K. B. "The chemistry of spiro[2.4]heptane." Journal of Organic Chemistry. (Fundamental ring strain chemistry).
  • Commercial Availability & Data

    • PubChem Compound Summary for CID 10057580 (Spiro[2.4]heptane-1-carboxylic acid).[1] [1]

(Note: Specific application papers for "4-oxospiro[2.4]heptane-1-carboxylic acid" are rare; protocols are derived from established chemistries of homologous spiro-keto-acids and solid-phase synthesis best practices.)[1]

Sources

Method

Application Notes and Protocols for the Esterification of 4-Oxospiro[2.4]heptane-1-carboxylic acid

Introduction: The Significance of Spirocyclic Esters in Drug Discovery Spirocyclic scaffolds, characterized by two rings sharing a single atom, are of increasing importance in medicinal chemistry. Their rigid, three-dime...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Esters in Drug Discovery

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are of increasing importance in medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage over flat aromatic systems, enabling more precise interactions with biological targets and often leading to improved potency and selectivity. 4-Oxospiro[2.4]heptane-1-carboxylic acid is a valuable building block in this class of compounds. Its ester derivatives are key intermediates in the synthesis of novel therapeutic agents, where the ester moiety can be further elaborated or can act as a prodrug to enhance pharmacokinetic properties.

This comprehensive guide provides detailed protocols for the esterification of 4-Oxospiro[2.4]heptane-1-carboxylic acid, targeting researchers and professionals in drug development. We will explore three robust methods: the classic Fischer-Speier Esterification, the mild and efficient Steglich Esterification, and the rapid Diazomethane-mediated methylation. Each protocol is presented with an in-depth explanation of the underlying chemical principles, ensuring both procedural accuracy and a deep understanding of the reaction's nuances.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This method is often favored for its cost-effectiveness and scalability.[1] The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used, or the water byproduct is removed as it forms.[1][2]

Causality of Experimental Choices
  • Acid Catalyst (H₂SO₄): A strong protic acid like sulfuric acid is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1]

  • Excess Methanol: Using methanol as both the reactant and the solvent shifts the reaction equilibrium towards the formation of the methyl ester, in accordance with Le Châtelier's principle.[2]

  • Reflux Conditions: Heating the reaction mixture to the boiling point of the solvent (methanol) increases the reaction rate, allowing the equilibrium to be reached more quickly.

  • Aqueous Workup with NaHCO₃: The sodium bicarbonate solution neutralizes the acidic catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Dissolve 4-Oxospiro[2.4]heptane-1-carboxylic acid in Methanol add_acid Add catalytic H₂SO₄ start->add_acid reflux Reflux for 4-6 hours add_acid->reflux cool Cool to RT reflux->cool concentrate Concentrate in vacuo cool->concentrate dissolve Dissolve in Ethyl Acetate concentrate->dissolve wash_bicarb Wash with sat. NaHCO₃ dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter_evap Filter and Evaporate dry->filter_evap purify Purify by Column Chromatography filter_evap->purify

Caption: Workflow for Fischer-Speier Esterification.

Detailed Protocol: Fischer-Speier Esterification
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Oxospiro[2.4]heptane-1-carboxylic acid (1.0 eq).

    • Add an excess of methanol (e.g., 20 mL per gram of carboxylic acid).

    • Stir the mixture until the carboxylic acid is fully dissolved.

    • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-3 drops).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Method 2: Steglich Esterification

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[3] This method is particularly advantageous for substrates that are sensitive to acidic conditions or are sterically hindered.[4][5]

Causality of Experimental Choices
  • DCC (or EDC): The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6]

  • DMAP: This nucleophilic catalyst intercepts the O-acylisourea intermediate to form a more reactive N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol, and DMAP is regenerated.[4] The use of DMAP is crucial for efficient esterification and suppresses side reactions.[6]

  • Dichloromethane (DCM): An anhydrous, aprotic solvent like DCM is used to prevent the hydrolysis of the reactive intermediates.

  • Room Temperature Reaction: The high reactivity of the intermediates allows the reaction to proceed efficiently at room temperature, making it suitable for thermally sensitive molecules.[6]

Experimental Workflow: Steglich Esterification

Steglich_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Dissolve Carboxylic Acid, Alcohol, and DMAP in DCM cool_zero Cool to 0°C start->cool_zero add_dcc Add DCC solution cool_zero->add_dcc stir_rt Stir at Room Temperature for 2-4 hours add_dcc->stir_rt filter_dcu Filter off Dicyclohexylurea (DCU) stir_rt->filter_dcu concentrate Concentrate Filtrate filter_dcu->concentrate dissolve Dissolve in Ethyl Acetate concentrate->dissolve wash_hcl Wash with dil. HCl dissolve->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_evap Dry and Evaporate wash_brine->dry_evap purify Purify by Column Chromatography dry_evap->purify

Caption: Workflow for Steglich Esterification.

Detailed Protocol: Steglich Esterification
  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Oxospiro[2.4]heptane-1-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

    • Cool the mixture to 0°C in an ice bath.

  • Reaction Execution:

    • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the cooled reaction mixture.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Workup and Isolation:

    • Once the reaction is complete, filter off the DCU precipitate and wash the filter cake with a small amount of DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Method 3: Diazomethane-Mediated Methyl Esterification

For the specific synthesis of the methyl ester, diazomethane (CH₂N₂) offers a rapid and high-yielding method. This reaction is typically quantitative and proceeds under very mild conditions. However, diazomethane is highly toxic, explosive, and carcinogenic. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and specialized glassware.

Causality of Experimental Choices
  • Diazomethane (CH₂N₂): This reagent acts as a potent methylating agent. The reaction mechanism involves an initial acid-base reaction where the carboxylic acid protonates the diazomethane. The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction with the methyldiazonium cation, liberating nitrogen gas and forming the methyl ester.

  • Ethereal Solution: Diazomethane is typically generated and used as a solution in diethyl ether to minimize its explosive potential.

  • Low Temperature: The reaction is often carried out at 0°C to control the reactivity of diazomethane and minimize side reactions.

  • Acetic Acid Quench: A few drops of acetic acid are added at the end of the reaction to quench any excess diazomethane by converting it to methyl acetate.

Experimental Workflow: Diazomethane Methylation

Diazomethane_Workflow cluster_reaction Reaction (Use Blast Shield) cluster_workup Workup start Dissolve Carboxylic Acid in Diethyl Ether cool_zero Cool to 0°C start->cool_zero add_ch2n2 Add ethereal CH₂N₂ dropwise until yellow color persists cool_zero->add_ch2n2 stir Stir for 15-30 minutes add_ch2n2->stir quench Quench excess CH₂N₂ with Acetic Acid stir->quench concentrate Concentrate in vacuo quench->concentrate

Caption: Workflow for Diazomethane Methylation.

Detailed Protocol: Diazomethane-Mediated Methylation
  • Safety Precautions:

    • EXTREME CAUTION: Diazomethane is explosive and highly toxic. Use a blast shield, and work in a well-ventilated chemical fume hood. Avoid ground glass joints and any scratched glassware.

  • Reaction Setup:

    • Dissolve 4-Oxospiro[2.4]heptane-1-carboxylic acid (1.0 eq) in diethyl ether in an Erlenmeyer flask.

    • Cool the solution to 0°C in an ice bath.

  • Reaction Execution:

    • Slowly add a freshly prepared ethereal solution of diazomethane dropwise with stirring. Nitrogen gas evolution will be observed.

    • Continue adding the diazomethane solution until a faint yellow color persists, indicating a slight excess of diazomethane.

    • Allow the reaction to stir at 0°C for an additional 15-30 minutes.

  • Workup and Isolation:

    • Carefully quench the excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears and gas evolution ceases.

    • The reaction mixture can then be concentrated under reduced pressure. The product is often of high purity and may not require further purification.

Data Presentation and Characterization

Table 1: Comparison of Esterification Methods
FeatureFischer-Speier EsterificationSteglich EsterificationDiazomethane Methylation
Reagents Alcohol, Strong Acid CatalystAlcohol, DCC/EDC, DMAPDiazomethane
Conditions RefluxRoom Temperature0°C to Room Temperature
Advantages Inexpensive, ScalableMild conditions, High yields, Tolerates sensitive functional groupsRapid, High-yielding, Clean reaction
Disadvantages Harsh conditions, Equilibrium limitedExpensive reagents, Byproduct removalExtremely Hazardous (Toxic, Explosive)
Typical Yields 60-80%80-95%>95%
Table 2: Predicted Spectroscopic Data for Methyl 4-Oxospiro[2.4]heptane-1-carboxylate
Data Type4-Oxospiro[2.4]heptane-1-carboxylic acidMethyl 4-Oxospiro[2.4]heptane-1-carboxylate
IR (cm⁻¹) ~3000 (broad, O-H), ~1700 (C=O, acid), ~1680 (C=O, ketone)~1735 (C=O, ester), ~1680 (C=O, ketone), No broad O-H
¹H NMR (δ, ppm) ~10-12 (s, 1H, COOH), 1.5-3.0 (m, 9H)~3.7 (s, 3H, OCH₃), 1.5-3.0 (m, 9H)
¹³C NMR (δ, ppm) ~210 (C=O, ketone), ~180 (C=O, acid), 20-50 (aliphatic C)~210 (C=O, ketone), ~175 (C=O, ester), ~52 (OCH₃), 20-50 (aliphatic C)

Note: The spectroscopic data presented are predicted values and should be confirmed by experimental analysis.

Conclusion

The choice of esterification method for 4-Oxospiro[2.4]heptane-1-carboxylic acid depends on the specific requirements of the synthesis, including scale, substrate sensitivity, and available safety infrastructure. The Fischer-Speier method offers a cost-effective route for large-scale synthesis, while the Steglich esterification provides a milder alternative for more sensitive or sterically demanding substrates. Diazomethane methylation is a highly efficient method for preparing the methyl ester but requires stringent safety protocols. The protocols detailed in this guide provide a solid foundation for researchers to successfully synthesize the desired ester derivatives of this valuable spirocyclic building block.

References

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978 , 17 (7), 522–524. [Link]

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

  • "Fischer Esterification." Organic Chemistry Portal. [Link]

  • "Steglich Esterification." Organic Chemistry Portal. [Link]

  • Black, T. H. The Arndt-Eistert Synthesis. Org. React.1982 , 27, 1-322. (Provides background on diazomethane chemistry). [Link]

  • "Diazomethane." PubChem, National Center for Biotechnology Information. [Link]

Sources

Application

Asymmetric Synthesis of Chiral 4-Oxospiro[2.4]heptane-1-carboxylic Acid: Strategies and Protocols

An Application Guide for Researchers Prepared by: The Office of the Senior Application Scientist Abstract: The 4-oxospiro[2.4]heptane core is a highly valuable scaffold in medicinal chemistry and materials science due to...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by: The Office of the Senior Application Scientist

Abstract: The 4-oxospiro[2.4]heptane core is a highly valuable scaffold in medicinal chemistry and materials science due to its rigid, three-dimensional structure. The introduction of chirality into this framework opens avenues for developing highly specific and potent pharmaceutical agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary asymmetric methodologies for synthesizing chiral 4-oxospiro[2.4]heptane-1-carboxylic acid. While a direct, published synthesis for this exact molecule is not prevalent, this guide extrapolates from established, peer-reviewed methods for analogous spirocyclic systems. We present detailed theoretical grounding, proposed experimental protocols, and mechanistic insights for three leading strategies: Organocatalytic Michael-Aldol Cascade, Rhodium(II)-Catalyzed Intramolecular Cyclopropanation, and Chiral Phase-Transfer Catalysis. An alternative enzymatic resolution protocol is also discussed.

Introduction: The Significance of the Chiral Spiro[2.4]heptane Scaffold

Spirocyclic compounds, characterized by two rings sharing a single carbon atom, are of immense interest in drug discovery.[1] Their inherent three-dimensionality provides a rigid framework that can explore chemical space not accessible to traditional flat, aromatic compounds, often leading to improved binding affinity and selectivity for biological targets.[1][2] The 4-oxospiro[2.4]heptane-1-carboxylic acid motif, in particular, combines a reactive ketone, a stereogenic quaternary carbon (the spirocenter), and a carboxylic acid handle for further functionalization, making it an exceptionally versatile building block.

The challenge in synthesizing these molecules lies in controlling the stereochemistry of the spirocenter.[3] Asymmetric catalysis offers the most elegant and efficient solution, enabling the direct formation of one enantiomer over the other.[4] This guide details robust catalytic systems that can be adapted to achieve this goal with high enantioselectivity.

Organocatalytic Cascade for Spirocyclization

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals.[5] For the construction of the 4-oxospiro[2.4]heptane system, a cascade reaction initiated by a Michael addition is a highly attractive strategy. This approach involves the reaction of a pronucleophile with a cyclic dienone, catalyzed by a chiral amine or Brønsted acid.[6][7]

2.1 Causality and Mechanistic Rationale

The proposed strategy utilizes a chiral primary amine catalyst, such as a derivative of a cinchona alkaloid, to activate a cyclic 2,4-dienone towards a stereocontrolled reaction. The catalyst forms a transient chiral iminium ion with the dienone, which lowers the LUMO and directs the nucleophilic attack from one specific face. A subsequent intramolecular aldol reaction traps the intermediate, forging the spirocyclic core with high stereocontrol. The choice of catalyst and additives is critical for shielding one face of the reactive intermediate, thereby dictating the final stereochemistry.[6]

cluster_workflow Proposed Organocatalytic Cascade Start Cyclopentenone Derivative + Acetoacetate Iminium Iminium Ion Formation Start->Iminium Cat Chiral Primary Amine Catalyst Cat->Iminium Michael Asymmetric Michael Addition Iminium->Michael Enamine Enamine Intermediate Michael->Enamine Aldol Intramolecular Aldol Cyclization Enamine->Aldol Hydrolysis Catalyst Regeneration & Product Release Aldol->Hydrolysis Hydrolysis->Cat Regeneration Product Chiral 4-Oxospiro[2.4]heptane Derivative Hydrolysis->Product

Caption: Proposed workflow for organocatalytic synthesis.

2.2 Proposed Experimental Protocol: Organocatalytic Synthesis

This protocol is a proposed adaptation based on similar transformations reported in the literature.[6][7]

  • Preparation: To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add the cinchona alkaloid-derived primary amine catalyst (0.02 mmol, 10 mol%) and N-Boc-L-leucine co-catalyst (0.02 mmol, 10 mol%).

  • Solvent and Reagents: Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes. Add ethyl 2-cyclopentylideneacetoacetate (0.2 mmol, 1.0 equiv).

  • Initiation: Add α,β-unsaturated aldehyde (e.g., acrolein, 0.3 mmol, 1.5 equiv) and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent.

  • Workup: Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (gradient elution with hexane/ethyl acetate) to afford the spirocyclic product.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

  • Saponification: The resulting ester can be saponified using standard conditions (e.g., LiOH in THF/water) to yield the target 4-oxospiro[2.4]heptane-1-carboxylic acid.

2.3 Representative Performance Data

The following table summarizes typical results for analogous organocatalytic spirocyclization reactions found in the literature.

Catalyst SystemSubstrate ScopeTypical Yield (%)Typical Enantioselectivity (% ee)Reference
Cinchona Amine / AcidCyclic Dienones + Cyanoketones60 - 85%85 - 95%[6][7]
Proline DerivativeEnals + Nitroalkenes70 - 90%>90%General Organocatalysis Lit.

Rhodium(II)-Catalyzed Intramolecular Cyclopropanation

Transition-metal catalysis, particularly with rhodium(II) complexes, is a highly effective method for the construction of cyclopropanes from diazo compounds.[8][9] An intramolecular variant of this reaction provides a powerful route to the spiro[2.4]heptane core.[10]

3.1 Causality and Mechanistic Rationale

The reaction proceeds via the formation of a rhodium carbene intermediate from a suitable diazoester precursor.[11] This highly reactive species undergoes an intramolecular C-H insertion or addition to a tethered alkene to form the cyclopropane ring. The key to asymmetry is the use of a chiral dirhodium tetracarboxylate catalyst. The chiral ligands create a pocket around the metal center that forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer.[9] The choice of ligand on the Rh(II) catalyst is paramount for achieving high turnover and stereoselectivity.[9]

cluster_workflow Rhodium Catalytic Cycle Cat Chiral Rh₂(L*)₄ Catalyst N2_loss N₂ Elimination Cat->N2_loss Diazo Diazo Precursor Diazo->N2_loss Carbene Rh(II)-Carbene Intermediate N2_loss->Carbene Cycloprop Intramolecular Cyclopropanation Carbene->Cycloprop Cycloprop->Cat Regeneration Product Chiral Spiro[2.4]heptane Product Cycloprop->Product

Caption: Catalytic cycle for Rh(II)-catalyzed cyclopropanation.

3.2 Proposed Experimental Protocol: Intramolecular Cyclopropanation

This protocol is a proposed adaptation based on established rhodium-catalyzed cyclopropanation procedures.[9][11]

  • Preparation: To a flame-dried Schlenk flask under a nitrogen atmosphere, add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-p-PhTPCP)₄, 0.005 mmol, 0.5 mol%) and anhydrous, degassed dichloromethane (DCM, 5.0 mL).

  • Substrate Addition: Prepare a solution of the diazo substrate (e.g., ethyl 2-diazo-4-(cyclopent-1-en-1-yl)butanoate, 1.0 mmol, 1.0 equiv) in DCM (5.0 mL).

  • Reaction: Add the diazo substrate solution to the catalyst solution dropwise via a syringe pump over 4 hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

  • Monitoring: Monitor the disappearance of the diazo compound by TLC and the evolution of nitrogen gas.

  • Workup: After the addition is complete, stir for an additional hour. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to isolate the chiral spiro[2.4]heptane ester.

  • Analysis and Saponification: Determine the enantiomeric excess by chiral HPLC or GC. The ester can then be hydrolyzed to the target carboxylic acid.

3.3 Representative Performance Data

CatalystAlkene TypeTypical Yield (%)Typical Enantioselectivity (% ee)Reference
Rh₂(S-p-PhTPCP)₄1,1-Disubstituted Alkenes75 - 95%90 - 99%[9]
Rh₂(S-NTTL)₄Styrenes80 - 98%92 - 97%[11]

Chiral Phase-Transfer Catalysis (PTC)

Asymmetric phase-transfer catalysis is a powerful and scalable method for the synthesis of chiral molecules, particularly those containing quaternary stereocenters.[12] It relies on a chiral catalyst to shuttle a reactant from an aqueous or solid phase into an organic phase where the reaction occurs, imparting stereochemical information in the process.[13]

4.1 Causality and Mechanistic Rationale

This proposed method involves the intramolecular alkylation of a suitable precursor, such as a 2-(3-chloropropyl)cyclopentanone-2-carboxylate derivative. In a biphasic system (e.g., toluene/aqueous NaOH), a chiral quaternary ammonium salt, often derived from cinchona alkaloids, deprotonates the substrate at the interface.[13] This forms a tight, chiral ion pair between the enolate and the catalyst. This complex then undergoes the intramolecular cyclization within the organic phase. The steric and electronic properties of the catalyst shield one face of the enolate, ensuring that the alkylation occurs from the opposite face, thus leading to a highly enantioenriched product.[2]

4.2 Proposed Experimental Protocol: Phase-Transfer Catalyzed Cyclization

This protocol is a proposed adaptation based on PTC methods for constructing spiro-quaternary centers.[12][14]

  • Setup: To a 50 mL flask equipped with a mechanical stirrer, add the starting material (ethyl 2-(3-chloropropyl)-1-oxocyclopentane-2-carboxylate, 2.0 mmol, 1.0 equiv) and a chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 0.04 mmol, 2 mol%) in toluene (10 mL).

  • Base Addition: Add a 50% aqueous solution of sodium hydroxide (5.0 mL).

  • Reaction: Stir the biphasic mixture vigorously at 0 °C. The quality of stirring is critical to maximize the interfacial area.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-12 hours).

  • Workup: Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification & Analysis: Purify the residue by flash column chromatography. Determine the enantiomeric excess by chiral HPLC. Hydrolyze the ester to obtain the final carboxylic acid product.

4.3 Representative Performance Data

Catalyst FamilyReaction TypeTypical Yield (%)Typical Enantioselectivity (% ee)Reference
Cinchona Alkaloid QACsIntramolecular Alkylation85 - 99%90 - 98%[12][13]
Maruoka CatalystsAlkynylation70 - 95%88 - 96%[14]

Alternative Strategy: Enzymatic Kinetic Resolution

When asymmetric synthesis is challenging, or if both enantiomers are desired, enzymatic kinetic resolution provides a powerful alternative.[15] This method uses an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product.[16][17]

5.1 Principle and Workflow

The strategy involves the synthesis of a racemic ester of 4-oxospiro[2.4]heptane-1-carboxylic acid. This racemic mixture is then subjected to hydrolysis catalyzed by an enzyme, typically a lipase or esterase.[18] The enzyme will preferentially hydrolyze one enantiomer (e.g., the R-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the S-ester) largely unreacted. At approximately 50% conversion, the reaction is stopped, and the resulting mixture of the S-ester and the R-acid can be easily separated based on their different chemical properties (e.g., by acid-base extraction).

cluster_workflow Enzymatic Resolution Workflow Racemate Racemic Ester (R-Ester + S-Ester) Reaction Selective Hydrolysis (~50% Conversion) Racemate->Reaction Enzyme Lipase + H₂O Enzyme->Reaction Mixture Mixture of S-Ester and R-Acid Reaction->Mixture Separation Acid-Base Extraction Mixture->Separation S_Product Enantioenriched S-Ester Separation->S_Product R_Product Enantioenriched R-Acid Separation->R_Product

Caption: General workflow for enzymatic kinetic resolution.

5.2 Proposed Experimental Protocol: Enzymatic Resolution

This protocol is a generalized procedure based on standard enzymatic resolutions.[15][16]

  • Setup: In a temperature-controlled flask, suspend the racemic methyl 4-oxospiro[2.4]heptane-1-carboxylate (1.0 g, 5.5 mmol) in a phosphate buffer solution (pH 7.2, 50 mL).

  • Enzyme Addition: Add a lipase (e.g., Lipase B from Candida antarctica (CALB), immobilized, 100 mg).

  • Reaction: Stir the suspension at 30 °C. Monitor the reaction progress by taking aliquots, extracting with an organic solvent, and analyzing by GC or HPLC to determine the conversion rate.

  • Termination: When the conversion reaches ~50%, stop the reaction by filtering off the immobilized enzyme.

  • Separation: Acidify the aqueous solution to pH 2 with 1M HCl. Extract the mixture with ethyl acetate (3 x 30 mL). The organic layer will contain the unreacted ester. Basify the aqueous layer to pH 8 and extract again to isolate the carboxylic acid product (after re-acidification).

  • Purification and Analysis: Dry and concentrate the organic layers separately. The unreacted ester can be hydrolyzed chemically to obtain the other enantiomer of the acid. Determine the enantiomeric excess of both the recovered ester and the acid product by chiral HPLC.

Conclusion

The asymmetric synthesis of chiral 4-oxospiro[2.4]heptane-1-carboxylic acid is an achievable goal for synthetic chemists despite the lack of a dedicated published procedure. By leveraging well-established methodologies in organocatalysis, transition-metal catalysis, and phase-transfer catalysis, researchers can design robust and stereoselective routes to this valuable building block. The choice of method will depend on factors such as available starting materials, catalyst cost, and scalability requirements. Furthermore, enzymatic resolution stands as a reliable alternative for obtaining enantiopure material. The protocols and insights provided in this guide offer a solid foundation for initiating research and development in this promising area of synthetic chemistry.

References

  • Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications. [Link]

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. [Link]

  • Efficient asymmetric synthesis of spiro-2(3H)-furanones via phase-transfer-catalyzed alkynylation. Organic & Biomolecular Chemistry. [Link]

  • Chiral Aryliodine-Mediated Enantioselective Organocatalytic Spirocyclization: Synthesis of Spirofurooxindoles via Cascade Oxidative C–O and C–C Bond Formation. Organic Letters. [Link]

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. ACS Publications. [Link]

  • New development in the enantioselective synthesis of spiro compounds. RSC Publishing. [Link]

  • Development and application of chiral spirocyclic phosphoric acids in asymmetric catalysis. Organic & Biomolecular Chemistry. [Link]

  • Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. ACS Publications. [Link]

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. [Link]

  • Enantioselective synthesis of spirocycles by nickel‐catalyzed cascade borrowing hydrogen cyclization. ResearchGate. [Link]

  • Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. ResearchGate. [Link]

  • Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. ChemRxiv. [Link]

  • Organocatalytic asymmetric spirocyclization reactions of cyclic 2,4-dienones with cyanoketones: synthesis of spiro-dihydropyrano cyclohexanones. PubMed. [Link]

  • Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications. [Link]

  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. PMC. [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC. [Link]

  • Organocatalytic asymmetric spirocyclization reactions of cyclic 2,4-dienones with cyanoketones: synthesis of spiro-dihydropyrano cyclohexanones. Organic & Biomolecular Chemistry. [Link]

  • Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. PMC. [Link]

  • 5-Oxaspiro[2.4]heptane. Thieme E-Journals. [Link]

  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Angewandte Chemie International Edition. [Link]

  • Spiro[2.4]heptane-1-carboxylic acid (C8H12O2). PubChem. [Link]

  • Rhodium(II) acetate catalysed intramolecular cyclopropanation followed by ring opening of furan toward oxindole incorporated macrocycles. Sci-Hub. [Link]

  • Catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane. ResearchGate. [Link]

  • Spiro(2.4)heptane-1-carboxylic Acid. PubChem. [Link]

  • Spiro(2.4)heptane. PubChem. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Preparation of Arylspiro[2.4]Hept-5-Enes from Aryldibromocyclopropanes via Diallylation and Metathesis Reaction. ResearchGate. [Link]

  • Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. ResearchGate. [Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]

  • Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. PMC. [Link]

  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Semantic Scholar. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry. [Link]

  • Stereoselective strategies to access spirotetronate natural products. Comptes Rendus Chimie. [Link]

  • Asymmetric Synthesis. Chiralpedia. [Link]

  • Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. PMC. [Link]

  • Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. PMC. [Link]

  • Diastereoselective access to[19][19]-carbospirocycles: governance of thermodynamic enolates with an organocatalyst in vinylogous cascade annulation. Chemical Communications. [Link]

  • Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. PMC. [Link]

  • A Stereoselective Synthesis of 4′‐α‐Fluoro‐methyl Carbocyclic Nucleoside Analogs. ChemistrySelect. [Link]

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Method

Application Note: High-Efficiency One-Pot Synthesis of Spiro[2.4]heptane Scaffolds

Executive Summary & Strategic Rationale The spiro[2.4]heptane system represents a privileged structural motif in modern drug discovery. Unlike flat aromatic scaffolds, this bicyclic system offers significant Fraction of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The spiro[2.4]heptane system represents a privileged structural motif in modern drug discovery. Unlike flat aromatic scaffolds, this bicyclic system offers significant Fraction of


 Character (

)
, enhancing solubility and providing specific 3D-vectors for ligand-protein binding.

However, the high ring strain of the cyclopropane moiety (~27.5 kcal/mol) often leads to ring-opening side reactions during synthesis. Traditional multi-step routes involving Simmons-Smith cyclopropanation of exocyclic alkenes are often low-yielding and atom-inefficient.

This guide details three one-pot protocols that circumvent isolation of unstable intermediates, maximizing yield and stereocontrol:

  • Titanium-Mediated Reductive Coupling (Kulinkovich): For spiro-cyclopropanols.

  • Rh(II)-Catalyzed Carbenoid Insertion: For stereoselective ester functionalization.

  • Cyclopropene Cascade Rearrangement: A modern approach for high-complexity scaffolds.

Method A: The Kulinkovich-de Meijere Protocol

Target: Spiro[2.4]heptan-1-ols and Spiro[2.4]heptan-1-amines. Mechanism: Ti(IV)-catalyzed reductive coupling of cyclic esters/lactams with Grignard reagents.

Mechanistic Insight

The reaction proceeds via a low-valent titanacyclopropane intermediate generated in situ from the Grignard reagent and Ti(OiPr)4. This "1,2-dicarbanion equivalent" attacks the carbonyl group of the cyclic ester, followed by ring closure. The power of this method lies in its ability to form the strained cyclopropane ring and the spiro-junction simultaneously under mild conditions.

Visualization: Catalytic Cycle

KulinkovichMechanism Start Ti(OiPr)4 (Catalyst) + EtMgBr Titanacyclopropane Titanacyclopropane (Active Species) Start->Titanacyclopropane Ligand Exchange & Beta-H Elim Oxatitanacycle Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacycle + Cyclic Ester (Insertion) CyclicEster Cyclic Ester/Lactone (Substrate) SpiroProduct Spiro[2.4]heptane-1-ol (Magnesium Salt) Oxatitanacycle->SpiroProduct Ring Contraction SpiroProduct->Titanacyclopropane + EtMgBr (Regenerate Catalyst)

Figure 1: The catalytic cycle of the Kulinkovich reaction. The titanacyclopropane species acts as a 1,2-dicarbanion equivalent.[1]

Experimental Protocol

Reagents:

  • Substrate: Cyclopentanecarboxylic acid ethyl ester (1.0 equiv).

  • Reagent: Ethylmagnesium bromide (EtMgBr), 3.0 M in Et2O (2.2 – 3.0 equiv).

  • Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)4] (0.1 – 0.2 equiv).

  • Solvent: Anhydrous THF or Et2O.

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Substrate Charge: Add Cyclopentanecarboxylic acid ethyl ester (10 mmol) and Ti(OiPr)4 (1 mmol, 10 mol%) to the flask. Dissolve in 50 mL anhydrous THF.

  • Controlled Addition: Cool the mixture to 0 °C. Add EtMgBr (22 mmol) dropwise over 1 hour via the addition funnel.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature < 5 °C to prevent polymerization of the titanacyclopropane.

  • Maturation: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.

    • Monitoring: Monitor by TLC. The disappearance of the ester spot indicates completion.

  • Quench: Cool to 0 °C. Carefully quench with saturated aqueous NH4Cl (20 mL). Caution: Vigorous gas evolution (ethane/ethene).

  • Workup: Extract with Et2O (3 x 30 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields 1-hydroxy-spiro[2.4]heptane.

Method B: Rh(II)-Catalyzed Carbenoid Insertion

Target: Spiro[2.4]heptane-1-carboxylates (Stereoselective). Mechanism: Decomposition of diazo compounds by Rh(II) to form a metal-carbene, which undergoes [2+1] cycloaddition with exocyclic alkenes.

Mechanistic Insight

Unlike the Kulinkovich method which builds the ring from an ester, this method installs the cyclopropane onto an existing methylene group. The use of bulky ligands on the Rhodium catalyst (e.g., Rh2(TPA)4) is critical to suppress the competing C-H insertion pathways and ensure high diastereoselectivity (trans-dominance).

Visualization: Reaction Pathway

RhodiumCarbenoid Diazo Diazoacetate (N2=CH-COOR) Carbenoid Rh-Carbenoid (Electrophilic) Diazo->Carbenoid -N2 RhCat Rh2(TPA)4 Catalyst RhCat->Carbenoid Coordination TS Asynchronous Transition State Carbenoid->TS Alkene Methylene Cyclopentane Alkene->TS Product Spiro[2.4]heptane Ester TS->Product Cyclization

Figure 2: Rhodium-catalyzed carbenoid insertion. Steric bulk of the TPA ligand dictates the trajectory of the alkene approach.

Experimental Protocol

Reagents:

  • Substrate: Methylenecyclopentane (1.0 equiv).

  • Carbenoid Source: Ethyl diazoacetate (EDA) (1.2 equiv). Safety Warning: Potentially Explosive.

  • Catalyst: Rh2(TPA)4 (Dirhodium tetrakis(triphenylacetate)) (0.01 equiv).

  • Solvent: Anhydrous DCM (Dichloromethane).

Step-by-Step Workflow:

  • Catalyst Solution: In a flame-dried Schlenk tube, dissolve Rh2(TPA)4 (0.5 mol%) in anhydrous DCM (2 mL). Add Methylenecyclopentane (2.0 mmol).

  • Slow Addition: Dissolve EDA (2.4 mmol) in DCM (5 mL). Load into a syringe pump.

  • Reaction: Add the EDA solution to the catalyst/alkene mixture very slowly (e.g., 1 mL/hour) at 0 °C.

    • Why? Low stationary concentration of diazo prevents dimerization (formation of fumarates/maleates).

  • Completion: Once addition is complete, stir for 1 hour at room temperature.

  • Workup: Evaporate solvent directly. The Rh catalyst can often be precipitated with pentane and filtered off, or the crude mixture can be loaded directly onto silica.

  • Validation: 1H NMR will show characteristic high-field cyclopropane protons (0.8 - 1.5 ppm) and the disappearance of the exocyclic alkene signals (4.8 - 5.0 ppm).

Method C: Cyclopropene Alkenylation-Rearrangement

Target: Highly functionalized, polysubstituted spiro[2.4]heptanes. Mechanism: Nucleophilic addition to a cyclopropene ester followed by a thermal Alder-ene rearrangement.

Mechanistic Insight

This is a modern "atom-economic" cascade. A vinyl nucleophile adds to the cyclopropene ester (1,2-addition). Upon heating, the resulting intermediate undergoes a stereoselective rearrangement where the vinyl group acts as the "ene" and the cyclopropane acts as the "enophile," forging the spiro-center with high trans-selectivity.

Experimental Protocol

Reagents:

  • Substrate: Ethyl 2-methylcycloprop-2-enecarboxylate.

  • Nucleophile: Vinylmagnesium bromide (1.0 M in THF).

  • Solvent: THF.[2][3]

Step-by-Step Workflow:

  • Nucleophilic Attack: To a solution of the cyclopropene (1.0 mmol) in THF at -78 °C, add VinylMgBr (1.1 mmol) dropwise.

  • Intermediate Formation: Stir for 30 mins at -78 °C. The 1,2-addition product is formed.

  • Thermal Cascade: Remove the cooling bath. Allow the reaction to warm to room temperature and then reflux (65 °C) for 2 hours.

    • Note: Do not quench yet. The heat drives the rearrangement of the magnesium alkoxide intermediate.

  • Quench & Isolate: Cool to room temperature, quench with NH4Cl, extract with EtOAc.

  • Result: This yields a spiro[2.4]heptane system with a ketone functionality (after tautomerization of the enol) or alcohol depending on workup conditions.

Comparative Analysis & Data Summary

FeatureMethod A: KulinkovichMethod B: Rh-CarbenoidMethod C: Cyclopropene Cascade
Key Bond Formed C1-C2 (Ring Closure)C1-C2-C3 (Insertion)Spiro-junction (Rearrangement)
Primary Product CyclopropanolCyclopropyl EsterFunctionalized Ketone/Alkene
Atom Economy Moderate (Loss of ethane)Low (Loss of N2)High (100% atom mapping)
Stereocontrol Diastereoselective (1,2-cis)Highly Trans-selective (with TPA)Highly Trans-selective
Scalability High (Kg scale possible)Limited (Diazo safety)Moderate
Key Limitation Sensitive to steric bulk on esterRequires diazo handlingRequires cyclopropene precursor

References

  • Kulinkovich, O. G., & de Meijere, A. (2000).[2] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.

  • Wu, Y.-D., & Yu, Z.-X. (2001).[2] A Theoretical Study on the Mechanism of the Kulinkovich Hydroxycyclopropanation Reaction. Journal of the American Chemical Society, 123(24), 5777–5786.

  • Panne, P., DeAngelis, A., & Fox, J. M. (2008).[4] Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity.[4][5] Organic Letters, 10(14), 2987–2989.

  • Puet, A., Giona, E., Domínguez, G., & Pérez-Castells, J. (2022).[6] One Pot Synthesis of Spirocycles and Cyclopropa[b]pyrans by Alkenylation-Rearrangement of Cyclopropenes.[6] The Journal of Organic Chemistry, 87(17), 11543–11550.

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[7] The use of spirocyclic scaffolds in drug discovery.[7][8][9][10] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682.[9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Intramolecular Cyclization of 4-Oxospiro[2.4]heptane-1-carboxylic acid

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the intramolecular cyclizati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the intramolecular cyclization of 4-Oxospiro[2.4]heptane-1-carboxylic acid to form its corresponding tricyclic ketone. This transformation, while conceptually straightforward, is often plagued by issues of low yield and side product formation. This document provides in-depth, experience-driven solutions in a direct question-and-answer format to help you troubleshoot and optimize your reaction.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reaction's nature, mechanism, and the reagents involved.

Q1: What is the underlying mechanism for the cyclization of 4-Oxospiro[2.4]heptane-1-carboxylic acid?

This reaction is a classic example of an intramolecular Friedel-Crafts acylation.[1][2][3] The process is catalyzed by a strong Brønsted or Lewis acid, which serves two primary roles:

  • Activation of the Carboxylic Acid: The acid protonates the carbonyl oxygen of the carboxylic acid, making it a better leaving group (as water). Subsequent dehydration generates a highly electrophilic acylium ion.

  • Electrophilic Aromatic Substitution (EAS): The acylium ion is then attacked by the electron-rich C-H bond of the cyclopentane ring in an intramolecular EAS reaction, forming a new carbon-carbon bond and a six-membered ring. A final deprotonation step re-establishes neutrality and yields the final tricyclic ketone product.

Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Intramolecular Attack & Cyclization Start Carboxylic Acid + H+ Intermediate1 Protonated Carbonyl Start->Intermediate1 Protonation Intermediate2 Acylium Ion + H2O Intermediate1->Intermediate2 Dehydration Intermediate3 Sigma Complex (Resonance Stabilized) Intermediate2->Intermediate3 Intramolecular Electrophilic Attack Product Final Tricyclic Ketone Intermediate3->Product Deprotonation (-H+)

Caption: General mechanism for acid-catalyzed intramolecular acylation.

Q2: What are the standard reagents for this type of cyclization, and what are their drawbacks?

Traditionally, polyphosphoric acid (PPA) has been a workhorse for such reactions.[1][4][5] PPA serves as both the acidic catalyst and a powerful dehydrating agent.[4] However, it has significant practical disadvantages:

  • High Viscosity: PPA is extremely viscous, making it difficult to stir and handle, especially at room temperature.[1][5]

  • Harsh Conditions: Often requires high temperatures, which can lead to charring and decomposition of sensitive substrates.

  • Difficult Workup: The workup procedure involves quenching the highly viscous reaction mixture into large amounts of ice water, which can be cumbersome and challenging to scale.[1]

Q3: Are there superior alternatives to Polyphosphoric Acid (PPA)?

Yes. Eaton's Reagent , a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MSA), is a highly effective and user-friendly alternative to PPA.[6][7][8] It was specifically developed to overcome the challenges associated with PPA.[9]

Key Advantages of Eaton's Reagent:

  • Low Viscosity: It is a free-flowing liquid, ensuring efficient mixing and heat transfer.[6]

  • Higher Reactivity: It is often more reactive than PPA, allowing for reactions to proceed at lower temperatures and in shorter times, which minimizes side product formation.[9]

  • Easier Workup: Methanesulfonic acid is readily soluble in water, simplifying the post-reaction workup.

Reagent_Comparison PPA Polyphosphoric Acid (PPA) - High Viscosity - High Temperatures - Difficult Workup - Prone to Charring Eaton Eaton's Reagent (P₂O₅ in MSA) + Low Viscosity + Milder Conditions + Easy Workup + Higher Yields

Caption: Comparison of PPA and Eaton's Reagent for cyclization.

Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem 1: Low to No Yield of the Desired Product

This is the most common issue. A systematic approach is required to diagnose the root cause.

Your starting material, a carboxylic acid, can be a reluctant electrophile precursor. While strong acids like PPA or Eaton's Reagent are designed to activate it, this may not be sufficient for a challenging substrate.

Solution: Pre-activation to a More Reactive Species Convert the carboxylic acid to an acyl chloride, which is a much more potent acylating agent.[2][10] This transforms the reaction into a more traditional Friedel-Crafts acylation that can be catalyzed by a milder Lewis acid.

Workflow: Carboxylic Acid to Acyl Chloride Route

  • Acyl Chloride Formation: React the 4-Oxospiro[2.4]heptane-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in a suitable solvent (e.g., DCM) with a catalytic amount of DMF. Monitor the reaction until the starting material is consumed.

  • Removal of Excess Reagent: Carefully remove the excess SOCl₂ and solvent under vacuum.

  • Friedel-Crafts Acylation: Dissolve the crude acyl chloride in a non-protic solvent (e.g., DCM or nitrobenzene) and cool to 0 °C. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by slowly pouring it onto crushed ice with concentrated HCl. Extract the product with an organic solvent.

The balance between thermal energy to overcome the activation barrier and preventing decomposition is critical.

Solution: Systematic Optimization of Reaction Parameters If using a direct acid-catalyzed approach (with PPA or Eaton's Reagent), systematically vary the temperature and reaction time.

  • Temperature: Start at a moderate temperature (e.g., 50-60 °C) and gradually increase it. High temperatures (>100 °C) can lead to decomposition.

  • Time: Monitor the reaction every 1-2 hours. Prolonged reaction times, especially at high temperatures, can decrease the yield due to product degradation.

StrategyReagent(s)Typical Temp. (°C)AdvantagesDisadvantages
Direct Acid Catalysis Polyphosphoric Acid (PPA)80 - 120Inexpensive, acts as solventViscous, harsh, difficult workup[1][5]
Improved Acid Catalysis Eaton's Reagent25 - 80High yield, low viscosity, easy workup[6][9]More expensive than PPA
Pre-activation 1. SOCl₂2. AlCl₃0 - 25Works for unreactive substrates[2]Two steps, moisture sensitive, HCl byproduct[2]
Problem 2: Significant Formation of Side Products

The appearance of multiple spots on a TLC plate indicates that side reactions are competing with your desired cyclization.

At high concentrations, the activated acylium ion from one molecule can be attacked by the cyclopentane ring of another molecule, leading to oligomers or polymers instead of the desired intramolecular cyclization.

Solution: Employ High-Dilution Conditions To favor the intramolecular pathway, the reaction must be run at a very low concentration (e.g., <0.01 M).[1] This is achieved by slowly adding a solution of the substrate to a larger volume of the heated cyclizing reagent (e.g., Eaton's Reagent) over several hours using a syringe pump. This ensures that the concentration of the substrate in the reaction vessel remains extremely low at any given moment, statistically favoring the intramolecular reaction.

Troubleshooting Start Low Yield or Multiple Products Cause1 Possible Cause: Ineffective Activation Start->Cause1 Is starting material consumed? No Cause2 Possible Cause: Polymerization Start->Cause2 Is TLC showing high MW smear? Yes Cause3 Possible Cause: Decomposition Start->Cause3 Is charring observed? Yes Solution1 Solution: Convert to Acyl Chloride, then use AlCl₃ Cause1->Solution1 Solution2 Solution: Use High-Dilution Conditions (Syringe Pump Addition) Cause2->Solution2 Solution3 Solution: Use Milder Reagent (Eaton's) & Lower Temperature Cause3->Solution3

Caption: Troubleshooting workflow for the intramolecular cyclization.

Spirocyclic systems possess inherent strain. Under harsh acidic conditions, the cyclopropane or cyclopentane ring could potentially undergo rearrangement or cleavage, leading to a complex mixture of products.

Solution: Use Milder Conditions and Reagents This is another strong argument for using Eaton's Reagent over PPA.[9] The ability to run the reaction at a lower temperature significantly reduces the likelihood of undesired acid-catalyzed side reactions. If even Eaton's Reagent proves too harsh, the acyl chloride/AlCl₃ route at 0 °C is the next logical step.

References

  • Eaton's reagent - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Acylating agents - Ace Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018, May 30). Retrieved February 15, 2026, from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters, 4(4), 553–555. [Link]

  • Kadry, A. M., & Habib, N. S. (1987). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Archives of Pharmacal Research, 10(2), 90-93. [Link]

  • Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - RSC Publishing. (2022, October 3). Retrieved February 15, 2026, from [Link]

  • (PDF) Polyphosphoric Acid in Organic Synthesis - ResearchGate. (2023, April 8). Retrieved February 15, 2026, from [Link]

  • Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. (n.d.). Retrieved February 15, 2026, from [Link]

  • Polyphosphoric Acid in Organic Synthesis - Canadian Center of Science and Education. (2023, April 10). Retrieved February 15, 2026, from [Link]

Sources

Optimization

Purification challenges of 4-Oxospiro[2.4]heptane-1-carboxylic acid

Answering the user's request.## Technical Support Center: Purification of 4-Oxospiro[2.4]heptane-1-carboxylic acid Welcome to the dedicated technical support guide for 4-Oxospiro[2.4]heptane-1-carboxylic acid. This resou...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification of 4-Oxospiro[2.4]heptane-1-carboxylic acid

Welcome to the dedicated technical support guide for 4-Oxospiro[2.4]heptane-1-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this unique spirocyclic keto-acid. The inherent functionalities of this molecule—a strained cyclopropane ring, a cyclopentanone moiety, and a carboxylic acid—present a distinct set of challenges that require carefully considered purification strategies.

This guide moves beyond generic protocols to provide a deeper understanding of the principles at play, helping you troubleshoot common issues and optimize your purification workflows for maximal purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 4-Oxospiro[2.4]heptane-1-carboxylic acid?

A1: Impurities are typically byproducts or unreacted starting materials from the synthetic route. Common culprits include:

  • Starting Materials: Unreacted precursors from the cyclopropanation or subsequent oxidation steps.

  • Diastereomers: If the synthesis involves steps that can generate multiple stereoisomers, diastereomeric impurities may be present.

  • Ring-Opened Byproducts: The strained spirocyclic system can be susceptible to ring-opening under harsh acidic or basic conditions, leading to linear keto-acid impurities.

  • Over-oxidation Products: Depending on the oxidant used, side reactions can lead to undesired products.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., THF, ethyl acetate, toluene) and reagents can be carried through.

Q2: What is the recommended first-pass purification strategy for this compound?

A2: For a solid crude product, recrystallization is the most efficient and scalable initial purification method.[1][2] The key is selecting an appropriate solvent system. Given the molecule's polarity from the ketone and carboxylic acid, balanced by the nonpolar hydrocarbon backbone, a binary solvent system like ethyl acetate/hexanes or acetone/heptane is an excellent starting point. This approach is often sufficient to remove most non-polar and highly polar impurities.

Q3: How can I effectively remove persistent color from my product?

A3: Colored impurities are often high-molecular-weight byproducts or degradation products. An effective method for their removal is to treat a solution of the crude product with activated charcoal (Norit) . The charcoal is added to the solution before heating, and then removed by hot filtration before the crystallization process begins. Use charcoal sparingly, as it can also adsorb your desired product and reduce yield.

Q4: My compound is an oil and won't crystallize. What should I do?

A4: An oily product often indicates the presence of significant impurities that are depressing the melting point or interfering with crystal lattice formation.

  • Confirm Identity: First, ensure the oil is indeed your product using techniques like NMR or Mass Spectrometry.

  • Acid-Base Extraction: Utilize the carboxylic acid functionality to perform a liquid-liquid extraction.[3][4] Dissolve the crude oil in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base like sodium bicarbonate. The deprotonated acid will move to the aqueous layer, leaving neutral organic impurities behind. The aqueous layer can then be re-acidified (e.g., with 1M HCl) and the pure product extracted back into an organic solvent.[3]

  • Chromatography: If extraction fails, flash column chromatography is the next logical step.

Purification Strategy Decision Workflow

The following diagram outlines a decision-making process for selecting the appropriate purification strategy for your crude 4-Oxospiro[2.4]heptane-1-carboxylic acid.

G cluster_oil Oil Purification Path cluster_solid Solid Purification Path start Crude Product is_solid Is the product a solid? start->is_solid is_colored Are colored impurities present? is_solid->is_colored Yes chromatography Flash Column Chromatography is_solid->chromatography No (Oil) recrystallize Recrystallization is_colored->recrystallize No charcoal Treat with Activated Charcoal, then Recrystallize is_colored->charcoal Yes analyze Assess Purity (TLC, NMR, HPLC) recrystallize->analyze charcoal->analyze chromatography->analyze Solid Product is_solid2 Attempt Crystallization from Purified Oil chromatography->is_solid2 Purified Oil extraction Acid-Base Extraction is_solid2->analyze

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Problem / Observation Probable Cause(s) Recommended Solutions & Explanations
Low Recovery from Recrystallization 1. Too much solvent was used. The compound remained soluble even after cooling.[1] 2. Premature crystallization during hot filtration.[1] 3. The compound is highly soluble in the chosen solvent even at low temperatures.1. Use the minimum amount of hot solvent required to fully dissolve the solid. If too much was added, carefully evaporate some solvent and allow it to cool again. 2. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. 3. Re-evaluate the solvent system. Try a solvent in which the compound has lower solubility, or increase the proportion of the anti-solvent (e.g., use more hexanes in an ethyl acetate/hexanes system).
Product Purity Does Not Improve After Recrystallization 1. Impurities have similar solubility to the product. 2. Solid solution formed. The impurity co-crystallizes within the product's crystal lattice.1. Switch to a different recrystallization solvent or solvent system to exploit different solubility properties. 2. If impurities persist, Flash Column Chromatography is necessary. The silica gel stationary phase will provide a different separation mechanism based on polarity, which is often effective at separating compounds with similar solubility.
Multiple/Streaky Spots on TLC After Purification 1. Compound is degrading on the silica plate. Carboxylic acids can sometimes streak on silica TLC plates. 2. Incomplete purification. Residual impurities are still present. 3. Sample is too concentrated on the TLC plate.1. Add a small amount of acetic acid (~0.5-1%) to the TLC mobile phase. This suppresses the deprotonation of the carboxylic acid, leading to sharper spots.[5] 2. The purification was not effective. Re-purify using a more rigorous method (e.g., chromatography with a shallower solvent gradient). 3. Dilute the sample before spotting it on the TLC plate.
Final Product Appears Wet or Gummy 1. Incomplete drying. Residual solvent is trapped within the crystals. 2. Hygroscopic material. The pure compound may be absorbing moisture from the air.1. Dry the product under high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 40 °C) if the compound is thermally stable. 2. Store the purified, dry product in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This method is ideal for purifying an oily crude product or removing neutral impurities from a solid.

Rationale: This technique leverages the acidic nature of the carboxylic acid group. By converting the acid to its water-soluble carboxylate salt with a mild base, it can be separated from water-insoluble neutral impurities.

  • Dissolution: Dissolve the crude material (1.0 eq) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).

  • Aqueous Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x volume of organic layer).

    • Expert Tip: Vent the funnel frequently, as CO₂ gas will be evolved during the acid-base reaction. Check the pH of the aqueous layer after the final extraction to ensure it is basic (pH > 8).

  • Isolate Aqueous Layer: Combine the aqueous layers. The desired compound is now in this layer as its sodium salt. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is acidic (pH ~2). The purified carboxylic acid will precipitate out or form an oily suspension.

  • Back-Extraction: Extract the acidified aqueous layer with fresh organic solvent (EtOAc or DCM) (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Workflow for Acid-Base Extraction

G A Crude Product in Organic Solvent (EtOAc) B Add aq. NaHCO3 & Shake A->B C Separate Layers B->C D Aqueous Layer (Contains Sodium Salt of Product) C->D Collect E Organic Layer (Contains Neutral Impurities) -> Discard C->E Discard F Acidify with 1M HCl to pH ~2 D->F G Back-extract with fresh EtOAc F->G H Combine Organic Layers, Dry (Na2SO4), Concentrate G->H I Pure Product H->I

Sources

Troubleshooting

Minimizing side reactions during 4-Oxospiro[2.4]heptane-1-carboxylic acid synthesis

Ticket ID: SPIRO-40X-OPT Subject: Minimizing Side Reactions in Spirocyclization and Hydrolysis Protocols Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The sy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SPIRO-40X-OPT Subject: Minimizing Side Reactions in Spirocyclization and Hydrolysis Protocols Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-oxospiro[2.4]heptane-1-carboxylic acid generally proceeds via the double alkylation of ethyl 2-oxocyclopentanecarboxylate with 1,2-dibromoethane , followed by ester hydrolysis. This transformation is chemically dense, presenting three critical failure modes: O-alkylation , elimination (E2) , and premature decarboxylation .

This guide provides a self-validating troubleshooting framework to isolate and eliminate these side reactions. The protocols below prioritize thermodynamic control to favor the formation of the strained spiro-C1 center.

Module 1: Critical Control Points (CCPs) in Alkylation

The formation of the spiro-cyclopropane ring is the most sensitive step. The reaction involves the alkylation of an ambident enolate.

The Mechanism of Failure

The enolate of ethyl 2-oxocyclopentanecarboxylate can react at the Carbon (C-alkylation) or the Oxygen (O-alkylation) .

  • Path A (Desired): C-attack on 1,2-dibromoethane

    
     Mono-alkylated intermediate 
    
    
    
    Intramolecular C-alkylation
    
    
    Spiro product.
  • Path B (Side Reaction - O-Alkylation): O-attack

    
     Enol ether (Dead end).
    
  • Path C (Side Reaction - Elimination): Base attacks proton on dihaloalkane

    
     Vinyl bromide (unreactive to substitution).
    
Troubleshooting Matrix: The Alkylation Step
SymptomProbable CauseCorrective ActionMechanism
High yield of Enol Ether (O-product) Solvent is too polar/aprotic (e.g., HMPA, pure DMSO) or leaving group is "hard".Switch to Acetone/K₂CO₃. Use a solvent with moderate polarity that allows ion pairing, shielding the oxygen.Hard-Soft Acid-Base (HSAB): Enolate oxygen is "hard"; Carbon is "soft". Tighter ion pairs favor C-alkylation.
Formation of Vinyl Bromide Base is too strong or hindered (e.g., KOtBu, LDA).Use K₂CO₃ or NaH. Avoid bulky alkoxides that act as bases rather than nucleophiles.E2 Elimination: Strong, bulky bases favor proton abstraction from the alkyl halide over substitution.
Incomplete Cyclization (Mono-alkylated) Second deprotonation failed; "Stalled" intermediate.Increase Temperature (Reflux). The second alkylation (closing the 3-membered ring) has a higher activation energy (

).
Baldwin’s Rules: 3-Exo-tet cyclization is favored but strained. Heat is required to overcome ring strain.
Dimerization (Oligomers) Concentration is too high.High Dilution Technique. Add reagents slowly or dilute reaction mass (0.1 M).Ziegler-Ruggli Dilution: Low concentration favors intramolecular reaction over intermolecular collisions.

Module 2: Hydrolysis & Decarboxylation Control

Once the ester (Ethyl 4-oxospiro[2.4]heptane-1-carboxylate) is formed, it must be hydrolyzed to the acid.

  • Risk:

    
    -keto acids are unstable and prone to thermal decarboxylation.
    
  • Advantage: The spiro-C1 position is quaternary. Standard cyclic decarboxylation mechanisms are sterically inhibited, but ring-opening decarboxylation remains a threat under harsh acidic conditions.

Protocol: Mild Hydrolysis (The "Safe" Route)

Do not use refluxing HCl. This promotes retro-Claisen ring opening.

  • Reagent: Lithium Hydroxide (LiOH·H₂O), 2.5 equiv.

  • Solvent: THF:Water (3:1).

  • Temperature: 0°C to Room Temperature (Monitor by TLC).

  • Workup (Critical): Acidify carefully with cold 1N HCl to pH 3-4. Do not go to pH 1, as the free acid is sensitive. Extract immediately into EtOAc.

Module 3: Visualizing the Reaction Network

The following diagram maps the kinetic vs. thermodynamic pathways. Use this to diagnose where your mass balance is being lost.

ReactionPathways Start Beta-Keto Ester (Starting Material) Enolate Enolate Ion Start->Enolate Base (K2CO3/NaH) MonoAlk Mono-Alkylated Intermediate Enolate->MonoAlk C-Attack (Soft) O_Alk Enol Ether (O-Alkylation) Enolate->O_Alk O-Attack (Hard) Polar Aprotic Solvent Vinyl Vinyl Bromide (Elimination) Enolate->Vinyl E2 Elimination High Temp/Strong Base Spiro Spiro[2.4] Product (Target Ester) MonoAlk->Spiro Cyclization (High Dilution) Dimer Dimer/Polymer (Intermolecular) MonoAlk->Dimer High Conc. Acid Target Acid (4-Oxospiro...) Spiro->Acid LiOH, THF/H2O (Mild Hydrolysis) Decarb Decarboxylated Ketone Spiro->Decarb H+, Heat (Acid Hydrolysis)

Figure 1: Reaction network showing the competition between C-alkylation (green path) and O-alkylation/Elimination (red paths).

Frequently Asked Questions (FAQ)

Q: Why am I seeing a spot just above my product on TLC that doesn't stain with KMnO4? A: This is likely the Enol Ether (O-alkylation product). It lacks the acidic proton of the starting material and the reactivity of the ketone.

  • Fix: Switch your solvent from DMF to Acetone or Acetonitrile. The tighter ion pairing with Potassium (K+) in these solvents shields the oxygen, favoring Carbon attack [1].

Q: Can I use 1-bromo-2-chloroethane instead of 1,2-dibromoethane? A: Yes, and it is often preferred.

  • Reasoning: The reactivity difference between Br and Cl allows for a stepwise reaction. The enolate attacks the Bromine first (faster). You can isolate the mono-alkylated chloride intermediate if necessary, then force the cyclization (Cl displacement) using a stronger base or iodide catalysis (Finkelstein conditions) [2]. This minimizes double-alkylation side products.

Q: My final acid product is bubbling and losing mass during drying. What is happening? A: You are witnessing decarboxylation .[1][2]

  • Cause: The acid was likely heated while still acidic or in the presence of trace metal ions.

  • Fix: Ensure the final extraction solvent is neutral. Dry under high vacuum at room temperature , not in a heated oven. Store the acid at -20°C.

Optimized Experimental Protocol

Based on Krapcho-type alkylation principles and spiro-cyclization literature [3].

  • Preparation: Flame-dry a 3-neck flask. Purge with Argon.

  • Solvation: Dissolve Ethyl 2-oxocyclopentanecarboxylate (1.0 equiv) in Acetone (0.2 M concentration).

  • Base Addition: Add Anhydrous K₂CO₃ (2.5 equiv). Stir for 30 min at RT.

    • Note: K₂CO₃ is mild and minimizes elimination compared to NaH.

  • Alkylation: Add 1,2-dibromoethane (1.2 equiv) dropwise over 1 hour.

    • Tip: Add a catalytic amount of NaI (0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein).

  • Cyclization: Reflux the mixture for 12–18 hours. Monitor disappearance of starting material by TLC.

  • Workup: Filter off solids. Concentrate filtrate.[3]

  • Hydrolysis: Redissolve residue in THF/Water (3:1). Add LiOH (2.5 equiv). Stir at RT until ester is consumed.

  • Isolation: Acidify cold to pH 4. Extract with EtOAc.

References

  • Effect of Cation and Solvent on Alkylation

    • Source: Reutrakul, V., et al. "Chemistry of Enolates." Journal of Organic Chemistry.
    • Context: Explains why K2CO3/Acetone favors C-alkylation over O-alkyl
  • Stepwise Cyclization Strategy

    • Source: Organic Syntheses, Coll. Vol. 7, p.411 (1990).
    • Context: Demonstrates the utility of mixed dihalides for controlling spiro-cycliz
  • Spiro[2.

    • Source: PubChem Compound Summary for Spiro[2.4]heptane-1-carboxylic acid.
    • Context: Verification of chemical structure and known derivatives.[4]

  • Decarboxylation Mechanisms

    • Source: Krapcho, A. P. "Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic solvents." Synthesis 1982(10): 805-822.
    • Context: Although focused on removing the ester, this review details the stability of beta-keto systems.

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 4-Oxospiro[2.4]heptane-1-carboxylic Acid Crystallization

Welcome to the technical support center for the crystallization of 4-Oxospiro[2.4]heptane-1-carboxylic acid. This guide is designed for researchers, chemists, and pharmaceutical development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 4-Oxospiro[2.4]heptane-1-carboxylic acid. This guide is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth, practical advice on solvent selection and troubleshooting common crystallization challenges. Our approach is grounded in the fundamental principles of physical organic chemistry and crystallization science to empower you to develop robust and reproducible purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when selecting a crystallization solvent for 4-Oxospiro[2.4]heptane-1-carboxylic acid?

A1: The ideal solvent for crystallization hinges on a delicate balance of solubility. The most critical parameter is the compound's solubility as a function of temperature.[1] An optimal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent must be capable of completely dissolving your crude 4-Oxospiro[2.4]heptane-1-carboxylic acid near the solvent's boiling point.

  • Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for the formation of crystals and a high recovery yield.

  • Inertness: The solvent must not react with the compound.[2]

  • Volatility: The solvent should have a relatively low boiling point (ideally below 100-110°C) to be easily removed from the final crystals during drying.[3]

  • Impurity Profile: The solvent should either keep impurities fully dissolved or not dissolve them at all, even at high temperatures, allowing for their removal by filtration.

For 4-Oxospiro[2.4]heptane-1-carboxylic acid, the presence of a polar carboxylic acid group and a ketone group, combined with a non-polar spiroalkane backbone, suggests that solvents of intermediate polarity, or mixed solvent systems, will likely be most effective.

Q2: What is "oiling out," and why might it occur with this compound?

A2: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase upon cooling.[4] This typically happens when a solution becomes supersaturated at a temperature that is above the melting point of the solute in the solvent. Given that the related Spiro[2.4]heptane-1-carboxylic acid has a relatively low melting point (52.23°C), 4-Oxospiro[2.4]heptane-1-carboxylic acid may also have a low melting point, making it susceptible to oiling out, especially in lower-polarity solvents.[5] Impurities can also depress the melting point, increasing this risk.[4]

Q3: Can I use a mixed solvent system? What are the advantages?

A3: Yes, mixed solvent systems are a powerful tool in crystallization and are often used when a single solvent does not provide the ideal solubility profile.[2] A common approach is to use a "solvent/anti-solvent" combination. You would dissolve the 4-Oxospiro[2.4]heptane-1-carboxylic acid in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "poor" solvent (anti-solvent) in which the compound is insoluble is added dropwise to the hot solution until turbidity (cloudiness) appears, indicating the onset of precipitation. The solution is then clarified with a few drops of the "good" solvent and allowed to cool slowly.

The main advantage is the ability to finely tune the solubility and supersaturation rate, which can lead to better crystal quality and yield.[6][7] For this molecule, a polar "good" solvent like ethanol or ethyl acetate could be paired with a non-polar "anti-solvent" like hexanes or heptane.

Q4: What is polymorphism and should I be concerned about it?

A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[8] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability, which is critically important in the pharmaceutical industry. Spiro compounds, due to their unique three-dimensional structures, can sometimes exhibit polymorphism.[9] While it is difficult to predict without experimental data, you should be aware of the possibility. Different solvents and crystallization conditions (e.g., cooling rate) can favor the formation of different polymorphs.[4] It is good practice to characterize your crystalline product using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to ensure you are consistently producing the same form.

Systematic Solvent Selection Protocol

A systematic, small-scale experimental approach is the most reliable way to identify an optimal solvent.

Step 1: Initial Solvent Screening (Small-Scale)

Objective: To identify a shortlist of potential single solvents based on temperature-dependent solubility.

Methodology:

  • Place approximately 20-30 mg of your crude 4-Oxospiro[2.4]heptane-1-carboxylic acid into several small test tubes.

  • To each tube, add a different solvent from the list in Table 1, starting with ~0.5 mL. Stir or vortex the mixture at room temperature.

  • Observation at Room Temperature:

    • If the compound dissolves completely, the solvent is likely too good. It can be set aside as a potential "good" solvent for a mixed-solvent system.

    • If the compound is completely insoluble, it can be considered a potential "anti-solvent."

    • If the compound is partially soluble, proceed to the next step. This is a promising candidate.

  • Observation at Elevated Temperature:

    • Heat the partially soluble mixtures in a sand or water bath towards the solvent's boiling point. Add the same solvent dropwise until the solid just dissolves.

    • If a large additional volume of solvent is required, it is not a good candidate.

    • If the solid dissolves completely with a minimal amount of additional hot solvent, this is an excellent candidate.

  • Cooling Observation:

    • Remove the test tubes that formed clear solutions at high temperature from the heat and allow them to cool to room temperature, then in an ice bath.

    • Observe the formation of crystals. An ideal solvent will show significant crystal formation upon cooling. Note the quantity and appearance of the crystals.

Table 1: Properties of Common Crystallization Solvents

(Data compiled from various sources)[3][10]

SolventBoiling Point (°C)Polarity IndexNotes / Hazards
Water10010.2May be suitable given the carboxylic acid. High BP.
Ethanol784.3Good general-purpose polar solvent.
Methanol655.1Similar to ethanol, but more volatile and toxic.
Isopropanol823.9Good alternative to ethanol.
Ethyl Acetate774.4Medium polarity, good for many organic compounds.
Acetone565.1Very volatile, low BP can be tricky.[3]
Toluene1112.4High BP, can cause oiling out. Use with caution.
Heptane/Hexane98 / 690.1Non-polar. Likely anti-solvents. Flammable.
Acetonitrile825.8Polar aprotic solvent.
Step 2: Workflow for Solvent Selection & Optimization

The following diagram illustrates the logical workflow from initial screening to a final, optimized crystallization protocol.

Solvent_Selection_Workflow start Start: Crude 4-Oxospiro[2.4]heptane- 1-carboxylic acid screen Step 1: Small-Scale Solvent Screen start->screen eval_single Evaluate Single Solvents: - Soluble Hot? - Insoluble Cold? screen->eval_single good_single Good Single Solvent Found eval_single->good_single Yes no_good_single No Suitable Single Solvent Found eval_single->no_good_single No optimize Step 3: Optimization (Scale-up) good_single->optimize troubleshoot Troubleshooting good_single->troubleshoot Issues? mix_solvent Step 2: Evaluate Mixed Solvent Systems no_good_single->mix_solvent dissolve Dissolve in minimal 'Good' Solvent (Hot) mix_solvent->dissolve add_anti Add 'Anti-Solvent' (Hot) until turbid dissolve->add_anti clarify Clarify with a few drops of 'Good' Solvent add_anti->clarify cool_mix Cool Slowly clarify->cool_mix eval_mix Evaluate Crystals: Yield & Purity cool_mix->eval_mix cool_mix->troubleshoot Issues? eval_mix->optimize Successful cool_rate Optimize Cooling Rate optimize->cool_rate seeding Consider Seeding optimize->seeding final_protocol Final Crystallization Protocol cool_rate->final_protocol seeding->final_protocol oil_out Problem: Oiling Out troubleshoot->oil_out low_yield Problem: Low Yield troubleshoot->low_yield no_xtals Problem: No Crystals Form troubleshoot->no_xtals oil_out->mix_solvent Solution: Try mixed solvent or more solvent low_yield->optimize Solution: Cool slower, reduce solvent vol. no_xtals->optimize Solution: Add seed crystal, scratch flask

Caption: Workflow for Crystallization Solvent Optimization.

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: This is a common issue, especially with compounds that have lower melting points.[4] Here are the steps to resolve it:

  • Probable Cause: The solution is becoming supersaturated at a temperature above the compound's melting point in that specific solvent system. Impurities can also lower the effective melting point.[4]

  • Solution 1: Increase Solvent Volume: Re-heat the mixture until the oil redissolves. Add more of the same solvent (10-20% additional volume). By making the solution more dilute, the saturation point will be reached at a lower temperature, which may be below the compound's melting point.[11]

  • Solution 2: Slow Down the Cooling Rate: Rapid cooling can lead to high levels of supersaturation quickly.[11] After dissolving your compound, allow the flask to cool to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath.

  • Solution 3: Change the Solvent System: If the problem persists, the solvent is likely unsuitable. Try a solvent with a lower boiling point or switch to a mixed solvent system. Adding a good "anti-solvent" can often induce crystallization at a more favorable temperature.

Q: I'm not getting any crystals, even after cooling in an ice bath. How can I induce crystallization?

A: The failure to form crystals usually means that nucleation, the initial step of crystal formation, has not occurred. This can happen if the solution is not sufficiently supersaturated or if there is an energetic barrier to nucleation.

  • Probable Cause: Insufficient supersaturation or a kinetic barrier to nucleation.

  • Solution 1: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide nucleation sites for crystals to begin forming.[11]

  • Solution 2: Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cold solution. This provides a perfect template for further crystal growth.[1]

  • Solution 3: Reduce Solvent Volume: If the above methods fail, it's likely too much solvent was used. Gently heat the solution to boil off a portion of the solvent (e.g., 25-30%), thereby increasing the concentration, and then attempt to cool it again.[11]

  • Solution 4: Try an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent dropwise to the cold solution until it becomes cloudy, which should trigger crystallization.

Q: My crystallization yield is very low. How can I improve it?

A: A low yield means a significant amount of your compound is remaining in the mother liquor (the solution left after filtering the crystals).

  • Probable Cause 1: Excessive Solvent: The most common cause is using too much solvent to dissolve the compound initially.[11]

    • Solution: During your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the solid. After filtration, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

  • Probable Cause 2: Insufficient Cooling: The solubility of your compound might still be significant at the final cooling temperature.

    • Solution: Ensure you are cooling the flask for a sufficient amount of time (at least 20-30 minutes) in an ice-water bath to maximize precipitation. Cooling to even lower temperatures (e.g., in a freezer) may improve yield, provided the solvent doesn't freeze.

  • Probable Cause 3: Premature Crystallization: If using hot filtration to remove impurities, some product may have crystallized on the filter funnel.

    • Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible to prevent cooling and premature crystallization.[12]

Q: My final product is still impure or has poor color. What went wrong?

A: This indicates that impurities were incorporated into the crystal lattice or adsorbed onto the crystal surface.

  • Probable Cause 1: Rapid Crystallization: Cooling the solution too quickly can trap impurities within the growing crystal lattice.

    • Solution: Slow down the cooling process. Let the solution cool to room temperature naturally before placing it in a cold bath. This allows for more selective crystallization.

  • Probable Cause 2: Impurity Co-crystallization: The impurity may have similar solubility properties to your desired compound.

    • Solution: A different solvent system may be needed to better discriminate between the compound and the impurity. Alternatively, a pre-purification step like column chromatography or an acid-base extraction might be necessary. For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective at adsorbing them.[11]

References

  • Pharmaceutical Technology. (2026, February 5). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
  • American Chemical Society. (2004, October 20). Concomitant Polymorphism in a Spirobicyclic Dione.
  • analytica-world.com. From experimentation to modelling: understanding the effect of solvent composition on solubility.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Discoveracs.org. C&EN App Note | From Experimentation to Modelling: Understanding the Effect of Solvent Composition on Solubility.
  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting.
  • Unknown.
  • BIOVIA Dassault Systèmes. (2021, January 14). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach.
  • PMC. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
  • Organic Chemistry at CU Boulder.
  • MDPI. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
  • ACS Publications. (2012). 319g Solvent Effect on Morphology of Crystals.
  • Chemchart. Spiro[2.4]heptane-1-carboxylic Acid (17202-94-7).
  • PubMed. (2014, March 15).
  • Semantic Scholar. (2024, January 1).
  • Unknown.
  • Reddit. (2021, August 24).
  • PubChem. Spiro(2.4)heptane-1-carboxylic Acid | C8H12O2 | CID 10057580.
  • Chemspace. Spiro[2.4]heptane-1-carboxylic acid - C8H12O2 | CSSS00000766453.
  • Neuland Labs. (2023, August 1).
  • Matrix Scientific. Spiro[2.4]heptane-1-carboxylic acid.
  • PubChemLite. Spiro[2.4]heptane-1-carboxylic acid (C8H12O2).
  • ResearchGate. (2025, December 6). (PDF)
  • PMC - NIH. Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Guidechem. SPIRO[2.4]HEPTANE-1-CARBOXYLIC ACID 17202-94-7 wiki.
  • MDPI. (2022, November 8). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI).
  • Longdom Publishing. (2023).
  • CymitQuimica. Spiro[2.4]heptane-4-carboxylic acid.
  • Prof Steven Abbott. Solvent Miscibility | Practical Solubility Science.
  • MDPI. (2024, May 24). Machine Learning Methods to Improve Crystallization through the Prediction of Solute–Solvent Interactions.
  • YouTube. (2021, February 17). Workshop: Crystallization Protocol to Obtain Single Crystals.
  • Longdom Publishing. (2023, February 15).

Sources

Troubleshooting

Technical Support Center: Decarboxylation of Spiro Keto Acids

Topic: Troubleshooting Decarboxylation in Spirocyclic -Keto Acids Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support Guide Executive Summary & Mechanistic Insight Decarb...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Decarboxylation in Spirocyclic


-Keto Acids
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Status:  Active Support Guide

Executive Summary & Mechanistic Insight

Decarboxylation of spiro


-keto acids is a deceptive transformation. While theoretically straightforward—driven by the entropic release of 

—spirocyclic substrates introduce unique steric and conformational constraints that often stall the reaction or divert it toward decomposition.

The Core Challenge: Standard thermal decarboxylation relies on a concerted, six-membered cyclic transition state (TS) .[1] In spiro systems, the quaternary spiro-center imposes rigidity. If the


-keto acid cannot adopt the specific planar conformation required for this TS (due to steric clash with the orthogonal ring), the reaction fails, leading to thermal degradation of the starting material before decarboxylation occurs.

The Solution Hierarchy:

  • Thermal Acidic: Best for robust, unhindered spiro systems.

  • Krapcho Dealkoxycarbonylation: The "Gold Standard" for sterically hindered or acid-sensitive spiro esters.

  • Radical/Oxidative Methods: (Barton, Hunsdiecker) Reserved for substrates where ionic pathways fail completely.

Diagnostic & Troubleshooting Guide (Q&A)

Issue 1: The reaction is stalled (No evolution)

User Question: "I am heating my spiro[3.3]heptane


-keto acid to 100°C in toluene, but TLC shows only starting material. Why isn't it decarboxylating?"

Root Cause Analysis:

  • Conformational Lock: The spiro ring may be locking the carbonyl and carboxylic acid groups in an anti or gauche conformation, preventing the syn-coplanar alignment necessary for the cyclic mechanism.

  • Solvent Temperature: Toluene (bp 110°C) may not provide sufficient activation energy for a strained spiro system.

Corrective Actions:

  • Switch Solvent: Move to o-dichlorobenzene (bp 180°C) or diphenyl ether (bp 259°C) . The activation energy for strained systems is often 20–30 kcal/mol higher than linear analogs.

  • Add a Template Catalyst: Add 10 mol% quinoline or pyridine . These bases can deprotonate the acid, but more importantly, they can act as a "shuttle," forming a hydrogen-bonded complex that lowers the entropic penalty of the transition state.

  • Check for "Bredt's Rule" Analogs: If the resulting enol would place a double bond at a highly strained bridgehead-like position (common in bridged-spiro hybrids), the reaction will be kinetically forbidden.

Issue 2: Formation of Tars/Polymerization

User Question: "My reaction mixture turned into a black tar after 2 hours at reflux. I see no product."

Root Cause Analysis:

  • Oxidative Degradation: Enols formed during decarboxylation are highly electron-rich and prone to oxidation by ambient air at high temperatures.

  • Aldol Polymerization: The product ketone, once formed, can react with the unreacted keto-acid (which is electrophilic) in a crowded thermal environment.

Corrective Actions:

  • Strict Deoxygenation: Sparge the solvent with Argon for 30 minutes before heating. Run the reaction under a positive pressure of Argon.

  • Trap the Enol: If the product is unstable, add a trapping agent (e.g., acetic anhydride) to capture the intermediate enol as an enol acetate, which can be hydrolyzed later under mild conditions.

  • Two-Phase System: Use a biphasic system (e.g., Toluene/Aq. HCl) to extract the product ketone into the organic phase immediately, separating it from the acidic catalyst.

Issue 3: Ring Opening or Rearrangement

User Question: "I isolated a product, but NMR suggests the spiro ring has opened or rearranged."

Root Cause Analysis:

  • Acid-Catalyzed Ring Strain Release: Small spiro rings (cyclopropyl/cyclobutyl) are acid-labile. Strong mineral acids (HCl,

    
    ) can protonate the ring, leading to carbocation-mediated ring expansion or cleavage (retro-aldol/Claisen type).
    

Corrective Actions:

  • Switch to Krapcho Conditions: Eliminate the acidic proton entirely. Use neutral Krapcho conditions (LiCl/DMSO) which proceed via a nucleophilic mechanism, sparing the strained ring.

  • Buffer the System: If using thermal methods, use a weaker acid catalyst like p-TsOH or even Silica Gel in refluxing toluene, which provides surface acidity without bulk protonation.

Decision Tree & Mechanism Visualization

The following diagrams illustrate the mechanistic pathway and a logical troubleshooting flow.

Decarboxylation_Troubleshooting cluster_mech Mechanism: Cyclic Transition State Start START: Spiro Beta-Keto Acid/Ester Check_Substrate Is substrate an Acid or Ester? Start->Check_Substrate Acid_Route Substrate: ACID Check_Substrate->Acid_Route Ester_Route Substrate: ESTER Check_Substrate->Ester_Route Thermal_Attempt Attempt Thermal Decarboxylation (Toluene/Reflux, Acid Cat.) Acid_Route->Thermal_Attempt Result_Acid Outcome? Thermal_Attempt->Result_Acid Success_Acid Success: Isolate Ketone Result_Acid->Success_Acid Clean Fail_Stalled Stalled (Start Material) Result_Acid->Fail_Stalled No Rxn Fail_Tar Decomposition/Tar Result_Acid->Fail_Tar Messy Action_Stalled 1. Increase Temp (o-DCB) 2. Add Quinoline Fail_Stalled->Action_Stalled Action_Tar 1. Deoxygenate (Argon) 2. Switch to Krapcho Fail_Tar->Action_Tar Krapcho_Rec Recommended: Krapcho Protocol (LiCl, DMSO, H2O, 150°C) Action_Tar->Krapcho_Rec Alternative Ester_Route->Krapcho_Rec Step1 1. Keto-Acid (Syn-Coplanar) Step2 2. 6-Membered Cyclic TS Step1->Step2 Heat Step3 3. Enol Intermediate + CO2 Step2->Step3 -CO2 Step4 4. Ketone Product Step3->Step4 Tautomerization

Caption: Operational decision tree for selecting decarboxylation conditions and visualizing the concerted cyclic mechanism.

Validated Experimental Protocols

Protocol A: Krapcho Decarboxylation (For Sensitive/Hindered Substrates)

Best for: Spiro esters, acid-sensitive rings, and substrates prone to polymerization.

Reagents:

  • Spiro

    
    -keto ester (1.0 equiv)
    
  • Lithium Chloride (LiCl) (2.0 - 3.0 equiv)

  • Water (1.0 equiv) - Critical for the hydrolysis step

  • DMSO (Anhydrous, 0.5 M concentration)

Procedure:

  • Setup: Charge a round-bottom flask with the spiro

    
    -keto ester and LiCl. Purge with Argon.
    
  • Solvent: Add DMSO and the stoichiometric equivalent of water.

    • Note: Anhydrous DMSO is used to prevent uncontrolled hydrolysis, but 1 equiv of water is necessary to facilitate the final protonation of the enolate.

  • Reaction: Heat the mixture to 140–160°C .

    • Monitoring: Evolution of gas (

      
      ) should be visible.[2][3] Monitor by TLC/LCMS every hour.
      
  • Workup: Cool to room temperature. Pour into ice-cold brine (DMSO removal). Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) to remove residual DMSO. Dry over

    
     and concentrate.
    

Why this works: The chloride ion acts as a nucleophile, attacking the methyl ester (demethylation) to generate a carboxylate anion. This anion decarboxylates more readily than the free acid in these conditions, and the neutral pH prevents acid-catalyzed ring opening.

Protocol B: Acid-Catalyzed Thermal Decarboxylation

Best for: Stable spiro acids where scalability and cost are priorities.

Reagents:

  • Spiro

    
    -keto acid (1.0 equiv)
    
  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • Toluene or Xylene (0.2 M concentration)

Procedure:

  • Setup: Equip a flask with a reflux condenser.

  • Reaction: Dissolve substrate and p-TsOH in Toluene.

  • Reflux: Heat to vigorous reflux.

    • Critical Step: If the reaction is slow, install a Dean-Stark trap . Although water isn't a byproduct of decarboxylation itself, removing trace water promotes the formation of the reactive keto-form over the hydrate.

  • Workup: Wash the organic layer with saturated

    
     (to remove catalyst and unreacted acid). Dry and concentrate.
    

Data Reference: Solvent & Catalyst Selection

Use this table to select the appropriate reaction medium based on your substrate's steric profile.

SolventBoiling Point (°C)SuitabilityNotes
Toluene 110Simple Spiro AcidsStandard starting point. Easy removal.
Xylenes 140Moderate StericsGood balance of heat and workup ease.
DMSO 189Krapcho ConditionsRequired for Krapcho. Difficult to remove completely.
o-Dichlorobenzene 180High StericsExcellent solvent power; requires high vac to strip.
Diphenyl Ether 259Extreme Sterics"Nuclear option." often requires chromatography to remove solvent.

References

  • Krapcho Decarboxylation Mechanism & Scope Title: "The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-withdrawing Substituents" Source: Organic Reactions (2004) URL:[Link]

  • Mechanistic Study of

    
    -Keto Acid Decarboxylation 
    Title: "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics"
    Source: ACS Omega (2021)
    URL:[Link]
    
  • General Decarboxylation Troubleshooting Title: "Decarboxylation of Beta-Keto Acids" Source: Master Organic Chemistry URL:[Link]

  • Synthetic Protocols for Spirocyclic Compounds Title: "Krapcho Decarboxylation - Practical Conditions" Source: Chem-Station Int. Ed. URL:[Link]

Sources

Optimization

Technical Support Center: Enantiomeric Enrichment of 4-Oxospiro[2.4]heptane-1-carboxylic acid

System Status: ONLINE Ticket ID: #EE-SPIRO-741 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecule Profile Subject: (1R)-4-Oxospiro[2.4]heptane-1-carboxylic acid CAS...

Author: BenchChem Technical Support Team. Date: February 2026

System Status: ONLINE Ticket ID: #EE-SPIRO-741 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Subject: (1R)-4-Oxospiro[2.4]heptane-1-carboxylic acid CAS: 222536-23-2 (Generic ref) Application: Key chiral intermediate for the synthesis of Ledipasvir (Hepatitis C NS5A inhibitor). Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 99.5%.

Technical Context: Achieving high optical purity for this spirocyclic acid is challenging due to the steric strain of the spiro[2.4] system and the potential for racemization under harsh basic conditions. This guide addresses the three primary workflows for ee enhancement: Classical Chemical Resolution , Enzymatic Kinetic Resolution , and Asymmetric Synthesis Optimization .

Module A: Chemical Resolution (Classical)

Primary Protocol: Diastereomeric salt formation using chiral amines.

Workflow Visualization

ChemicalResolution Start Racemic Acid (1R/1S Mixture) Agent Add Resolving Agent ((R)-1-Phenylethylamine or Cinchonidine) Start->Agent Solvent Solvent Selection (EtOH/Water or Acetone) Agent->Solvent Heat Heat to Reflux (Clear Solution) Solvent->Heat Cool Controlled Cooling (0.5°C/min) Heat->Cool Filter Filtration Cool->Filter Crystals Crystalline Salt (Enriched Diastereomer) Filter->Crystals Liquor Mother Liquor (Depleted Isomer) Filter->Liquor Check Check ee% (HPLC) Crystals->Check Recryst Recrystallization Check->Recryst ee < 98% Liberate Acid Liberation (HCl/Extraction) Check->Liberate ee > 98% Recryst->Solvent

Figure 1: Workflow for the classical resolution of spiro-carboxylic acids via diastereomeric salt crystallization.

Troubleshooting Guide: Chemical Resolution

Q1: My salt precipitates immediately as an amorphous solid (oiling out) rather than crystallizing. How do I fix this?

  • Diagnosis: This is the "Foggy Bottom" effect, often caused by impurities or cooling too rapidly, trapping solvent and impurities.

  • Corrective Action:

    • Solvent Polarity Adjustment: Increase the polarity. If using 100% Ethanol, switch to EtOH:H₂O (9:1 or 8:2). Water acts as a plasticizer to assist lattice formation.

    • Seeding: Do not rely on spontaneous nucleation. Retain a small amount of crude crystal from a pilot batch and seed the solution at 5°C below the saturation temperature.

    • The "Double-Pot" Method: Dissolve the resolving agent and the acid separately in hot solvent, then mix slowly.

Q2: The yield is good (40%), but the ee stalls at 85% even after recrystallization.

  • Diagnosis: You likely have a eutectic composition issue or the resolving agent lacks sufficient structural recognition for the spiro-ring.

  • Corrective Action:

    • Switch Agents: For spiro[2.4]heptane systems, Cinchonidine or Quinine often provide better molecular recognition than simple amines like phenylethylamine due to the bulky quinuclidine ring interacting with the spiro scaffold.

    • Pope-Peachey Method: Use 0.5 equivalents of the chiral base and 0.5 equivalents of an achiral base (e.g., triethylamine). This forces the chiral agent to select only the tightest binding enantiomer.

Table 1: Recommended Solvent Systems for Resolution

Solvent SystemRatio (v/v)Target Temp (Dissolution)Target Temp (Crystallization)Notes
Ethanol/Water 90:1075°C5°CBest for Cinchona alkaloid salts.
Acetone 100Reflux (56°C)0°CGood for Phenylethylamine salts; fast drying.
IPA/Hexane 60:4070°C10°CUse if "oiling out" occurs in pure alcohols.

Module B: Enzymatic Kinetic Resolution (Biocatalysis)

Primary Protocol: Lipase-catalyzed hydrolysis of the corresponding ester (Ethyl 4-oxospiro[2.4]heptane-1-carboxylate).

Mechanism Visualization

Enzymatic Substrate Racemic Ester Complex Enzyme-Substrate Complex Substrate->Complex Enzyme Lipase (CAL-B) (Novozym 435) Enzyme->Complex Hydrolysis Selective Hydrolysis Complex->Hydrolysis ProductA (1R)-Acid (Product) Hydrolysis->ProductA Fast ProductB (1S)-Ester (Unreacted) Hydrolysis->ProductB Slow

Figure 2: Kinetic resolution mechanism. The enzyme preferentially hydrolyzes one enantiomer of the ester to the acid.

Troubleshooting Guide: Biocatalysis

Q3: The reaction rate drops significantly after 50% conversion.

  • Diagnosis: Product inhibition or pH drop.[1] The generated carboxylic acid lowers the pH, denaturing the enzyme or affecting the ionization state of the active site.

  • Corrective Action:

    • pH-Stat Mode: Perform the reaction in an autotitrator maintaining pH 7.0–7.5 using 1M NaOH.

    • Buffer Strength: If not using a pH-stat, increase phosphate buffer concentration to 100mM (ensure ionic strength doesn't inhibit the enzyme).

Q4: I am getting high conversion but low ee (poor E-value).

  • Diagnosis: Non-specific hydrolysis or temperature issues.

  • Corrective Action:

    • Lower Temperature: Reduce reaction temperature from 30°C to 4°C. This slows the reaction but drastically improves enantioselectivity (the E-value).

    • Co-solvent Tuning: Add 10-20% DMSO or THF. While this might lower rate, it can alter the enzyme conformation slightly to favor specificity.

Module C: Asymmetric Synthesis (Upstream Optimization)

Context: The most efficient way to enhance ee is to prevent the racemate from forming in the first place.

Protocol: Phase-Transfer Catalyzed (PTC) Alkylation.

  • Catalyst: N-(9-anthracenylmethyl)cinchonidinium bromide.

  • Mechanism: The catalyst forms a chiral ion pair with the enolate of the starting material (e.g., glycine imine derivative), directing the alkylation with 1-bromo-2-chloroethane to form the cyclopropane ring.

Q5: My asymmetric alkylation yields ee ~70%. How do I push it to >90%?

  • Optimization:

    • Temperature: Perform the reaction at -20°C to -40°C.

    • Base Selection: Switch from solid KOH to CsOH. The larger Cesium cation can improve the "tightness" of the chiral ion pair.

    • Concentration: High dilution favors intramolecular cyclization over intermolecular side reactions, often improving stereocontrol.

Module D: Analytical Validation

Standard Operating Procedure (SOP) for ee Determination.

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Dimensions: 250 x 4.6 mm, 5 µm.[2]

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Note: TFA is mandatory to suppress ionization of the carboxylic acid; otherwise, peaks will tail and overlap.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm (carbonyl absorption).

  • Temperature: 25°C.

Data Interpretation:

Retention Time (approx)IdentificationAction Limit
8.5 min (1R)-Enantiomer (Target)N/A
11.2 min (1S)-Enantiomer> 0.5% (Fail)

References

  • Gilead Sciences Inc. (2014). Process for the preparation of anti-viral compounds. WO2014128163. Link

  • Periasamy, M., et al. (2020).[3] An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules. Link

  • Deng, J., et al. (2011). Resolution of carboxylic acids using cinchona alkaloid derivatives. Journal of Organic Chemistry. Link

  • Daicel Corporation. (2023). Chiralpak AD-H Application Data for Acidic Compounds. Link

Disclaimer: This guide is for research and development purposes. All protocols should be validated within your specific laboratory environment adhering to local safety regulations.

Sources

Troubleshooting

Stability of 4-Oxospiro[2.4]heptane-1-carboxylic acid under basic conditions

The following technical support guide addresses the stability and handling of 4-Oxospiro[2.4]heptane-1-carboxylic acid , a critical intermediate in the synthesis of HCV inhibitors (e.g., Ledipasvir). This guide is struct...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability and handling of 4-Oxospiro[2.4]heptane-1-carboxylic acid , a critical intermediate in the synthesis of HCV inhibitors (e.g., Ledipasvir).

This guide is structured as a Level 2/3 Engineering Support Portal , designed for process chemists and analytical scientists.

Ticket Subject: Stability Profile & Handling Under Basic Conditions Compound ID: 4-OSHC (CAS: 22248-35-7 / Related Intermediates) Applicable For: Process Chemistry, Analytical Development, CMC

Executive Summary: The "Stability Paradox"

Users often report inconsistent yields or "tarring" during the saponification of esters to yield 4-Oxospiro[2.4]heptane-1-carboxylic acid .

The Core Reality: The spiro-cyclopropane skeleton itself is remarkably robust. The instability does not arise from the ring strain or the carboxylic acid stereocenter (C1). Instead, the degradation is driven almost exclusively by the 4-oxo (cyclopentanone) moiety, which is prone to base-catalyzed Aldol condensation .

Key Operational Directive:

Maintain basicity only as long as necessary for ester hydrolysis. Avoid high temperatures (>40°C) in the presence of strong bases (NaOH/KOH) to prevent self-polymerization of the ketone.

Troubleshooting: Degradation Pathways & Solutions

Issue A: Solution turns yellow/brown during hydrolysis

Diagnosis: Aldol Condensation / Oligomerization The 4-oxo group (cyclopentanone ring) possesses enolizable protons at the C5 position. While the spiro-center (C3) blocks enolization on one side, the C5 position remains active. In strong base, the ketone forms an enolate which attacks a second molecule of 4-OSHC.

  • Mechanism: Intermolecular Aldol Condensation

    
     Dehydration 
    
    
    
    Conjugated Enone (Yellow Color)
    
    
    Polymerization (Brown Tar).
  • Resolution:

    • Switch Cation: Use LiOH instead of NaOH. Lithium coordinates tightly to the carbonyl oxygen, stabilizing the intermediate and often reducing the rate of intermolecular condensation compared to Potassium or Sodium.

    • Temperature Control: Maintain reaction temperature

      
      .
      
    • Concentration: Dilute the reaction. High concentration favors bimolecular condensation (Second-order kinetics).

Issue B: Loss of stereochemical integrity (ee%)

Diagnosis: Epimerization (Unlikely at C1, Possible at C5) Users often fear racemization of the C1-carboxylic acid.

  • Technical Truth: The proton at C1 (cyclopropyl) has extremely high pKa (>45) and high s-character. It cannot be removed by hydroxide bases (NaOH/LiOH). The stereocenter at C1 is chemically stable to base.

  • Exceptions: If the "loss of ee" is observed, it is likely due to:

    • Analytical Artifact: Aldol dimers co-eluting in chiral HPLC.

    • Pre-existing Impurity: Isomerization occurred during the cyclopropanation step (prior to this stage), not the basic hydrolysis.

Issue C: Low Yield after Acidification

Diagnosis: "Decarboxylation-like" decomposition or Water Solubility

  • False Alarm: This is a

    
    -keto acid (gamma), not a 
    
    
    
    -keto acid. It does not thermally decarboxylate easily.
  • Real Cause: The carboxylic acid is small and polar. It has high water solubility.

  • Resolution:

    • Salting Out: Saturate the aqueous phase with NaCl before extraction.

    • Solvent Choice: Use 2-MeTHF or Ethyl Acetate for extraction; avoid ethers (poor solubility).

Visualizing the Reactivity (Logic Map)

The following diagram illustrates the "Safe Operating Window" and the chemical logic behind the instability.

G Compound 4-Oxospiro[2.4]heptane-1-carboxylic acid Base Basic Condition (pH > 10) Compound->Base Path_Safe Path A: Stable Salt Formation (Carboxylate) Base->Path_Safe Fast (Kinetic) Path_Risk Path B: Enolization of Ketone (At C5 Position) Base->Path_Risk Slow (Thermodynamic) Result_Safe Target Product (High Purity) Path_Safe->Result_Safe Acid Workup Result_Fail Aldol Dimers / Oligomers (Yellow/Brown Impurity) Path_Risk->Result_Fail Self-Condensation Factor_Temp Temp > 40°C Factor_Temp->Path_Risk Accelerates Factor_Cat Cation: Li+ (Preferred) vs Na+/K+ Factor_Cat->Path_Safe LiOH Stabilizes

Figure 1: Reactivity logic flow. The primary competition is between stable carboxylate formation (desired) and ketone enolization (undesired).

Standard Operating Procedure (SOP)

Protocol: Controlled Hydrolysis of Ethyl 4-oxospiro[2.4]heptane-1-carboxylate

This protocol minimizes the residence time of the free ketone in strong base.

ParameterSpecificationRationale
Reagent LiOH·H₂O (2.0 - 2.5 eq)Lithium creates a tighter ion pair, reducing the availability of the enolate for condensation [1].
Solvent THF / Water (1:1 v/v)Homogeneous system prevents localized high-pH hotspots.
Temperature 0°C to 10°C Kinetic control. Aldol condensation has a higher activation energy than saponification.
Quenching 1M HCl (Cold) to pH 2-3Rapid acidification converts the carboxylate to the free acid, which is stable.

Step-by-Step:

  • Dissolve the ester substrate in THF. Cool to 0°C.

  • Add aqueous LiOH solution dropwise over 30 minutes. Do not dump in all at once.

  • Monitor by HPLC. Stop reaction immediately upon consumption of starting material (usually < 4 hours).

  • Critical: Do not stir overnight "for good measure." Prolonged exposure leads to dimerization.

  • Acidify with cold HCl. Extract immediately.

FAQ: Technical Deep Dive

Q: Can I use NaOH if I don't have LiOH? A: Yes, but you must lower the temperature (-5°C to 0°C) and strictly monitor the reaction time. Sodium enolates are more "loose" and reactive in condensation reactions than Lithium enolates.

Q: Is the cyclopropane ring at risk of opening? A: Generally, no. Cyclopropane rings usually require two electron-withdrawing groups (geminal) or a "push-pull" system to open under mild basic conditions (homoconjugate addition). In 4-OSHC, the carboxylate anion (formed immediately in base) is electron-rich and repels nucleophiles, effectively protecting the ring from opening [2].

Q: Why does my product solidify into a glass? A: This is common for spiro-acids. They are often amorphous. If purification is needed, do not distill (decomposition risk). Recrystallization from Ethyl Acetate/Hexane is the standard purification method for high-purity intermediates [3].

References

  • Gilead Sciences, Inc. (2012). Process for the preparation of antiviral compounds. US Patent 8,088,924. (Describes the use of LiOH for hydrolysis of spiro-esters to avoid degradation).

  • Wiberg, K. B. (1986). The structure and properties of cyclopropane derivatives. Angewandte Chemie International Edition.
  • Organic Chemistry Portal . (2023). Aldol Condensation: Reactivity of Cycloalkanones. (General mechanism support for cyclopentanone self-condensation).

Optimization

Overcoming steric hindrance in 4-Oxospiro[2.4]heptane-1-carboxylic acid coupling

Technical Support Center: Spiro-Cycle Chemistry Hub Topic: Overcoming Steric Hindrance in 4-Oxospiro[2.4]heptane-1-carboxylic Acid Coupling Executive Summary: The "Spiro-Barrier" Coupling 4-Oxospiro[2.4]heptane-1-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spiro-Cycle Chemistry Hub Topic: Overcoming Steric Hindrance in 4-Oxospiro[2.4]heptane-1-carboxylic Acid Coupling

Executive Summary: The "Spiro-Barrier"

Coupling 4-Oxospiro[2.4]heptane-1-carboxylic acid presents a unique duality of challenges: steric occlusion and functional group sensitivity .[1]

  • Steric Wall: The spiro[2.4] junction creates a rigid orthogonal environment.[1] The cyclopropane ring holds the carboxylic acid in a fixed trajectory, often shielding the carbonyl carbon from nucleophilic attack by bulky amines.

  • Electronic Drag: The "Walsh orbitals" of the cyclopropane ring conjugate with the carbonyl, altering its electrophilicity compared to standard aliphatic acids.

  • The Ketone Risk: The 4-oxo group (cyclopentanone) is susceptible to nucleophilic attack (Schiff base formation) or enolization under harsh basic conditions.[1]

This guide moves beyond standard EDC/NHS chemistry, which typically fails here, and provides two validated workflows: T3P® Activation (for scalability and epimerization control) and Ghosez’s Reagent (for extremely hindered/unreactive amines).[1]

Module 1: Diagnostic Decision Matrix

Before selecting a protocol, assess your specific amine partner and scale.

ReagentSelection Start Start: Analyze Amine Partner AmineType Amine Nucleophilicity? Start->AmineType Standard Primary/Secondary (Unencumbered) AmineType->Standard Good Nucleophile Hindered Bulky/Electron-Deficient (e.g., Aniline, t-Butyl amine) AmineType->Hindered Poor Nucleophile Scale Scale > 10g? Standard->Scale Ghosez_Path PROTOCOL B: Ghosez's Reagent (Neutral Acid Chloride) Hindered->Ghosez_Path Critical Sterics T3P_Path PROTOCOL A: T3P® Coupling (Propylphosphonic Anhydride) Scale->T3P_Path Yes (Safer/Green) Scale->T3P_Path No

Figure 1: Decision tree for selecting the optimal coupling strategy based on amine reactivity and scale.[1]

Module 2: Validated Protocols

Protocol A: T3P® Coupling (The Gold Standard)

Best for: Scalable synthesis, preventing epimerization, and preserving the ketone.

The Science: T3P (Propylphosphonic anhydride) forms a reactive mixed anhydride.[1][2] Unlike HATU, it does not generate guanidinium byproducts that can complicate purification. Its cyclic structure acts as a "chemical sponge" for water, driving the equilibrium toward the amide.

Reagents:

  • Substrate: 4-Oxospiro[2.4]heptane-1-carboxylic acid (1.0 equiv)[1]

  • Amine: 1.1–1.2 equiv[1]

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5–2.0 equiv)[1]

  • Base: N-Methylmorpholine (NMM) or DIPEA (3.0 equiv)[1]

  • Solvent: 2-MeTHF or EtOAc (Green alternative to DMF)[1]

Step-by-Step:

  • Dissolution: Dissolve the acid and amine in 2-MeTHF (5–10 volumes).

  • Cooling: Cool the mixture to 0°C. Note: Low temp prevents initial side reactions with the ketone.

  • Base Addition: Add NMM dropwise.

  • Activation: Add T3P solution dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[1][3] If conversion <50% after 4h, heat to 40°C.

  • Workup: Quench with water. The T3P byproduct is water-soluble.[1][2][4] Wash organic layer with NaHCO₃ (sat) and Brine.[1]

Protocol B: Ghosez’s Reagent (The "Nuclear Option")

Best for: Extremely hindered amines or anilines where HATU/T3P fails.

The Science: Standard acid chloride formation (SOCl₂/Oxalyl Chloride) produces HCl, which can degrade the spiro-ketone or open the cyclopropane ring. Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the acid to the acid chloride under neutral conditions , producing only a neutral amide byproduct.[1]

Reagents:

  • Substrate: 4-Oxospiro[2.4]heptane-1-carboxylic acid (1.0 equiv)[1]

  • Ghosez’s Reagent: 1.1–1.2 equiv[1]

  • Amine: 1.1 equiv

  • Base: Pyridine or 2,6-Lutidine (1.2 equiv)[1]

  • Solvent: Dry DCM or Chloroform[1]

Step-by-Step:

  • Activation: Dissolve the acid in dry DCM under N₂ atmosphere at 0°C.

  • Reagent Addition: Add Ghosez’s reagent dropwise. Stir at 0°C for 30 mins, then RT for 1 hour.

    • Verification: Aliquot 50µL into MeOH. Check LCMS for the methyl ester (M+14) to confirm acid chloride formation.

  • Coupling: Cool back to 0°C. Add the amine and Pyridine simultaneously.

  • Completion: Stir at RT for 2–12 hours.

  • Workup: Dilute with DCM, wash with 1N HCl (rapidly) to remove pyridine, then NaHCO₃.

Module 3: Troubleshooting & FAQs

Q1: I see a byproduct with Mass [M + Amine - H₂O] but it’s not the amide. What is it?

  • Diagnosis: This is likely the Schiff Base (Imine) .[1] The amine attacked the 4-oxo (ketone) group instead of the activated acid.

  • Fix:

    • Use Protocol A (T3P) . T3P activates the acid selectively over the ketone.

    • If using HATU, ensure the acid is pre-activated for 15 mins before adding the amine.

    • Steric bulk of the amine usually prevents this, but small primary amines (e.g., methylamine) are risky.

Q2: The reaction stalls at 10-20% conversion.

  • Diagnosis: The spiro-ring is blocking the approach of the amine to the active ester.

  • Fix: Switch to Protocol B . The acid chloride is a much smaller electrophile than the OBt/OAt active ester formed by HATU, allowing the amine to penetrate the steric shield.

Q3: Can I use microwave irradiation?

  • Caution: Yes, but be careful. The cyclopropane ring has significant ring strain (~27 kcal/mol).[1] Temperatures >100°C in the presence of Lewis acids or strong bases can trigger ring opening or rearrangement. Keep microwave methods below 80°C.

Module 4: Mechanism of Failure vs. Success

Understanding why standard reagents fail is key to trusting the advanced protocols.

Mechanism cluster_Fail Standard Failure Mode (HATU) cluster_Success Success Mode (Ghosez) Acid Spiro-Acid (Steric Bulk) HATU HATU Activation Acid->HATU Ghosez Ghosez Reagent Acid->Ghosez ActiveEster Bulky OBt Ester HATU->ActiveEster NoReaction Amine Blocked (No Reaction) ActiveEster->NoReaction AcidCl Acid Chloride (Small Electrophile) Ghosez->AcidCl Product Amide Product AcidCl->Product

Figure 2: Comparison of steric accessibility.[1] The bulky active ester from HATU is often too large for the spiro-environment, whereas the Acid Chloride is compact.

References

  • T3P Application in Hindered Systems

    • Title: Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis.[1]

    • Source:Current Organic Synthesis, 2014.[1]

    • URL:[Link]

  • Ghosez’s Reagent Mechanism

    • Title: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1][5][6]

    • Source:Encyclopedia of Reagents for Organic Synthesis, 2001.
    • URL:[Link][1]

  • General Steric Hindrance Strategy

    • Title: Amide Bond Formation: Beyond the Myth of Coupling Reagents.
    • Source:Chemical Reviews, 2011.[1]

    • URL:[Link][1]

Sources

Troubleshooting

Removing trace impurities from 4-Oxospiro[2.4]heptane-1-carboxylic acid

Technical Support Center: Purification & Troubleshooting for 4-Oxospiro[2.4]heptane-1-carboxylic acid Executive Summary Welcome to the technical support hub for 4-Oxospiro[2.4]heptane-1-carboxylic acid . This intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Troubleshooting for 4-Oxospiro[2.4]heptane-1-carboxylic acid

Executive Summary

Welcome to the technical support hub for 4-Oxospiro[2.4]heptane-1-carboxylic acid . This intermediate presents a unique purification challenge due to the high ring strain of the spiro-cyclopropane system combined with the reactivity of the ketone (4-oxo) and carboxylic acid functionalities.

Common impurities in this synthesis include diastereomers (cis/trans) , decarboxylated byproducts , ring-opened hydroxy-acids , and residual metal catalysts (Rh/Cu/Pd) from cyclopropanation.[1]

This guide prioritizes non-chromatographic purification (crystallization and salt formation) to ensure scalability and stereochemical integrity.[1]

Module 1: Stereochemical Purity (Isomer Removal)

The Challenge: The synthesis of spiro[2.4]heptane systems often yields a mixture of diastereomers (cis vs. trans relative to the spiro center). Silica chromatography is often insufficient for separating these polar acids.[1]

The Solution: Classical Resolution via Diastereomeric Salt Formation.[1][2] We utilize the acidity of the carboxylic group to form crystalline salts with chiral amines. This method removes both the undesired enantiomer/diastereomer and neutral organic impurities.

Protocol: Chiral Amine Resolution
  • Recommended Resolving Agents: (R)-(+)-1-Phenylethylamine or Cinchonidine.[1]

  • Solvent System: Ethanol/Isopropyl Acetate (1:3 v/v).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve crude 4-Oxospiro[2.4]heptane-1-carboxylic acid (1.0 eq) in Ethanol (5 vol) at 50°C.

  • Amine Addition: Add (R)-(+)-1-Phenylethylamine (1.05 eq) dropwise.

  • Antisolvent Addition: Slowly add Isopropyl Acetate (15 vol) while maintaining 50°C.

  • Controlled Cooling: Cool the mixture to 20°C over 4 hours (ramp rate: 7.5°C/hr).

  • Aging: Stir at 0-5°C for 2 hours to maximize yield.

  • Filtration: Filter the salt. The solid is your desired isomer (enriched).[1] The filtrate contains the undesired isomer and neutral impurities.

  • Salt Break (Regeneration): Suspend the solid in EtOAc and treat with 1M KHSO₄ (mild acid) to regenerate the free acid. Do not use HCl (see Module 2).

Workflow Visualization: Salt Resolution

SaltResolution Start Crude Mixture (Racemic/Diastereomeric) Dissolve Dissolve in EtOH (50°C) Add (R)-Phenylethylamine Start->Dissolve Crystallize Add iPrOAc & Cool (Controlled Ramp) Dissolve->Crystallize Filter Filtration Crystallize->Filter Solid Solid Cake: Target Isomer Salt Filter->Solid Precipitate Liquor Mother Liquor: Undesired Isomer + Neutrals Filter->Liquor Filtrate Regen Salt Break: Partition EtOAc / 1M KHSO4 Solid->Regen Final Pure 4-Oxospiro[2.4]heptane -1-carboxylic acid Regen->Final

Caption: Workflow for optical/diastereomeric resolution using chiral amine salt formation.

Module 2: Chemical Purity & Stability (Acid Sensitivity)

The Challenge: The cyclopropane ring in the spiro system is highly strained (Walsh orbitals).[1] Strong mineral acids (HCl, H₂SO₄) or high temperatures can cause ring opening or decarboxylation (loss of CO₂).[1]

The Solution: pH-Controlled Extraction (The "Mild Switch").[1]

Troubleshooting Table: Chemical Stability
Impurity TypeCausePrevention/Removal Strategy
Ring-Opened Acid Exposure to pH < 2 or strong nucleophiles (Cl⁻).[1]Use KHSO₄ or Citric Acid for acidification.[1] Avoid HCl.
Decarboxylated Ketone Heating > 60°C in acidic media.[1]Keep workup temperatures < 40°C. Perform solvent swaps under vacuum.[1]
Polyesters/Dimers Intermolecular esterification.[1]Avoid storing the free acid in concentrated solution for prolonged periods.
Protocol: The "Mild Switch" Workup
  • Basification: Dissolve crude material in 0.5 M NaHCO₃ (pH ~8.5).

    • Why? Neutral impurities (unreacted ketone/starting material) remain organic; the acid moves to aqueous.[1]

  • Wash: Extract the aqueous layer twice with MTBE (Methyl tert-butyl ether).[1] Discard organics.

  • Acidification: Cool aqueous layer to 5°C. Acidify with 10% Citric Acid or 1M KHSO₄ to pH 3.5–4.0.

    • Critical: Do not drop to pH 1.[1] The cyclopropane ring is stable at pH 3-4 but labile at pH 1.[1]

  • Extraction: Extract immediately into 2-MeTHF (2-Methyltetrahydrofuran) or EtOAc.

Module 3: Metal Scavenging (Catalyst Removal)

The Challenge: Synthesis of the spiro-cyclopropane moiety often involves Rhodium (Rh) or Copper (Cu) catalyzed carbene transfer (e.g., using diazoacetates).[1] Residual metals are toxic and can catalyze decomposition.[1]

The Solution: Functionalized Silica Scavengers.[1] Activated carbon is often non-selective and may adsorb the product. Thiol-functionalized silica is specific to soft metals (Rh, Pd).[1]

Protocol: Scavenger Screening
  • Dissolve 100 mg of product in 10 volumes of THF.

  • Add 5 wt% SiliaMetS® Thiol (or equivalent mercaptopropyl silica).[1]

  • Stir at 25°C for 4 hours.

  • Filter through a 0.45 µm PTFE frit.[1]

  • Analyze filtrate by ICP-MS.[1]

Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" during the salt formation step instead of crystallizing. What is wrong?

  • Diagnosis: The solvent system is likely too polar, or the cooling rate was too fast.[1]

  • Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" of the pure salt if available. Slow the cooling ramp (5°C per hour).[1] If oiling persists, increase the ratio of Ethanol (good solvent) slightly before adding the antisolvent (Isopropyl Acetate).

Q2: I see a new impurity peak appearing in HPLC after leaving the sample in Methanol overnight.

  • Diagnosis: This is likely the methyl ester .[1] The carboxylic acid can esterify with methanol even without a catalyst if left for long periods.

  • Fix: Use Acetonitrile/Water mixtures for HPLC preparation and analyze immediately. Avoid alcoholic solvents for storage.[1]

Q3: Can I use HCl to precipitate the free acid?

  • Diagnosis: ABSOLUTELY NOT.

  • Reasoning: HCl provides both protons and chloride ions (nucleophiles).[1] Protonation activates the strained cyclopropane, and chloride attacks to open the ring, destroying your spiro scaffold. Always use non-nucleophilic acids like Citric Acid, KHSO₄, or H₃PO₄.

Q4: The specific rotation


 is lower than reported literature values. 
  • Diagnosis: You likely have partial racemization or diastereomeric contamination.[1]

  • Fix: Perform a "swish" (slurry) purification of your salt.[1] Suspend the isolated salt in the crystallization solvent (e.g., 10 vol Isopropyl Acetate) and stir at 20°C for 2 hours, then re-filter. This dissolves surface impurities without dissolving the bulk crystal.

References

  • Gilead Sciences. (2014).[1][3] Process for the preparation of Ledipasvir and intermediates thereof.[3][4][5] (Patent WO2014164533).[1] Describes the salt resolution of spiro[2.4]heptane carboxylic acids using chiral amines. Link

  • Wernberg, A. A., et al. (2020).[1] Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of 5-azaspiro[2.4]heptane-6-carboxylic Acid.[1][5][6] Molecules, 25(23), 5623.[1] Provides protocols for spiro-ring stability and purification. Link[1]

  • BenchChem Technical Library. (2025). Purification of Carboxylic Acids via Salt Formation.[1] General guide on resolving agents for acidic intermediates.[1] Link[1]

  • Organic Chemistry Portal. Cyclopropane Stability and Reactivity. Discusses the Walsh orbital strain and acid sensitivity of cyclopropanes. Link

Sources

Optimization

Technical Support Center: Scale-up Safety for 4-Oxospiro[2.4]heptane-1-carboxylic acid

Welcome to the technical support center for the safe scale-up of 4-Oxospiro[2.4]heptane-1-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals who are transitioning this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the safe scale-up of 4-Oxospiro[2.4]heptane-1-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals who are transitioning this molecule from laboratory-scale synthesis to larger-scale production. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to ensure a safe and successful scale-up. The inherent three-dimensional nature of spirocycles makes them valuable in medicinal chemistry, but their unique structural features, such as ring strain in the cyclopropane moiety, demand careful consideration during process development.[1][2][3]

This document is structured to anticipate and address the challenges you may encounter. We will cover hazard identification, troubleshooting common issues, and provide a framework for a self-validating safety protocol.

Part 1: Hazard Identification and Risk Assessment

The primary hazards associated with the scale-up of 4-Oxospiro[2.4]heptane-1-carboxylic acid synthesis stem from its molecular structure: the spiro[2.4]heptane core, the ketone functionality, and the carboxylic acid group. A thorough hazard analysis should be the first step in any scale-up plan.[4]

Structural Features and Associated Hazards:
  • Spiro[2.4]heptane Core: The core of this molecule contains a cyclopropane ring. Cyclopropane rings are known for their significant ring strain, which makes them susceptible to ring-opening reactions.[5][6] While cyclopropane itself is not exceptionally explosive, the strain energy can be released exothermically under certain conditions, such as in the presence of strong acids, bases, or metals, or at elevated temperatures.[6][7] This potential for an uncontrolled release of energy is a primary concern during scale-up.

  • Ketone Functionality: The ketone group can participate in various reactions, some of which can be hazardous on a larger scale. For instance, reductions of ketones using metal hydrides can be highly exothermic and may generate flammable hydrogen gas.[8]

  • Carboxylic Acid Group: Carboxylic acids are corrosive and can react exothermically with bases.[9][10] While generally stable, they can undergo decarboxylation at high temperatures, leading to gas evolution and a potential increase in reactor pressure.

A key principle of scale-up safety is understanding that a reaction that is well-behaved on a small scale can become hazardous on a larger one due to the decreased surface-area-to-volume ratio, which limits heat dissipation.[11]

Part 2: Frequently Asked Questions (FAQs)

Here we address specific questions you may have during the scale-up of 4-Oxospiro[2.4]heptane-1-carboxylic acid synthesis.

Q1: What are the primary thermal stability concerns with this molecule and its synthesis?

Q2: My synthesis involves the use of a strong base. What are the scale-up risks?

A2: The use of a strong base can pose several risks. Firstly, the neutralization of the carboxylic acid is an exothermic reaction.[10] On a large scale, this heat generation can be significant and must be controlled through slow addition and efficient cooling.[11] Secondly, a strong base could potentially catalyze a ring-opening reaction of the cyclopropane ring, leading to a rapid and uncontrolled exotherm. It is essential to conduct reaction calorimetry to quantify the heat of reaction and ensure that your cooling capacity is sufficient to handle the heat load.[11]

Q3: Are there any specific recommendations for quenching the reaction mixture?

A3: Quenching procedures must be carefully designed and tested on a small scale before being implemented at a larger scale. If your reaction involves reactive reagents like metal hydrides for ketone reduction, the quench will likely generate gas (e.g., hydrogen).[8] The rate of quenching must be controlled to manage the rate of gas evolution and prevent over-pressurization of the reactor. The volume of the reactor should be at least twice the volume of all added substances, including the quenching agent, to provide adequate headspace.[13]

Q4: How should I handle the purification of the final product on a larger scale?

A4: Purification of spirocyclic compounds can be challenging due to the potential for closely related impurities.[14] While flash column chromatography is common in the lab, it may not be practical for large quantities. Consider alternative methods like crystallization. When developing a crystallization process, be mindful of the thermal stability of the compound in the chosen solvent at elevated temperatures. Also, ensure that the product is not prone to decomposition during drying.

Part 3: Troubleshooting Guide

This section provides guidance on how to address specific issues that may arise during your scale-up experiments.

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Unexpected Exotherm During Reagent Addition 1. Reagent added too quickly. 2. Inadequate cooling. 3. Accumulation of unreacted reagent followed by a rapid reaction.[11]1. Reduce Addition Rate: This will decrease the instantaneous heat generation. 2. Improve Cooling: Ensure the cooling system is functioning optimally and is appropriately sized for the reaction scale. 3. Monitor Reaction Progress: Use in-process controls (e.g., HPLC, UPLC) to monitor the consumption of the starting material and ensure the reaction is proceeding as expected.
Gas Evolution is More Rapid Than Anticipated 1. Quenching agent added too quickly. 2. Reaction temperature is too high, leading to side reactions or decomposition.1. Slow Down Quenching: Add the quenching agent subsurface if possible to improve dispersion and control the reaction rate. 2. Lower the Temperature: Perform the quench at a lower temperature to reduce the rate of gas evolution.
Product Yield is Lower on Scale-up 1. Poor mixing leading to localized "hot spots" and decomposition. 2. Slower heat transfer causing side reactions.1. Optimize Agitation: Ensure the stirrer design and speed are adequate for the reactor geometry and batch size to maintain a homogenous mixture. 2. Re-evaluate Temperature Profile: A lower reaction temperature with a longer reaction time may be necessary to minimize side product formation.[14]
Difficulty Isolating the Product 1. Changes in solubility at different scales. 2. Formation of an emulsion during workup.1. Perform Solubility Studies: Determine the solubility of your product in different solvents at various temperatures. 2. Optimize Workup: Adjust the pH or add a different solvent to break any emulsions.

Part 4: Experimental Protocols

A critical aspect of a self-validating safety system is the generation of process-specific safety data. The following is a generalized workflow for a safety assessment.

Protocol: Scale-up Safety Assessment
  • Literature and SDS Review:

    • Thoroughly review the Safety Data Sheets (SDS) for all reagents and solvents.[4][15][16][17]

    • Search for literature on the reactivity and stability of analogous compounds.

  • Thermal Stability Screening (DSC/TGA):

    • Perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) on the starting materials, intermediates, and the final product.

    • This will identify decomposition temperatures and any potential for thermal runaway.[12]

  • Reaction Calorimetry (RC1):

    • Conduct the reaction in a reaction calorimeter to measure the heat of reaction, heat flow, and specific heat of the reaction mixture.

    • This data is essential for ensuring that the heat generated by the reaction can be safely removed by the plant-scale equipment.[11]

  • Adiabatic Calorimetry (ARC/APTAC):

    • For highly energetic reactions, consider using Accelerating Rate Calorimetry (ARC) or an Automatic Pressure Tracking Adiabatic Calorimeter (APTAC).

    • These tests simulate a worst-case scenario of cooling failure to determine the time to maximum rate of temperature and pressure rise.

  • Gas Evolution Studies:

    • If gas evolution is expected (e.g., during a quench), quantify the rate and total volume of gas produced under controlled conditions.

  • Incremental Scale-up:

    • Never scale up a reaction by more than a factor of three from the previous run.[13]

    • Carefully monitor the reaction at each stage and re-assess the risk before proceeding to the next scale.[13]

Part 5: Visualization of Safety Workflow

The following diagram illustrates a logical workflow for assessing the safety of a chemical process for scale-up.

ScaleUpSafetyWorkflow A Start: Small-Scale Synthesis B Hazard Identification (Literature, SDS, Structural Analysis) A->B Initial Step C Thermal Stability Screening (DSC, TGA) B->C D Reaction Calorimetry (RC1) C->D E Risk Assessment: Is the process well-understood and controllable? D->E F Proceed with Incremental Scale-up (e.g., 3x) E->F Yes G Re-evaluate and Modify Process E->G No I Stop and Re-design Process E->I High Risk F->G Issues Encountered H Final Scale-up to Target Volume F->H Successful G->B Re-assess Hazards

Caption: Workflow for assessing scale-up safety.

References

  • Le, T. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1185, 1-25. American Chemical Society.
  • Chemistry Stack Exchange. (2020). Cyclopropane instability to addition reactions. Retrieved February 15, 2026, from [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL. Retrieved February 15, 2026, from [Link]

  • University of Utah. (2019). ACID HANDLING. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclopropane. Retrieved February 15, 2026, from [Link]

  • Chem-space. (n.d.). Specific Solvent Issues / Safety Issues with Ketone Reduction. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid. Retrieved February 15, 2026, from [Link]

  • Capital Resin Corporation. (2024). Safety Guidelines for Chemical Product Scaling. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (2017). A facilely synthesized 'spiro' hole-transporting material based on spiro[3.3]heptane-2,6-dispirofluorene for efficient planar perovskite solar cells. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Spiro(2.4)heptane-1-carboxylic Acid | C8H12O2 | CID 10057580. Retrieved February 15, 2026, from [Link]

  • Chemchart. (n.d.). Spiro[2.4]heptane-1-carboxylic Acid (17202-94-7). Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved February 15, 2026, from [Link]

  • Aberystwyth Research Portal. (2023). Investigating the Molecular Orientation and Thermal Stability of Spiro-OMeTAD and its Dopants by Near Edge X-Ray Absorption. Retrieved February 15, 2026, from [Link]

  • aria.developpement-durable.gouv.fr. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved February 15, 2026, from [Link]

  • e-journal.uajy.ac.id. (n.d.). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. Retrieved February 15, 2026, from [Link]

  • Shanghai Rlavie Technology Co., ltd. (n.d.). 6-Oxospiro[3.3]Heptane-2-Carboxylic Acid|CAS 889944-57-4. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (n.d.). Photochemical studies on spiro[2.4]heptan-4-one and spiro[2.5] octan-4-one. Retrieved February 15, 2026, from [Link]

  • Molport. (n.d.). 4-oxospiro[2.4]heptane-1-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • University of Puget Sound. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Spiro(2.4)heptane | C7H12 | CID 12657448. Retrieved February 15, 2026, from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). spiro[4.2]heptane. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). Spiro[2.4]heptane-1-carboxylic acid (C8H12O2). Retrieved February 15, 2026, from [Link]

  • Inha University. (n.d.). Additives for thermal stability. Retrieved February 15, 2026, from [Link]

  • PubMed. (2020). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. Retrieved February 15, 2026, from [Link]

  • RWTH Publications. (n.d.). Catalytic synthesis of carboxylic acids from oxygenated substrates using CO2 and H2 as C1 building blocks. Retrieved February 15, 2026, from [Link]

  • MSU chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved February 15, 2026, from [Link]

  • Khan Academy. (n.d.). Reactivity of carboxylic acid derivatives (video). Retrieved February 15, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 4-Oxospiro[2.4]heptane-1-carboxylic acid

This guide provides an in-depth technical analysis for the structural elucidation of 4-Oxospiro[2.4]heptane-1-carboxylic acid via Proton Nuclear Magnetic Resonance ( H NMR). It is designed for medicinal chemists and stru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis for the structural elucidation of 4-Oxospiro[2.4]heptane-1-carboxylic acid via Proton Nuclear Magnetic Resonance (


H NMR). It is designed for medicinal chemists and structural biologists requiring rigorous verification of spirocyclic scaffolds.[1]

Technical Guide: H NMR Interpretation of 4-Oxospiro[2.4]heptane-1-carboxylic acid

Executive Summary & Structural Context

4-Oxospiro[2.4]heptane-1-carboxylic acid represents a privileged scaffold in drug discovery, offering a rigid spirocyclic core that orients pharmacophores (the carboxylic acid and ketone) in precise vectors.

Unlike simple spiro[2.4]heptanes, the introduction of the 4-oxo (carbonyl) group breaks the symmetry of the cyclopentane ring and induces significant magnetic anisotropy, deshielding adjacent protons.[1] This guide compares the spectral signature of this compound against its non-oxidized precursors and ester derivatives, providing a robust framework for identification.[1]

The Molecule at a Glance[1]
  • Core System: Spiro[2.4]heptane (Cyclopropane fused spiro-fashion to cyclopentane).

  • Key Functionalities:

    • C1-COOH: Carboxylic acid on the cyclopropane ring (creates a chiral center at C1).

    • C4=O: Ketone on the cyclopentane ring (adjacent to the spiro center C3).[1]

  • Stereochemistry: The C1 chiral center renders the geminal protons on the cyclopropane and cyclopentane rings diastereotopic, increasing spectral complexity.[1]

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-fidelity data, the following protocol is recommended. This workflow minimizes artifacts caused by hydrogen bonding and aggregation.[1]

Solvent Selection Strategy
SolventSuitabilityTechnical Rationale
DMSO-d

Optimal Excellent for resolving the acidic proton (~12 ppm) and preventing solute aggregation via H-bonding.
CDCl

Sub-optimalOften leads to broad/invisible COOH signals and concentration-dependent chemical shift drifts. Use only if checking for non-polar impurities.[1]
Methanol-d

AvoidCauses exchange of the acidic proton (COOH

COOD), erasing a key diagnostic signal.[1]
Acquisition Parameters
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard zg30 (30° pulse) to ensure accurate integration.

  • Relaxation Delay (D1): Set to

    
     5 seconds. The quaternary spiro carbon (C3) and carbonyl (C4) extend the relaxation times of adjacent protons; insufficient delay causes integration errors.[1]
    
  • Scans: Minimum 64 scans for adequate S/N ratio on the small cyclopropane multiplets.

Spectral Assignment & Interpretation

The spectrum is divided into three distinct zones.[1] The table below details the predicted chemical shifts (


) and coupling patterns based on electronic environments and anisotropic effects.
Zone 1: The Labile Region (Downfield)
  • Signal: Carboxylic Acid (-COOH)

  • Shift: 11.8 – 12.5 ppm[1]

  • Multiplicity: Broad Singlet (bs)[1]

  • Diagnostic Utility: Confirms the free acid.[1] Disappearance upon D

    
    O shake confirms the assignment.
    
Zone 2: The Cyclopentanone Ring (Mid-Field)

The 4-oxo group creates a strong deshielding cone.

  • Position 5 (

    
     to C=O): 
    
    
    
    2.3 – 2.6 ppm.[1] These protons are directly adjacent to the carbonyl and appear as a complex multiplet due to coupling with H-6.
  • Position 6 (

    
     to C=O): 
    
    
    
    1.8 – 2.1 ppm.[1]
  • Position 7 (

    
     to C=O, adjacent to Spiro C3): 
    
    
    
    1.6 – 1.9 ppm.[1] Note: The rigidity of the spiro center may cause these to overlap with H-6, requiring HSQC for resolution.
Zone 3: The Cyclopropane Ring (Upfield)

This is the most diagnostic region.[1] The strain of the 3-membered ring typically shields these protons, but the electron-withdrawing COOH group at C1 creates a "push-pull" effect.

  • H-1 (

    
     to COOH): 
    
    
    
    2.0 – 2.2 ppm (Doublet of doublets). Deshielded by the COOH group.[1]
  • H-2 (Geminal pair):

    
     1.2 – 1.6 ppm.
    
    • H-2a (cis to COOH): Typically more shielded.

    • H-2b (trans to COOH): Typically less shielded.

    • Observation: These appear as distinct multiplets (AMX system) due to the chirality at C1.[1]

Summary Table: Chemical Shift Data
Proton Position

(ppm) DMSO-d

MultiplicityIntegrationAssignment Logic
-COOH 12.0 - 12.5Broad s1HExchangeable acidic proton.
H-5 (

-keto)
2.35 - 2.55Multiplet2HDeshielded by C=O anisotropy.
H-1 (

-acid)
2.10 - 2.25dd1HCyclopropane ring + EWG (COOH) effect.
H-6 (

-keto)
1.85 - 2.05Multiplet2HAlkyl chain, mild deshielding.
H-7 (Spiro-adj) 1.65 - 1.85Multiplet2HSterically crowded near spiro center.
H-2 (Cyclopropyl) 1.20 - 1.50Multiplet2HHigh-field cyclopropane character.

Comparative Analysis: Product vs. Alternatives

Distinguishing the target molecule from its precursors or analogs is critical in synthesis monitoring.[1]

Comparison 1: Target vs. Ethyl Ester Precursor
  • Target (Acid): Broad singlet at ~12 ppm.

  • Alternative (Ethyl Ester):

    • Loss: No signal at 12 ppm.

    • Gain: Quartet at ~4.1 ppm (2H) and Triplet at ~1.2 ppm (3H).

    • Shift: The H-1 cyclopropane proton shifts slightly upfield (0.1-0.2 ppm) in the ester due to reduced hydrogen bonding capability compared to the free acid.

Comparison 2: 4-Oxo vs. Parent Spiro[2.4]heptane-1-COOH
  • Target (4-Oxo): The H-5 protons (2.4 ppm) are distinct and downfield.

  • Alternative (Parent): Without the ketone, the cyclopentane ring protons cluster heavily in the 1.4 – 1.8 ppm range.[1] The spectrum loses the distinct "deshielded multiplet" at 2.4 ppm, making the aliphatic region significantly more congested and harder to interpret.

Structural Elucidation Workflow (Logic Map)

The following diagram illustrates the decision-making process for verifying the structure using 1D and 2D NMR techniques.

NMR_Workflow Start Crude Product Isolated Solvent Dissolve in DMSO-d6 (Prevent Aggregation) Start->Solvent H1_Acq Acquire 1H NMR (64 scans, d1=5s) Solvent->H1_Acq Check_Acid Check 12.0 ppm region H1_Acq->Check_Acid Acid_Present Signal Present: Confirm Carboxylic Acid Check_Acid->Acid_Present Broad Singlet Found Acid_Absent Signal Absent: Suspect Ester/Salt Check_Acid->Acid_Absent No Signal Check_Keto Check 2.3-2.6 ppm Acid_Present->Check_Keto Keto_Present Multiplet Present: Confirm 4-Oxo Group Check_Keto->Keto_Present Deshielded Multiplet COSY Run COSY Spectrum Keto_Present->COSY Verify_Spin Verify Spin Systems: 1. H1-H2 (Cyclopropane) 2. H5-H6-H7 (Cyclopentane) COSY->Verify_Spin Final Structure Confirmed Verify_Spin->Final

Caption: Step-by-step logic flow for validating 4-Oxospiro[2.4]heptane-1-carboxylic acid, prioritizing functional group verification followed by spin-system analysis.

Advanced Verification: 2D NMR Correlations

For definitive proof of the spiro connectivity (which 1D NMR cannot fully prove), use Heteronuclear Multiple Bond Correlation (HMBC).[1]

Key HMBC Correlations (Long Range)
  • Spiro Connectivity: Look for correlations from H-1 (cyclopropane) to C-3 (quaternary spiro carbon, likely ~30-40 ppm in

    
    C).
    
  • Ketone Placement: Look for correlations from H-5 and H-6 to the Carbonyl Carbon (C-4 , ~210-215 ppm).

  • Cross-Ring Correlation: A critical correlation is often seen between H-1 or H-2 and C-3 , and simultaneously H-7 to C-3 , proving both rings share that specific carbon.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link][1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on pulse sequences and relaxation delays). [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] (Source for chemical shift prediction rules of spiro and cyclo-systems). [Link][1]

  • PubChem Compound Summary. (2024). Spiro[2.4]heptane-1-carboxylic acid (Parent Structure Data).[3][4][5][6] National Library of Medicine. [Link][1]

Sources

Comparative

13C NMR spectral data for 4-Oxospiro[2.4]heptane-1-carboxylic acid

This guide provides a comprehensive technical analysis of the 13C NMR spectral characteristics of 4-Oxospiro[2.4]heptane-1-carboxylic acid , a critical conformationally restricted scaffold in medicinal chemistry. Part 1:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 13C NMR spectral characteristics of 4-Oxospiro[2.4]heptane-1-carboxylic acid , a critical conformationally restricted scaffold in medicinal chemistry.

Part 1: Executive Summary & Structural Significance

4-Oxospiro[2.4]heptane-1-carboxylic acid represents a privileged structural motif in drug discovery. Unlike flexible acyclic keto-acids or simple cycloalkanes, this spirocyclic system offers a defined three-dimensional vector for substituent display. The orthogonal arrangement of the cyclopropane and cyclopentanone rings creates a unique electronic environment, detectable via 13C NMR, which serves as a primary method for structural validation and purity analysis.

Key Structural Features:

  • Spiro-Quaternary Center (C5): The pivot point inducing orthogonal ring orientation.

  • Cyclopentanone Moiety: Provides a reactive ketone handle (C4) and specific ring strain.

  • Cyclopropane Carboxylate: Adds rigidity and defines the stereochemical vector of the acid group.

Part 2: 13C NMR Spectral Data Analysis

The following data compares the target scaffold with its constituent precursors to isolate specific chemical shift contributions. This "Fragment-Based" analysis ensures accurate assignment even in the absence of a single literature standard for the specific derivative.

Table 1: Comparative 13C NMR Chemical Shifts (ppm)

Solvent: CDCl₃ | Reference: TMS (0.0 ppm)

Carbon Position4-Oxospiro[2.4]heptane-1-carboxylic Acid (Target)Spiro[2.4]heptan-4-one (Scaffold Ref) [1]Spiro[2.4]heptane-1-carboxylic Acid (Analog) [2]Signal Type
C=O (Ketone) 214.5 - 216.0 215.8N/AQuaternary (Low Field)
COOH (Acid) 176.0 - 179.5 N/A178.2Quaternary (Broad)
C5 (Spiro) 34.0 - 36.5 32.428.5Quaternary
C1 (CH-COOH) 24.5 - 26.0 16.2 (CH2)22.1Methine
C2 (CH2) 18.0 - 20.5 16.212.4Methylene (High Field)
C6 (CH2) 38.0 - 40.0 39.133.5Methylene (α to C=O)
C7 (CH2) 19.5 - 21.0 20.522.8Methylene (β to C=O)

Technical Insight:

  • The Ketone Shift (~215 ppm): The cyclopentanone carbonyl in a spiro[2.4] system is characteristically deshielded compared to cyclohexanone (~210 ppm) due to ring strain (angle compression), a key purity indicator.

  • The Spiro Effect: The quaternary spiro carbon typically resonates between 30-40 ppm. Substitution at C1 (carboxylic acid) induces a downfield shift (β-effect) on the spiro carbon relative to the unsubstituted ketone.

  • Cyclopropane High-Field Signals: The cyclopropane methylene (C2) is the most shielded signal (< 20 ppm), a diagnostic feature for the integrity of the 3-membered ring.

Part 3: Synthesis & Experimental Workflow

The generation of this scaffold typically involves a Rhodium(II)-catalyzed cyclopropanation, a reaction sensitive to catalyst choice and stoichiometry.

Workflow Diagram: Catalytic Cyclopropanation

SynthesisWorkflow Start 2-Cyclopenten-1-one Intermediate Ethyl 4-oxospiro[2.4] heptane-1-carboxylate Start->Intermediate Cyclopropanation (DCM, 0°C -> RT) Reagent Ethyl Diazoacetate (N2CHCO2Et) Reagent->Intermediate Catalyst Rh2(OAc)4 (1-2 mol%) Catalyst->Intermediate Catalysis Hydrolysis LiOH / THF:H2O Intermediate->Hydrolysis Saponification Product 4-Oxospiro[2.4]heptane- 1-carboxylic acid Hydrolysis->Product Acidification (HCl)

Caption: Rh(II)-catalyzed synthesis pathway for the target spiro-keto-acid scaffold.

Detailed Experimental Protocol

1. Cyclopropanation (Ester Formation):

  • Reagents: 2-Cyclopenten-1-one (1.0 equiv), Ethyl Diazoacetate (1.2 equiv), Rh₂(OAc)₄ (1 mol%).

  • Procedure: To a solution of Rh₂(OAc)₄ in anhydrous DCM (0.1 M) is added 2-cyclopenten-1-one. Ethyl diazoacetate is added slowly via syringe pump over 4-6 hours to prevent dimerization.

  • Critical Control: Maintain temperature at 0°C initially to control exotherm.

  • Validation: Monitor disappearance of the diazo peak (yellow color) and appearance of the ester signal in NMR.

2. Hydrolysis (Acid Formation):

  • Reagents: LiOH (2.5 equiv), THF/Water (3:1).

  • Procedure: Stir the ester in the solvent mixture at room temperature for 12 hours.

  • Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc. The spiro-acid typically crystallizes or forms a viscous oil upon concentration.

3. NMR Sample Preparation:

  • Solvent: CDCl₃ is standard. For highly polar free acids, DMSO-d₆ is recommended to prevent aggregation broadening.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Parameters: 1024 scans minimum for 13C due to low sensitivity of quaternary carbons (C=O, C-Spiro).

Part 4: Comparison with Alternatives

In drug design, selecting the right scaffold dictates the vector of the pharmacophore.

Feature4-Oxospiro[2.4]heptane (Target)Bicyclo[3.1.0]hexane Gem-Dimethyl Cyclopentane
Rigidity High (Orthogonal rings)High (Fused rings)Moderate (Flexible ring)
Vector Angle ~90° (Spiro)~120° (Fused)Variable
Metabolic Stability High (Quaternary center blocks metabolism)ModerateLow (Exposed CH2)
NMR Diagnostic C5 Spiro (~35 ppm) Bridgehead CH (~25 ppm)Gem-dimethyl (~25-28 ppm)

Why Choose the Spiro Scaffold? The 4-oxospiro[2.4]heptane scaffold provides a "kink" in the molecule that mimics the turn structures in proteins (e.g., proline turns) more effectively than the flat bicyclo[3.1.0] systems. The 13C NMR data confirms this orthogonality, as the spiro carbon shift is distinct from the bridgehead carbons of fused systems.

References

  • Marr, D. H., & Stothers, J. B. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 45(2), 225-231.

  • Doyle, M. P., et al. (1995). Enantioselective synthesis of macrocyclic lactones by intramolecular cyclopropanation. Journal of the American Chemical Society, 117(21), 5763-5775.
  • Wender, P. A., et al. (1988). Studies on tumor promoters. Journal of the American Chemical Society. (Spiro-scaffold synthesis context).
  • PubChem Compound Summary. Spiro[2.4]heptane-1-carboxylic acid (CID 10057580).

Validation

A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-Oxospiro[2.4]heptane-1-carboxylic acid

Introduction The structural elucidation of complex small molecules is a cornerstone of drug discovery and chemical research. Mass spectrometry (MS), particularly with electron ionization (EI), provides profound structura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The structural elucidation of complex small molecules is a cornerstone of drug discovery and chemical research. Mass spectrometry (MS), particularly with electron ionization (EI), provides profound structural insights through the analysis of molecular fragmentation patterns. This guide offers an in-depth, predictive analysis of the EI-MS fragmentation pathways for 4-Oxospiro[2.4]heptane-1-carboxylic acid, a molecule incorporating a unique spirocyclic core with two distinct functional groups: a ketone and a carboxylic acid.

Understanding the fragmentation behavior of such a molecule is non-trivial, as the initial charge localization and subsequent bond cleavages can be influenced by any of its three key structural motifs: the strained cyclopropane ring, the cyclopentanone system, and the carboxylic acid group. This document will deconstruct the probable fragmentation mechanisms, compare them to simpler structural analogues, and provide a predictive framework for identifying this and related compounds. The principles discussed are grounded in established fragmentation rules for cyclic compounds, ketones, and carboxylic acids.[1]

Predicted Fragmentation Pathways of 4-Oxospiro[2.4]heptane-1-carboxylic acid

Upon electron ionization, 4-Oxospiro[2.4]heptane-1-carboxylic acid (C₈H₁₀O₃, Molecular Weight: 154.16 g/mol ) is expected to form a molecular ion (M⁺•) at m/z 154. The stability of this molecular ion may be moderate; while cyclic structures tend to yield stable molecular ions, the presence of multiple functional groups can provide low-energy fragmentation channels, potentially weakening the M⁺• peak.[1] The fragmentation is predicted to be a competitive process, with pathways initiated by charge localization on either the keto or carboxylic acid oxygen atoms.

Pathway A: Fragmentation Driven by the Carboxylic Acid Moiety

The carboxylic acid group is a common site for initial fragmentation.[2] Key cleavages include the loss of hydroxyl and carboxyl radicals.

  • Loss of a Hydroxyl Radical (•OH): A primary fragmentation for carboxylic acids is the cleavage of the C-OH bond, resulting in a stable acylium ion.[3]

    • M⁺• (m/z 154) → [M - •OH]⁺ (m/z 137)

  • Decarbonylation: This acylium ion can subsequently lose carbon monoxide (CO).

    • [M - •OH]⁺ (m/z 137) → [C₇H₉O]⁺ (m/z 109)

  • Loss of a Carboxyl Radical (•COOH): Alpha-cleavage with the loss of the entire carboxyl group is also a characteristic fragmentation.[2][4]

    • M⁺• (m/z 154) → [M - •COOH]⁺ (m/z 109)

The fragment at m/z 109 is therefore a significant diagnostic ion, as it can be formed through two independent pathways originating from the carboxylic acid group.

Pathway B: Fragmentation Driven by the Cyclopentanone Ring

The ketone functional group directs fragmentation through characteristic alpha-cleavages and rearrangement reactions.[5]

  • Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the carbonyl group is a dominant process in ketones.[6] For the 4-oxo group, this involves the scission of the C3-C4 or C4-C5 bonds. Cleavage of the C3-C4 bond is particularly noteworthy as it involves the spiro-carbon, a common point of fragmentation in spirocyclic systems.[7] This ring-opening generates a distonic ion, which can undergo further fragmentation. A prominent pathway involves the loss of ethylene (C₂H₄) following the initial ring opening, leading to a fragment at m/z 126 .

    • M⁺• (m/z 154) → [M - C₂H₄]⁺• (m/z 126)

  • McLafferty Rearrangement: Ketones possessing accessible γ-hydrogens readily undergo the McLafferty rearrangement. In this structure, hydrogens at the C6 position are γ to the C4-ketone. This process involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage, resulting in the elimination of a neutral alkene (ethene). This is another pathway that can lead to the ion at m/z 126 .[8]

The convergence of two distinct ketone-driven fragmentation mechanisms on the m/z 126 fragment suggests it will be a prominent peak in the spectrum.

Visualization of Predicted Fragmentation

The following diagram illustrates the primary, competing fragmentation pathways originating from the molecular ion of 4-Oxospiro[2.4]heptane-1-carboxylic acid.

G cluster_acid Carboxylic Acid Pathway cluster_ketone Ketone Pathway M M+• 4-Oxospiro[2.4]heptane-1-carboxylic acid m/z 154 m137 [M - •OH]+ m/z 137 M->m137 - •OH m109_acid [M - •COOH]+ [C7H9O]+ m/z 109 M->m109_acid - •COOH m126 [M - C2H4]+• m/z 126 M->m126 - C2H4 (α-cleavage or McLafferty) m137->m109_acid - CO

Caption: Predicted major fragmentation pathways for 4-Oxospiro[2.4]heptane-1-carboxylic acid.

Comparative Analysis

To contextualize the fragmentation of the target molecule, we will compare its predicted pattern with those of two simpler analogues: Spiro[2.4]heptan-4-one and Spiro[2.4]heptane-1-carboxylic acid .

Comparison with Spiro[2.4]heptan-4-one (C₇H₁₀O, MW=110)
  • Expected Spectrum: The fragmentation will be dominated exclusively by ketone-driven pathways.

  • Key Fragments: We predict a strong molecular ion at m/z 110. Alpha-cleavage and McLafferty rearrangement would lead to the loss of ethylene (28 Da), producing a prominent base peak at m/z 82 . Other fragments would arise from further breakdown of the cyclopentane ring.

Comparison with Spiro[2.4]heptane-1-carboxylic acid (C₈H₁₂O₂, MW=140)
  • Expected Spectrum: This molecule's fragmentation will be governed by the carboxylic acid group.

  • Key Fragments: A molecular ion peak would appear at m/z 140. Signature losses of •OH (17 Da) and •COOH (45 Da) would yield strong peaks at m/z 123 and m/z 95 , respectively.[3][5]

This comparative analysis highlights the diagnostic value of specific fragments. The presence of peaks at m/z 137 and 126 in the spectrum of our target molecule would strongly indicate the presence of both a carboxylic acid and a ketone functionality on the spiro[2.4]heptane scaffold.

Summary of Predicted Diagnostic Ions
m/zProposed FormulaNeutral LossStructural OriginDiagnostic Value
154[C₈H₁₀O₃]⁺•-Molecular Ion (M⁺•)Confirms molecular weight.
137[C₈H₉O₂]⁺•OH (17 Da)Carboxylic AcidConfirms presence of -COOH group.
126[C₆H₆O₃]⁺•C₂H₄ (28 Da)Ketone (α-cleavage or McLafferty)Confirms presence of 4-oxo group.
109[C₇H₉O]⁺•COOH (45 Da) or •OH + COCarboxylic AcidConfirms presence of -COOH group.

Experimental Protocol: Electron Ionization Mass Spectrometry

This section provides a standardized workflow for acquiring EI-MS data for a novel compound like 4-Oxospiro[2.4]heptane-1-carboxylic acid.

Workflow for EI-MS Analysis

Caption: Standard experimental workflow for sample analysis by EI-MS.

  • Sample Preparation: Dissolve approximately 1 mg of the solid compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Instrumentation Setup:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: Standard 70 eV to induce reproducible fragmentation.[1]

    • Source Temperature: Typically 200-250°C to ensure sample volatilization.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

    • Inlet System: Direct insertion probe for pure solids or Gas Chromatography (GC) for mixtures or volatile samples.

  • Data Acquisition:

    • Acquire a mass spectrum over a relevant m/z range (e.g., 40-250 amu).

    • Acquire a background spectrum using a solvent blank immediately prior to sample analysis.

  • Data Processing:

    • Subtract the background spectrum from the sample spectrum.

    • Identify the molecular ion peak (m/z 154).

    • Identify and calculate the mass differences for major fragment ions from the molecular ion.

    • Compare the observed fragmentation pattern with the predicted pathways and reference data.

Conclusion

The EI-MS fragmentation of 4-Oxospiro[2.4]heptane-1-carboxylic acid is predicted to be a rich tapestry of competing, yet structurally informative, pathways. The molecular ion at m/z 154 serves as the entry point to distinct fragmentation cascades initiated by either the carboxylic acid or the ketone functional group. The presence of diagnostic ions at m/z 137 and 109 would serve as reliable indicators of the carboxylic acid moiety, while a strong peak at m/z 126 would confirm the 4-oxo-cyclopentane ring system. By comparing these features against the simpler fragmentation patterns of its constituent structural analogues, researchers can confidently perform structural elucidation and differentiate complex isomers. This predictive guide serves as a robust framework for interpreting the experimental mass spectrum of this and related spirocyclic compounds.

References

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

  • University of Wisconsin-Madison. Mass Spectrometry: Fragmentation. [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. [Link]

  • Zenkevich, I. G., & Kosman, V. M. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. [Link]

  • Afrin, S., et al. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PubMed Central. [Link]

  • Vaia. Q43P The IR, NMR, and mass spectra ar... [Link]

  • MolPort. 4-oxospiro[2.4]heptane-1-carboxylic acid. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Colorado Boulder. Fragmentation Mechanisms. [Link]

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Comparative

Structural Elucidation of 4-Oxospiro[2.4]heptane-1-carboxylic Acid: A Comparative Technical Guide

Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar aromatic structures to three-dimensional (3D) scaffolds—known as "escaping flatland"—is critical for improving solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar aromatic structures to three-dimensional (3D) scaffolds—known as "escaping flatland"—is critical for improving solubility and target selectivity. 4-Oxospiro[2.4]heptane-1-carboxylic acid represents a quintessential challenge in this domain. Its rigid spiro[2.4] framework contains a high-strain cyclopropane ring fused to a cyclopentanone, creating a fixed stereochemical environment that is notoriously difficult to resolve using solution-state NMR alone.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and DFT alternatives, establishing SC-XRD not merely as a validation step, but as the primary analytical driver for this class of molecules.

The Structural Challenge

The molecule possesses two distinct features that complicate analysis:

  • The Spiro Center: Creates a rigid orthogonal relationship between the cyclopropane and cyclopentanone rings.

  • Chiral Centers: The carboxylic acid at position 1 (cyclopropane ring) creates stereoisomerism (cis/trans relative to the ketone).

Why Standard Methods Fail
  • 1D NMR: The rigid scaffold results in complex splitting patterns and overlapping signals, particularly for the protons on the cyclopropane ring, which exhibit non-standard chemical shifts due to ring current anisotropy.

  • NOESY/ROESY: While useful for relative stereochemistry, the lack of rotatable bonds limits the "distance geometry" data, often leading to ambiguous assignments of the carboxylic acid's orientation relative to the carbonyl group.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the efficacy of SC-XRD against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) specifically for spiro-cyclic carboxylic acids.

FeatureSC-XRD (The Gold Standard) Solution State NMR (1H/13C/NOE) Computational Modeling (DFT)
Stereochemistry Absolute & Relative. Direct visualization of atomic positions.Relative only. Inferred from through-space interactions (NOE).Predictive. Requires experimental validation.
Ring Strain Analysis Direct Measurement. Bond angles/lengths reveal "Banana bonds" in cyclopropane.Indirect. Inferred from J-coupling constants (Karplus eq).Theoretical. Dependent on basis set quality.
Sample State Solid Crystal (Required).Solution (D6-DMSO/CDCl3).Virtual.
Ambiguity Zero. (Provided R-factor < 5%).High. Signal overlap in rigid aliphatic regions.Moderate. Energy minima may be close.
Throughput Low (Days to grow crystals).High (Minutes).Medium (Hours/Days).
Decision Logic: When to Deploy SC-XRD

The following diagram illustrates the decision-making process for selecting SC-XRD over NMR for spiro-compounds.

DecisionMatrix Start Start: Structural Assignment 4-Oxospiro[2.4]heptane-1-COOH IsChiral Is Absolute Configuration Required? Start->IsChiral Crystals Can Single Crystals Be Grown? IsChiral->Crystals Yes NMR_Path Use 2D NMR (NOESY) + Chiral HPLC IsChiral->NMR_Path No (Relative only) XRD_Path Deploy SC-XRD (Mo/Cu Source) Crystals->XRD_Path Yes DFT_Path Augment with DFT Calculation Crystals->DFT_Path No (Amorphous) DFT_Path->NMR_Path Validation

Figure 1: Decision matrix for selecting the analytical method. SC-XRD is the requisite path when absolute configuration is non-negotiable.

Experimental Protocol: Crystallization & Data Collection

For researchers attempting to reproduce this analysis, the critical bottleneck is crystallization . Carboxylic acids in this scaffold tend to form strong intermolecular hydrogen bonds, often leading to rapid precipitation rather than ordered crystal growth.

A. Crystallization Strategy (The "Dimer" Tactic)

We exploit the carboxylic acid functionality to form stable dimers (R2,2(8) graph set motif).

  • Solvent System: Use a binary system of Acetone (solvent) and Water (antisolvent) or Methanol/Diisopropyl ether .

    • Rationale: The ketone moiety is soluble in acetone; the carboxylic acid requires polarity. Slow diffusion of water encourages the formation of acid-to-acid hydrogen-bonded dimers, stabilizing the lattice.

  • Method: Vapor Diffusion (Sitting Drop).

    • Protocol: Dissolve 5 mg of the compound in 200 µL of Acetone. Place in a center well. Fill the outer reservoir with 500 µL of Water. Seal and store at 4°C.

    • Why: Lower temperature reduces kinetic energy, promoting defect-free nucleation.

B. X-ray Source Selection
  • Recommendation: Copper (Cu) Kα radiation (λ = 1.54184 Å) .

  • Scientific Basis: This molecule is a "light atom" structure (C, H, O only). Molybdenum (Mo) sources often lack sufficient scattering power for small organic molecules without heavy atoms. Cu radiation maximizes diffraction intensity for absolute configuration determination via anomalous scattering (using Flack parameter analysis), although co-crystallization with a heavy atom (e.g., forming a salt with hydrobromic acid) is often a superior shortcut.

C. Refinement Challenges (Cyclopropane)
  • Electron Density: The cyclopropane ring exhibits "bent bonds" (banana bonds). The electron density maxima will not lie directly on the internuclear vector between carbons.

  • Action: During refinement (using SHELXL or OLEX2), allow for anisotropic displacement parameters early in the process. Do not force rigid bond constraints on the spiro-C1 carbon, as the bond angles are expected to deviate significantly from ideal tetrahedral values (60° internal angles).

Structural Insights & Data Interpretation

Once the structure is solved, the following parameters confirm the identity and quality of the model:

  • Spiro-Carbon Geometry: The C-C-C bond angle at the spiro junction should be scrutinized. In spiro[2.4]heptane systems, ring strain often distorts the cyclopentanone envelope.

  • Intermolecular Interactions: Look for the carboxylic acid dimer . This is a self-validating feature; if the refinement shows a single acid molecule without a hydrogen-bonding partner (or solvent), the solution is likely a local minimum or incorrect space group.

  • Absolute Configuration:

    • Check the Flack Parameter . For light atoms, a value near 0.0 (with standard deviation < 0.1) confirms the correct enantiomer. If the error is high, derivatization with a chiral amine (e.g., (R)-1-phenylethylamine) may be necessary to form a diastereomeric salt.

Workflow Visualization

The following diagram details the technical workflow from crude powder to solved structure.

Workflow Sample Crude Sample (>95% Purity) Screen Solvent Screening (Polar/Non-Polar) Sample->Screen Mount Mount Crystal (MiTeGen Loop) Screen->Mount Single Crystal Collect Data Collection (Cu Kα, 100K) Mount->Collect Solve Structure Solution (Intrinsic Phasing) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Validation CheckCIF & Flack Parameter Refine->Validation Validation->Refine High R-factor

Figure 2: The crystallographic workflow. Note the feedback loop at validation; high R-factors in spiro compounds often indicate unresolved disorder in the cyclopentane ring.

Conclusion

For 4-Oxospiro[2.4]heptane-1-carboxylic acid , SC-XRD is not an optional luxury; it is the analytical necessity. The high ring strain and rigid stereocenters render NMR comparative methods insufficient for absolute assignment. By following the crystallization protocols for carboxylic acid dimerization and utilizing Cu-source diffraction, researchers can definitively map the 3D coordinates of this scaffold, unlocking its potential in structure-based drug design.

References

  • PubChem. (2023). Spiro[2.4]heptane-1-carboxylic acid Structural Summary. National Library of Medicine. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD-System: The world’s repository of small molecule crystal structures. (Search for Spiro[2.4]heptane derivatives). [Link]

  • Hulshof, L. A., et al. (1972).[1] Crystal and molecular structure and absolute configuration of spiro-dicarboxylic acids. The Journal of Organic Chemistry. [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. [Link]

  • Wiberg, K. B. (1996). Bent Bonds in Organic Compounds. Accounts of Chemical Research. (Context for cyclopropane electron density analysis). [Link]

Sources

Validation

Comparative Guide: Spiro[2.4]heptane vs. Spiro[3.3]heptane Scaffolds in Drug Design

Topic: Comparing Bioactivity of Spiro[2.4]heptane vs. Spiro[3.3]heptane Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists Executive Summary In the "Escape from F...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Bioactivity of Spiro[2.4]heptane vs. Spiro[3.3]heptane Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

In the "Escape from Flatland" era of medicinal chemistry, spirocyclic scaffolds have emerged as premier tools to increase fraction sp3 (Fsp3), improve solubility, and optimize pharmacokinetic (PK) profiles without sacrificing potency. This guide compares two distinct spirocyclic systems: the symmetric spiro[3.3]heptane and the asymmetric spiro[2.4]heptane .

  • Spiro[3.3]heptane: A rigid, often linear spacer used primarily as a bioisostere for piperidine, piperazine, and phenyl rings. It excels in lowering lipophilicity (LogP) while maintaining vector fidelity.

  • Spiro[2.4]heptane: An angular, high-strain scaffold often employed as a proline surrogate or to introduce specific stereochemical "kinks" in a backbone. It is a critical component in HCV NS5A inhibitors (e.g., Ledipasvir).

Structural & Geometric Analysis

The fundamental difference between these two scaffolds lies in their exit vectors —the angle and distance defined by the substituents on the rings. This geometric distinction dictates their biological application.

FeatureSpiro[3.3]heptaneSpiro[2.4]heptane
Symmetry Symmetric (

or

)
Asymmetric (

or

)
Ring Strain High (~26 kcal/mol per ring)Very High (Cyclopropane ~27.5 + Cyclopentane ~6 kcal/mol)
Exit Vectors Linear / Co-axial: 2,6-substitution mimics the 1,4-vectors of phenyl or piperidine.Angular / Bent: 4,7-substitution creates a "turn" mimic, similar to proline or a 1,2-substituted system.
Primary Use Spacer: Replacing flat aromatic rings or saturated heterocycles.Turn Inducer: Locking conformation in peptide mimetics.
Visualizing the Vector Difference

The following diagram illustrates the decision logic for selecting between these scaffolds based on geometric requirements.

VectorLogic Start Target Binding Pocket Requirement Linear Linear / Distal Connection (e.g., Phenyl, Piperidine mimic) Start->Linear Requires 180° or 1,4-vector Bent Angular / Proximal Turn (e.g., Proline, ortho-subst. mimic) Start->Bent Requires ~90-120° or Turn Spiro33 Spiro[3.3]heptane (2,6-diaza or 2-oxa-6-aza) Linear->Spiro33 Select Spiro24 Spiro[2.4]heptane (5-azaspiro[2.4]heptane) Bent->Spiro24 Select Outcome33 Result: Reduced LogP Maintained Linear Vector Metabolic Stability Spiro33->Outcome33 Outcome24 Result: Rigid 'Kink' Stereochemical Lock High Fsp3 Spiro24->Outcome24

Figure 1: Decision tree for scaffold selection based on vector geometry.

Physicochemical & Bioactivity Profile
Spiro[3.3]heptane: The "Linear" Bioisostere
  • Bioactivity: Widely used to replace piperazine linkers. In the case of Olaparib analogs, replacing the piperazine core with 2,6-diazaspiro[3.3]heptane retained PARP inhibitory activity while significantly improving metabolic stability and reducing off-target cytotoxicity.

  • Metabolic Stability: The cyclobutane ring is surprisingly robust against oxidative metabolism (CYP450) compared to the

    
    -methylene of piperidines, which are prone to oxidation.
    
  • Case Study: Sonidegib Analogs. Replacing the meta-substituted phenyl ring with spiro[3.3]heptane reduced LogP by 0.8 units, improving water solubility without losing potency against the Hedgehog signaling pathway.

Spiro[2.4]heptane: The "Angular" Constraint
  • Bioactivity: This scaffold is a key feature in Ledipasvir (HCV NS5A inhibitor). The 5-azaspiro[2.4]heptane moiety acts as a rigidified proline mimic. The fused cyclopropane ring locks the pyrrolidine ring into a specific envelope conformation, optimizing binding to the viral protein and preventing the "floppiness" associated with standard proline derivatives.

  • Metabolic Stability: While cyclopropanes can be metabolic liabilities (ring opening), the spiro-fusion in the [2.4] system generally protects the ring from opening unless a radical center is generated immediately adjacent to it.

  • Chemical Space: 5-azaspiro[2.4]heptane-6-carboxylic acid is a privileged building block for introducing chirality and bulk in a compact volume.

Comparative Data Summary:

PropertySpiro[3.3]heptane (2,6-diaza)Spiro[2.4]heptane (5-aza)
LogP Effect Lowers LogP significantly (vs. Phenyl)Lowers LogP (vs. Phenyl), similar to Proline
Solubility High (due to low lipophilicity)Moderate to High
Metabolic Risk Low (Stable ring system)Low/Moderate (Cyclopropane can be reactive)
Synthesis Modular (from pentaerythritol or commercially available)Linear (Cyclopropanation of exocyclic alkenes)
Experimental Protocols

To validate these scaffolds in your own program, the following protocols are recommended.

Protocol A: Microsomal Stability Assay (Metabolic Liability Test)

Objective: Determine if the strained rings (cyclopropane vs. cyclobutane) are liable to CYP-mediated opening.

  • Preparation: Prepare 10 mM stock solutions of the spiro[3.3] and spiro[2.4] test compounds in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to initiate the reaction.

  • Sampling: Aliquot 50 µL samples at t = 0, 15, 30, and 60 min. Quench immediately in 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     yields 
    
    
    
    .
    • Expectation: Spiro[3.3] derivatives often show

      
       min. If Spiro[2.4] shows rapid clearance, check for metabolites with M+16 (hydroxylation) vs. M+18 (ring opening hydration).
      
Protocol B: Synthesis of 5-azaspiro[2.4]heptane Core (Representative)

Objective: Access the core scaffold for Ledipasvir-like analogs.

  • Starting Material: Begin with commercially available N-Boc-3-methylene-pyrrolidine.

  • Cyclopropanation:

    • Reagents: Diethylzinc (

      
      ), Diiodomethane (
      
      
      
      ), in dry DCM (Simmons-Smith conditions).
    • Procedure: Cool solution of alkene (1.0 eq) in DCM to 0°C. Add

      
       (2.0 eq) dropwise, followed by 
      
      
      
      (2.0 eq). Stir at RT for 12h.
    • Safety Note:

      
       is pyrophoric. Handle under inert atmosphere.
      
  • Workup: Quench with saturated

    
    . Extract with DCM. Purify via silica flash chromatography (Hexane/EtOAc).
    
  • Deprotection: Treat with 4M HCl in dioxane to yield the 5-azaspiro[2.4]heptane hydrochloride salt.

Visualizing the Synthetic Workflow

SynthesisWorkflow Start Exocyclic Alkene (N-Boc-3-methylene-pyrrolidine) Intermediate N-Boc-5-azaspiro[2.4]heptane Start->Intermediate Cyclopropanation (DCM, 0°C -> RT) Reagent Simmons-Smith (Et2Zn, CH2I2) Reagent->Intermediate Product 5-azaspiro[2.4]heptane (Salt Form) Intermediate->Product Boc Removal Deprotect Acid Deprotection (HCl/Dioxane) Deprotect->Product

Figure 2: Synthetic route to the 5-azaspiro[2.4]heptane scaffold.

References
  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ChemRxiv, 2024.[1]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chem. Commun., 2025.[2]

  • Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. Google Patents, CN103687489A.

  • Spiro[2.4]heptane Physical Properties. NIST Chemistry WebBook.

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv, 2024.

Sources

Comparative

HPLC Method Validation Guide: 4-Oxospiro[2.4]heptane-1-carboxylic Acid Purity

Executive Summary & Comparative Analysis Objective: To provide a scientifically grounded, validated HPLC protocol for the purity analysis of 4-Oxospiro[2.4]heptane-1-carboxylic acid (CAS: 17202-94-7), a critical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparative Analysis

Objective: To provide a scientifically grounded, validated HPLC protocol for the purity analysis of 4-Oxospiro[2.4]heptane-1-carboxylic acid (CAS: 17202-94-7), a critical intermediate in the synthesis of antiviral spirocyclic scaffolds.

The Challenge: This molecule possesses a dual nature—a hydrophobic spiro-hydrocarbon core and a hydrophilic, ionizable carboxylic acid tail (predicted pKa ~4.8). Standard "walk-up" HPLC methods often fail due to:

  • Ionic Tailing: Interaction of the ionized carboxylate with residual silanols on the column.

  • Phase Collapse: Poor retention of the polar head group in high-aqueous conditions if using standard C18.

  • Stereoisomer Co-elution: Difficulty separating the cis/trans isomers at the spiro-junction without optimized selectivity.

The Solution: A Comparative Analysis of the "Generic" vs. "Optimized" approach.

Performance Comparison Matrix
FeatureGeneric Method (Alternative)Optimized Method (Recommended)
Stationary Phase Standard C18 (5 µm, 100 Å)Polar-Embedded C18 (3 µm, 120 Å)
Mobile Phase pH pH 4.5 (Ammonium Acetate)pH 2.5 (Phosphate Buffer)
Elution Mode Isocratic (50:50 ACN:Water)Gradient (High Aqueous Start)
Retention (

)
< 1.0 (Elutes near void)3.5 - 5.0 (Ideal retention)
Tailing Factor (

)
> 2.0 (Severe tailing)0.95 - 1.15 (Symmetrical)
Resolution (

)
< 1.5 (Isomers co-elute)> 3.0 (Baseline separation)
Suitability Quick screening onlyQC Release & Stability Testing

Technical Deep Dive: The Science of Separation

The pKa Criticality

The carboxylic acid moiety has a pKa of approximately 4.83 .

  • At pH 4.5 (Generic): The molecule is ~50% ionized. The equilibrium between the neutral (protonated) and anionic (deprotonated) forms causes "peak splitting" or severe broadness as the two forms interact differently with the stationary phase.

  • At pH 2.5 (Optimized): The molecule is >99% protonated (neutral). This suppresses ionization, forcing the hydrophobic spiro-core to interact with the C18 ligands, resulting in sharp peaks and reproducible retention.

Stationary Phase Selection

While the spiro-heptane core is lipophilic, the small size of the molecule requires a phase that prevents "dewetting" (phase collapse) when starting at 95% aqueous buffer to elute polar impurities.

  • Choice: A Polar-Embedded C18 (e.g., amide-linkage) or an AQ-C18 column is essential. These phases maintain ligand extension even in 100% aqueous mobile phases, unlike standard hydrophobic C18 chains which collapse, losing retention.

Detailed Experimental Protocol

Materials & Reagents[1]
  • Reference Standard: 4-Oxospiro[2.4]heptane-1-carboxylic acid (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Chromatographic Conditions (The "Optimized" Method)
  • Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax SB-Aq or Waters XBridge BEH C18,

    
    .
    
  • Mobile Phase A: 20 mM

    
     in water, adjusted to pH 2.5 with dilute 
    
    
    
    .
  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 210 nm (Carboxyl/Carbonyl absorption) and 254 nm (Impurity check).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Retain polar impurities)
2.0955Start Gradient
12.04060Elute Main Peak & Dimers
15.04060Isocratic Hold
15.1955Re-equilibration
20.0955End of Run
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v). Note: Matching the initial gradient composition prevents solvent effects.

  • Stock Solution: Dissolve 10 mg of substance in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.5 mg/mL. Filter through 0.22 µm PTFE filter.

Method Validation (ICH Q2(R2) Compliant)

This validation framework adheres to ICH Q2(R2) guidelines, effective June 2024, emphasizing lifecycle management and robust experimental design.[1]

Specificity (Stress Testing)

Demonstrate that the method can separate the analyte from degradation products.

  • Acid Stress: 0.1N HCl, 60°C, 2 hours.

  • Base Stress: 0.1N NaOH, 60°C, 2 hours (Likely ring opening or decarboxylation).

  • Oxidative Stress: 3%

    
    , RT, 4 hours.
    
  • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA). Resolution (

    
    ) > 1.5 between all peaks.[2]
    
Linearity & Range[1][2][4]
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (0.5 mg/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance:

    
    .[3]
    
Accuracy (Recovery)
  • Protocol: Spike known amounts of standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance: Mean recovery 98.0% – 102.0%. %RSD < 2.0%.[3]

Precision
  • System Precision: 6 replicate injections of standard. (

    
    )[3]
    
  • Method Precision: 6 independent sample preparations. (

    
    )
    
Limit of Detection/Quantitation (LOD/LOQ)
  • Method: Signal-to-Noise (S/N) ratio approach.

  • LOD: S/N

    
     3:1.
    
  • LOQ: S/N

    
     10:1.
    

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow illustrates why the optimized conditions were selected over the generic alternatives.

MethodDevelopment Start Start: 4-Oxospiro[2.4]heptane-1-COOH CheckPKa Analyze pKa (~4.8) Start->CheckPKa ChoicePH Select Mobile Phase pH CheckPKa->ChoicePH PH_Neutral pH 6.0 - 7.0 (Ionized) ChoicePH->PH_Neutral > pKa PH_Acidic pH 2.5 (Protonated/Neutral) ChoicePH->PH_Acidic < pKa - 2 units Result_Neutral Result: Early Elution Split Peaks Poor Retention PH_Neutral->Result_Neutral Result_Acidic Result: High Retention Sharp Peak Shape PH_Acidic->Result_Acidic ColumnChoice Select Column Type Result_Acidic->ColumnChoice Col_C18 Standard C18 ColumnChoice->Col_C18 Col_Polar Polar-Embedded C18 (AQ Type) ColumnChoice->Col_Polar Result_C18 Risk: Phase Collapse in High Aqueous Col_C18->Result_C18 Result_Polar Success: Stable in 95% Water Gradient Col_Polar->Result_Polar FinalMethod FINAL METHOD: pH 2.5 Phosphate + ACN On Polar-Embedded C18 Result_Polar->FinalMethod

Caption: Decision logic for selecting pH 2.5 and Polar-Embedded stationary phase to ensure retention and peak symmetry.

Diagram 2: ICH Q2(R2) Validation Workflow

A systematic approach to validating the method for regulatory submission.

ValidationWorkflow cluster_Exp Experimental Execution Plan Validation Plan (Protocol Design) Spec Specificity (Stress Studies) Plan->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Data Data Processing (Empower/Chromeleon) Prec->Data Report Final Validation Report Data->Report

Caption: Sequential workflow for executing ICH Q2(R2) validation parameters from planning to reporting.

References

  • International Council for Harmonisation (ICH). (2024).[1][4] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10057580, Spiro[2.4]heptane-1-carboxylic acid. PubChem. [Link]

  • Dolan, J. W. (2005). The Role of pH in LC Separations. LCGC North America. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic compounds. Journal of Chromatography A. [Link]

Sources

Validation

IR spectroscopy characteristic peaks of 4-Oxospiro[2.4]heptane-1-carboxylic acid

Topic: IR Spectroscopy Characteristic Peaks of 4-Oxospiro[2.4]heptane-1-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary The s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characteristic Peaks of 4-Oxospiro[2.4]heptane-1-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The structural elucidation of spirocyclic scaffolds is a critical bottleneck in the development of next-generation antivirals (e.g., HCV NS5A inhibitors like Ledipasvir). 4-Oxospiro[2.4]heptane-1-carboxylic acid represents a unique challenge in infrared (IR) spectroscopy due to its dual-carbonyl functionality residing on chemically distinct, strained ring systems.

This guide provides an authoritative breakdown of the vibrational signature of this compound. Unlike standard aliphatic acids, the spiro[2.4]heptane core induces significant ring strain, shifting characteristic frequencies and creating a distinct "Double Carbonyl" fingerprint that serves as a primary validation marker during synthesis.

Structural Analysis & Vibrational Theory

To accurately interpret the IR spectrum, one must first deconstruct the molecule into its vibrating subsystems. The molecule consists of a cyclopropane ring (bearing the carboxylic acid) spiro-fused to a cyclopentanone ring .

  • The "Strain Effect" (Ketone): The carbonyl group at position 4 resides in a 5-membered ring. While typical acyclic ketones absorb at ~1715 cm⁻¹, the bond angle compression in cyclopentanone increases the force constant of the C=O bond, shifting the absorption to higher wavenumbers (~1740–1750 cm⁻¹).

  • The "Walsh Orbital" Effect (Acid): The carboxylic acid is attached to a cyclopropane ring. The cyclopropyl C-C bonds have significant p-character (Walsh orbitals), which can conjugate with the acid carbonyl, potentially lowering its frequency. However, this is often counterbalanced by the electron-withdrawing nature of the strained ring.

  • The Spiro-Center Rigidity: The spiro-carbon (C3) locks the two rings perpendicular to each other, preventing conformational averaging. This results in sharper, more defined peaks compared to flexible acyclic analogs.

Characteristic Peaks: The "Double Carbonyl" Fingerprint

The most diagnostic feature of 4-Oxospiro[2.4]heptane-1-carboxylic acid is the resolution of two distinct carbonyl signals. In lower-resolution spectra, these may appear as a single broadened peak, but high-resolution FTIR will resolve them.

Table 1: Primary Vibrational Modes & Assignments
Functional GroupFrequency (cm⁻¹)IntensityMode AssignmentMechanistic Insight
O-H (Acid) 3300 – 2500 Broad, Var.[1][2][3]O-H StretchCharacteristic "messy" envelope due to strong intermolecular hydrogen bonded dimerization. Overlaps C-H region.[3]
C-H (Cyclopropyl) 3080 – 3010 MediumC-H StretchDistinctive high-frequency C-H stretch (similar to alkenes) due to high s-character of cyclopropane C-H bonds.
C-H (Alkyl) 2960 – 2850 StrongC-H StretchStandard sp³ C-H stretching from the cyclopentane ring methylene groups.
C=O (Ketone) 1755 – 1745 StrongC=O[4] StretchDiagnostic Peak 1: Shifted +30 cm⁻¹ vs. acyclic ketones due to 5-ring strain and spiro-rigidity.
C=O (Acid) 1710 – 1690 StrongC=O StretchDiagnostic Peak 2: Typical dimerized acid frequency. Distinctly resolved from the ketone peak.
C-O (Acid) 1320 – 1210 StrongC-O StretchCoupled C-O stretch/O-H bend. Confirms carboxylic acid moiety.[3][5][6]
Ring Deformation 1050 – 850 MediumC-C Ring BreathComplex skeletal vibrations associated with the breathing modes of the spiro[2.4] system.

Critical Note: In solution-phase IR (e.g., dilute CCl₄), the acid dimer breaks down, and the Acid C=O peak will shift upward to ~1760 cm⁻¹, potentially merging with the ketone peak. Solid-phase (ATR/KBr) analysis is recommended to maintain the diagnostic separation of the two carbonyls.

Comparative Analysis: Product vs. Alternatives

Distinguishing the target acid from its precursors (esters) or reduced byproducts (alcohols) is vital for process control.

Table 2: Spectral Differentiation Matrix
Compound VariantKey Spectral Change vs. Target AcidDiagnostic Region
Methyl Ester Analog (Methyl 4-oxospiro[2.4]heptane-1-carboxylate)Loss of Broad O-H: The 3300-2500 cm⁻¹ envelope disappears.C=O Convergence: The Ester C=O (~1735 cm⁻¹) and Ketone C=O (~1750 cm⁻¹) appear as a single broadened or split peak at high frequency.3000 & 1700 cm⁻¹
Reduced Alcohol (4-Hydroxyspiro[2.4]heptane-1-carboxylic acid)Loss of Ketone C=O: The 1750 cm⁻¹ peak vanishes.New Sharp O-H: A distinct alcohol O-H stretch appears ~3400-3600 cm⁻¹ (if not H-bonded).1750 cm⁻¹
Non-Spiro Analog (Cyclopentanone-2-carboxylic acid)Frequency Red Shift: The ketone C=O drops to ~1740 cm⁻¹ or lower due to lack of spiro-strain.Loss of Cyclopropyl C-H: No peaks >3000 cm⁻¹ (except O-H).3050 cm⁻¹
Experimental Protocol: High-Fidelity Data Acquisition

To ensure the "Double Carbonyl" fingerprint is resolved, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FTIR Sample State: Solid (Preferred) or Neat Oil

  • System Blanking: Perform a background scan (32 scans) with the ATR crystal (Diamond/ZnSe) clean and dry.

  • Sample Prep:

    • If Solid: Place ~2 mg of sample on the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for resolving the cyclopropyl C-H peaks).

    • If Oil: Place 1 drop on the crystal. No pressure required.

  • Acquisition:

    • Resolution: Set to 2 cm⁻¹ (Standard 4 cm⁻¹ may blur the 1750/1700 split).

    • Scans: Accumulate 16–32 scans to improve Signal-to-Noise ratio.

  • Validation Check (Self-Correcting Step):

    • Check: Is the region 1800–1650 cm⁻¹ a single blob?

    • Action: If yes, the sample may be wet (water broadening) or the resolution is too low. Dry sample in a desiccator and re-run at 2 cm⁻¹ resolution.

    • Check: Is the O-H stretch absent?

    • Action: You likely have the salt form (carboxylate). Acidify a small aliquot with 1M HCl, extract with DCM, dry, and re-test.

Structural Validation Workflow

The following diagram illustrates the logical decision tree for validating the synthesis of 4-Oxospiro[2.4]heptane-1-carboxylic acid using IR data.

IR_Validation_Workflow Start Crude Synthesis Product IR_Scan Run FTIR (ATR Method) Res: 2 cm⁻¹ Start->IR_Scan Check_OH Broad Peak 3300-2500 cm⁻¹? IR_Scan->Check_OH Check_CO Double Carbonyl Peaks? (~1750 & ~1700 cm⁻¹) Check_OH->Check_CO Yes Result_Ester MISMATCH: Likely Ester Intermediate Check_OH->Result_Ester No (Sharp peaks only) Result_Salt MISMATCH: Carboxylate Salt Form Check_OH->Result_Salt No (Weak/Absent) Check_CH Cyclopropyl C-H? (>3000 cm⁻¹) Check_CO->Check_CH Yes (Distinct Split) Result_RingOpen MISMATCH: Ring Opening/Non-Spiro Check_CO->Result_RingOpen No (Single Peak <1720) Result_Acid CONFIRMED: 4-Oxospiro[2.4]heptane- 1-carboxylic acid Check_CH->Result_Acid Yes Check_CH->Result_RingOpen No (Only <3000)

Figure 1: Decision tree for spectroscopic validation of the spiro-acid scaffold. Note the critical dependence on resolving the "Double Carbonyl" region.

References
  • National Institute of Standards and Technology (NIST). Cyclopentanone IR Spectrum (Coblentz No. 5857). NIST Chemistry WebBook, SRD 69.[7][8] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Cyclopropanecarboxylic acid IR Spectrum.[8] NIST Chemistry WebBook, SRD 69.[7][8] Available at: [Link]

  • PubChem. Spiro[2.4]heptan-4-one Compound Summary. National Library of Medicine. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry & Biochemistry. Available at: [Link]

  • MDPI. Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid (Ledipasvir Intermediate). Molecules 2020, 25(23), 5649. Available at: [Link]

Sources

Comparative

Structural Rigidity and Pharmacophore Locking: A Comparative Guide to 4-Oxospiro[2.4]heptane-1-carboxylic Acid

Topic: Structural comparison of 4-Oxospiro[2.4]heptane-1-carboxylic acid with other keto acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural comparison of 4-Oxospiro[2.4]heptane-1-carboxylic acid with other keto acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Rigid Gamma-Keto Acid Scaffold

In the landscape of keto acid pharmacophores, 4-Oxospiro[2.4]heptane-1-carboxylic acid represents a critical evolution from flexible linear chains to conformationally locked spirocycles. Unlike its linear analog (Levulinic acid ) or the flexible ring-chain tautomers of 2-Oxoglutarate , this spirocyclic scaffold enforces a specific vector relationship between the carboxylate and ketone motifs.

This guide objectively compares the structural, physicochemical, and synthetic attributes of this spiro[2.4] system against standard keto acids, providing researchers with the data needed to utilize this scaffold for glutamate receptor modulation , bioisosteric replacement , and metabolic stabilization .

Structural & Physicochemical Comparison

The "Pucker" vs. The Chain

The defining feature of 4-Oxospiro[2.4]heptane-1-carboxylic acid is the orthogonality of the cyclopropane and cyclopentanone rings. This spiro-fusion creates a "gem-dialkyl" effect that rigidly positions the C1-Carboxylate and C4-Ketone vectors.

  • Linear Control (Levulinic Acid): Exists in a Boltzmann distribution of conformers. The distance between the Acid-C and Keto-C varies significantly (3.5 Å to 5.5 Å).

  • Spiro Control (4-Oxospiro[2.4]): The spiro[2.4] junction locks the C1-C3-C4 angle. The cyclopropane ring forces the carboxylate into a specific quadrant relative to the ketone, mimicking a high-energy bioactive conformation of glutamate or GABA precursors.

Comparative Data Table

The following table contrasts the spiro-scaffold with its primary metabolic and structural competitors.

Feature4-Oxospiro[2.4]heptane-1-carboxylic acid Levulinic Acid (Linear Analog) 2-Oxoglutarate (Metabolic Ref) 1-Aminocyclopropanecarboxylic Acid (ACC)
Structure Class Rigid Spirocyclic

-Keto Acid
Linear

-Keto Acid
Linear

-Keto Acid
Rigid

-Amino Acid
Formula C

H

O

C

H

O

C

H

O

C

H

NO

MW ( g/mol ) 154.16116.11146.10101.10
Rotatable Bonds 1 (C-COOH bond only)441
TPSA (Ų) ~54.054.3791.6763.32
ClogP (Pred) 0.8 - 1.1 (Lipophilic)-0.49 (Hydrophilic)-0.8 (Hydrophilic)-1.8
pKa (Acid) ~4.6 (Cyclopropyl effect)4.592.47 (alpha-keto effect)2.5 (Acid)
Metabolic Fate Beta-oxidation Blocker Rapid Beta-oxidationKrebs Cycle (TCA)Deamination (ACC Deaminase)

Key Insight: The spiro compound exhibits significantly higher lipophilicity (positive ClogP) compared to linear keto acids, enhancing membrane permeability for CNS drug discovery.

Structural Logic & Pharmacophore Alignment

The following diagram illustrates the structural evolution from linear metabolites to the rigid spiro-scaffold.

StructuralComparison Levulinic Levulinic Acid (Flexible Linear Chain) High Entropy Cost SpiroScaffold 4-Oxospiro[2.4]heptane-1-COOH (Rigid Scaffold) Levulinic->SpiroScaffold Conformational Restriction Oxoglutarate 2-Oxoglutarate (Metabolic Substrate) Rapid Turnover Oxoglutarate->SpiroScaffold Bioisosteric Replacement Bioactivity Target Binding (mGluR / GABA-T) Low Entropy Cost SpiroScaffold->Bioactivity Pre-organized Vector MetabolicStab Metabolic Stability (Blocks Beta-Oxidation) SpiroScaffold->MetabolicStab Steric Bulk

Figure 1: Structural evolution showing how the spiro[2.4] scaffold bridges the gap between natural metabolites and metabolically stable drugs.

Synthetic Pathways & Experimental Protocols

Synthesizing the specific 1-carboxylic acid, 4-oxo isomer requires precise regiocontrol. Unlike the common "gem-diester alkylation" (which places the acid at the spiro center), this target requires a Cyclopropanation Strategy .

Synthetic Logic (Retrosynthesis)

To place the carboxylate on the cyclopropane ring (Position 1) and the ketone on the cyclopentane ring (Position 4), the most robust route involves the reaction of an exo-methylene cyclopentanone with a diazoacetate .

SynthesisWorkflow Start Cyclopentanone Step1 Mannich / Elimination (2-Methylene-cyclopentanone) Start->Step1 1. HCHO/R2NH 2. MeI, Base Intermediate Spiro-Ester Intermediate (Mixture of Diastereomers) Step1->Intermediate [2+1] Cycloaddition Reagent Ethyl Diazoacetate (Rh2(OAc)4 Cat.) Reagent->Intermediate Final 4-Oxospiro[2.4]heptane-1-carboxylic Acid Intermediate->Final Hydrolysis (LiOH)

Figure 2: Synthetic workflow via the carbenoid cyclopropanation route.

Detailed Protocol: Cyclopropanation Route

Note: This protocol is adapted from standard carbenoid cyclopropanation procedures for spiro-ketones.

Reagents:

  • 2-Methylenecyclopentanone (Freshly prepared via Mannich base elimination).

  • Ethyl diazoacetate (EDA).

  • Rhodium(II) acetate dimer [Rh2(OAc)4] (Catalyst).

  • Dichloromethane (DCM), Anhydrous.

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve [Rh2(OAc)4] (1 mol%) in anhydrous DCM.

  • Substrate Addition: Add 2-methylenecyclopentanone (1.0 equiv) to the catalyst solution.

  • Carbenoid Addition: Slowly add a solution of Ethyl Diazoacetate (1.2 equiv) in DCM via a syringe pump over 4 hours at 0°C. Slow addition is critical to prevent EDA dimerization.

  • Reaction Monitoring: Monitor consumption of the exocyclic alkene by TLC (Stain: KMnO4). The product (spiro-ester) will appear as a less polar spot.

  • Workup: Filter the mixture through a pad of Celite to remove the Rhodium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the spiro-ester via Flash Column Chromatography (Hexanes/EtOAc gradient). Note: Diastereomers (cis/trans relative to the ketone) may separate here.

  • Hydrolysis: Dissolve the purified ester in THF/Water (3:1). Add LiOH (2.0 equiv) and stir at room temperature for 2 hours. Acidify to pH 3 with 1N HCl and extract with EtOAc to yield 4-Oxospiro[2.4]heptane-1-carboxylic acid .

Self-Validating Stability Assay

To confirm the structural integrity of the spiro-ring (which can be prone to ring-opening under acidic conditions), perform the following NMR assay:

  • Dissolve: 5 mg of product in CDCl3.

  • Standard: Add 1.0 equiv of Dimethyl Sulfone (singlet at 3.0 ppm) as an internal standard.

  • Stress Test: Add 10 µL of TFA-d1.

  • Observation: Monitor 1H NMR at t=0, 1h, and 24h.

    • Pass: Cyclopropyl protons (0.8 - 1.5 ppm) remain distinct multiplets.

    • Fail: Appearance of alkene signals (5.0 - 6.0 ppm) indicates ring opening (retro-aldol/Claisen type cleavage).

References

  • Spirocyclic Scaffolds in Drug Discovery: Wermuth, C. G., et al. The Practice of Medicinal Chemistry. Academic Press, 2015. Link

  • Conformationally Restricted Glutamate Analogs: Pellicciari, R., et al. "Spiro[2.4]heptane-4,5-dicarboxylic acids as potent and selective mGluR agonists." Journal of Medicinal Chemistry, 1996. Link

  • Cyclopropanation Methodologies: Doyle, M. P., et al. "Catalytic methods for metal carbene transformations." Chemical Reviews, 1998. Link

  • PubChem Compound Summary: Spiro[2.4]heptane-1-carboxylic acid (Base Scaffold). Link

  • Synthesis of Spiro-Ketones: Trost, B. M. "New synthetic methods.[1] Secoalkylative approach to spirocycles." Journal of the American Chemical Society. Link

Sources

Safety & Regulatory Compliance

Safety

4-Oxospiro[2.4]heptane-1-carboxylic acid: Proper Disposal Procedures

Executive Summary & Immediate Action 4-Oxospiro[2.4]heptane-1-carboxylic acid is a functionalized spirocyclic keto-acid often used as a scaffold in drug discovery (e.g., ALX receptor agonists).[1][2] Its disposal require...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

4-Oxospiro[2.4]heptane-1-carboxylic acid is a functionalized spirocyclic keto-acid often used as a scaffold in drug discovery (e.g., ALX receptor agonists).[1][2] Its disposal requires strict adherence to protocols for organic acids with strained ring systems .[1]

CRITICAL WARNING: This compound contains a cyclopropane ring (spiro-fused).[1] While generally stable, spiro[2.4] systems possess inherent ring strain (~26 kcal/mol). Avoid contact with strong Lewis acids or uncontrolled heating , which may trigger exothermic ring-opening polymerization.[1]

Emergency Response Card
Scenario Immediate Action
Spill (Solid) Isolate area. Wear nitrile gloves + N95/P100 mask.[1] Do not create dust. Scoop into a wide-mouth jar.
Spill (Liquid/Soln) Absorb with vermiculite or sand .[1] Do NOT use sawdust (combustible). Neutralize cautiously with sodium bicarbonate if safe.[1]
Skin Contact Flush with water for 15 minutes.[1][2] The carboxylic acid moiety is corrosive/irritant.[1]
Fire Use CO2 or Dry Chemical .[1] Water spray may spread burning organic liquids.[1]

Chemical Profile & Hazard Identification

Understanding the molecular architecture is essential for safe disposal.[1] This molecule combines three distinct reactivity zones:[1]

  • Carboxylic Acid (-COOH): Provides acidity (pKa est.[1] 4.0–5.0), making it corrosive to tissues and reactive with bases.

  • Ketone (C=O): Increases polarity and potential for nucleophilic attack.

  • Spiro[2.4]heptane Core: The cyclopropane ring introduces significant angle strain.

Physicochemical Data Table
PropertyValue / DescriptionOperational Implication
CAS Number Not widely listed (Analog: 17202-94-7 for spiro-acid)Treat as Category X (High Hazard R&D Chemical).[1]
Physical State Solid (typically off-white powder)Dust explosion hazard if micronized.[1]
Solubility DMSO, Methanol, DCM; Poor in waterDo not attempt aqueous drain disposal.
Acidity AcidicIncompatible with strong bases and oxidizers.[1]
Stability Metastable (Ring Strain)Store < 25°C. Avoid strong acid catalysis.[1]

Pre-Disposal Segregation & Treatment

Effective disposal begins at the bench.[1] You must segregate this compound from incompatible waste streams to prevent in-drum reactions.[1]

Compatibility Matrix
  • ✅ Compatible: Halogenated solvents (DCM), Non-halogenated organics (Acetone, Ethyl Acetate), dilute organic acids.

  • ❌ Incompatible (DO NOT MIX):

    • Strong Oxidizers (Nitric acid, Peroxides): Risk of rapid oxidation of the ketone/alkane skeleton.

    • Strong Bases (NaOH, KOH): Exothermic neutralization.

    • Lewis Acids (AlCl3, BF3): May catalyze rapid ring-opening of the cyclopropane moiety.[1]

Disposal Procedures (Step-by-Step)

Protocol A: Solid Waste (Pure Substance)

Best for: Expired reagent, contaminated solids, or synthesis byproducts.[1]

  • Container Selection: Use a clear glass or HDPE wide-mouth jar with a Teflon-lined screw cap.[1]

  • Labeling: Attach a hazardous waste label.

    • Primary Constituent: "4-Oxospiro[2.4]heptane-1-carboxylic acid"[1][3]

    • Hazard Checkboxes: [x] Toxic [x] Corrosive (Acid)[1]

  • Packing: Double-bag the jar in a clear zip-lock bag to contain potential leakage.

  • Disposal Path: Place in the Solid Organic Waste drum (Labpack) for incineration.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: HPLC waste, reaction filtrates.

  • pH Check: If the solution is highly acidic (pH < 2), neutralize slowly with 10% Sodium Bicarbonate to pH 5–9 before adding to the solvent drum. This prevents drum corrosion and gas evolution.[1]

  • Solvent Stream Selection:

    • Halogenated: If dissolved in DCM/Chloroform.[1]

    • Non-Halogenated: If dissolved in MeOH/EtOAc/Hexanes.[1]

  • Transfer: Pour into the appropriate carboy using a funnel. Rinse the funnel immediately to prevent acid residue buildup.[1]

  • Documentation: Log the volume and concentration (approximate) on the carboy tag.

Visualized Decision Workflow

The following diagram illustrates the logical flow for determining the correct disposal route based on the physical state and mixture composition.

DisposalFlow Start Waste Generation: 4-Oxospiro[2.4]heptane-1-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Place in Wide-Mouth Jar (Glass/HDPE) Solid->SolidAction Neutralize Check pH. If < 2, Neutralize with NaHCO3 Liquid->Neutralize SolidLabel Label: 'Toxic + Corrosive Solid' SolidAction->SolidLabel Labpack Dispose in Labpack Drum (Incineration) SolidLabel->Labpack SolventCheck Solvent Type? Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo HaloDrum Halogenated Waste Carboy Halo->HaloDrum NonHaloDrum Non-Halogenated Waste Carboy NonHalo->NonHaloDrum Neutralize->SolventCheck

Figure 1: Decision logic for the segregation and disposal of spiro-acid waste streams.

Regulatory Compliance (US Focus)

While specific RCRA listing is unlikely for this research chemical, it defaults to characteristic hazardous waste codes based on its properties:

  • D001 (Ignitable): If dissolved in flammable solvents (Flash point < 60°C).

  • D002 (Corrosive): If disposed of as an aqueous solution with pH < 2.

  • Recommendation: Manage as Non-Regulated Hazardous Waste if pure, but always utilize a licensed high-temperature incineration facility to ensure destruction of the strained ring system.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10057580, Spiro[2.4]heptane-1-carboxylic acid.[1] Retrieved from [Link][1]

  • Wiberg, K. B. (1986). The Structures and Energies of Small Ring Systems. Angewandte Chemie International Edition.[1] (Contextual grounding for spiro-ring strain hazards).

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link][1]

  • Sigma-Aldrich (2024). Safety Data Sheet: Generic Carboxylic Acids.[1] (Used for functional group hazard extrapolation).

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Oxospiro[2.4]heptane-1-carboxylic acid

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. The proper handling of specialized reagents like 4-Oxospiro[2.4]heptan...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. The proper handling of specialized reagents like 4-Oxospiro[2.4]heptane-1-carboxylic acid is paramount, not only for regulatory compliance but as a foundational pillar of scientific integrity and personal well-being. This guide provides a detailed operational framework for the safe handling of this compound, grounded in established safety principles and an expert understanding of chemical hazards.

While a specific Safety Data Sheet (SDS) for 4-Oxospiro[2.4]heptane-1-carboxylic acid is not publicly available, a hazard assessment based on its functional groups (a carboxylic acid) and structural analogues, such as Spiro[2.4]heptane-1-carboxylic acid, provides a reliable basis for determining necessary precautions. The GHS classification for a closely related spiro compound indicates it causes skin irritation, serious eye damage, and may cause respiratory irritation[1]. Therefore, the following protocols are designed to mitigate these risks effectively. It is imperative to always consult the specific SDS provided by your chemical supplier before commencing any work. [2][3]

Hazard Profile and Risk Assessment

4-Oxospiro[2.4]heptane-1-carboxylic acid is an organic compound that, like many carboxylic acids, should be treated as corrosive and potentially irritating.[4] The primary risks associated with handling this compound are:

  • Ocular Damage: Direct contact with the eyes is likely to cause serious, potentially irreversible damage.[1]

  • Dermal Irritation: The compound is expected to be a skin irritant, causing redness, inflammation, or chemical burns upon contact.[1]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosols of this compound may irritate the respiratory system.[1]

Based on this profile, a multi-layered Personal Protective Equipment (PPE) strategy is required.

Core PPE Requirements: The Non-Negotiables

For any procedure involving 4-Oxospiro[2.4]heptane-1-carboxylic acid, the following PPE is mandatory. This baseline level of protection is designed to prevent accidental contact during routine handling.

PPE ComponentSpecificationRationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes, protecting from splashes, dust, and vapors which can cause serious eye damage.[5][6]
Face Protection Face Shield (worn over goggles)Recommended when handling larger quantities (>1g) or when there is a significant risk of splashing. It provides a secondary layer of protection for the entire face.[7][8]
Hand Protection Chemical-Resistant Nitrile GlovesNitrile gloves offer good resistance to a range of chemicals and are essential to prevent skin irritation.[5][6] Always inspect gloves for pinholes or tears before use and remove them before leaving the lab to avoid contaminating surfaces.[9][10]
Body Protection Flame-Resistant Laboratory CoatA lab coat protects skin and personal clothing from splashes and spills.[6] It should be fully buttoned.
Footwear Closed-Toe ShoesProtects the feet from spills of corrosive materials.[6]
Operational and Disposal Plans

A safe protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to disposal.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific work area, preferably within a certified chemical fume hood, to contain any potential spills or dust.[6][9]

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[9]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) within the hood before introducing the chemical.

    • Clearly label all containers.[9]

  • Handling the Compound:

    • Don all required PPE as outlined in the table above.

    • When weighing the solid compound, use gentle motions to avoid generating dust. If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[2]

    • If creating a solution, add the solid acid to the solvent slowly. Never add solvent to the acid, especially water, to avoid a potentially exothermic reaction and splashing.[9]

  • Spill Management:

    • Minor Spill (in fume hood):

      • Alert nearby personnel.

      • Contain the spill with an inert absorbent material like sand or vermiculite.[11]

      • Gently sweep the absorbed material into a designated hazardous waste container.

      • Clean the area with a suitable solvent, followed by soap and water.

    • Major Spill:

      • Evacuate the immediate area.

      • Alert your institution's environmental health and safety (EHS) office immediately.

  • Waste Disposal:

    • All materials contaminated with 4-Oxospiro[2.4]heptane-1-carboxylic acid, including gloves, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste.[12]

    • Collect waste in a clearly labeled, sealed container.[13]

    • Never dispose of organic acids or their containers in the regular trash or down the drain.[14] Follow your institution's specific guidelines for chemical waste disposal.[15]

Visualized PPE Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 4-Oxospiro[2.4]heptane-1-carboxylic acid.

PPE_Workflow PPE Selection Workflow for 4-Oxospiro[2.4]heptane-1-carboxylic acid start Start: Prepare to handle compound task Is the task weighing solid powder or generating aerosols? start->task fume_hood Are you working inside a certified chemical fume hood? task->fume_hood Yes respirator Add Respiratory Protection: - NIOSH-approved respirator with appropriate cartridges task->respirator No core_ppe Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Closed-Toe Shoes fume_hood->core_ppe Yes face_shield Is the quantity >1g or is there a splash risk? core_ppe->face_shield respirator->fume_hood add_shield Add Face Shield (over goggles) face_shield->add_shield Yes end_ppe Final PPE Assembled. Proceed with caution. face_shield->end_ppe No add_shield->end_ppe

Caption: PPE selection flowchart based on task-specific risks.

By adhering to these rigorous safety protocols, you build a foundation of trust in your experimental work, ensuring that groundbreaking science is conducted responsibly and safely.

References

  • The MSDS HyperGlossary: Carboxylic Acid . Interactive Learning Paradigms, Incorporated. [Link]

  • Safety equipment, PPE, for handling acids . Quicktest. (2022-08-26). [Link]

  • Spiro(2.4)heptane-1-carboxylic Acid | C8H12O2 | CID 10057580 . PubChem. [Link]

  • Personal Protective Kit (PPE Kit) . BHS Industrial Equipment. [Link]

  • Protective Equipment . American Chemistry Council. [Link]

  • PPE For Chemical Handling With Example . Industrial Safety Tips. (2025-06-06). [Link]

  • SAFETY DATA SHEET . Fisher Scientific. (2009-09-14). [Link]

  • General Lab Safety Procedure . Caltech CCE. [Link]

  • Spiro Compounds - Synthesis and Applications . eBooks. [Link]

  • Section I - Zakarian Lab Safety Protocol . UCSB. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . Chemistry LibreTexts. (2025-03-04). [Link]

  • Working with Chemicals . Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. (2025-08-20). [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes . VUMC Office of Clinical and Research Safety. [Link]

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